molecular formula C25H35BrN2 B15588556 Olisutrigine bromide CAS No. 1393836-45-7

Olisutrigine bromide

カタログ番号: B15588556
CAS番号: 1393836-45-7
分子量: 443.5 g/mol
InChIキー: ZQDXYOLQJJELII-GJFSDDNBSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Olisutrigine bromide is a useful research compound. Its molecular formula is C25H35BrN2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1393836-45-7

分子式

C25H35BrN2

分子量

443.5 g/mol

IUPAC名

N-[2-[(2R)-1,1-dimethylpiperidin-1-ium-2-yl]ethyl]-N-(2-methylphenyl)-2,3-dihydro-1H-inden-2-amine bromide

InChI

InChI=1S/C25H35N2.BrH/c1-20-10-4-7-14-25(20)26(16-15-24-13-8-9-17-27(24,2)3)23-18-21-11-5-6-12-22(21)19-23;/h4-7,10-12,14,23-24H,8-9,13,15-19H2,1-3H3;1H/q+1;/p-1/t24-;/m1./s1

InChIキー

ZQDXYOLQJJELII-GJFSDDNBSA-M

製品の起源

United States

Foundational & Exploratory

Olisutrigine Bromide (ASN008): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olisutrigine bromide (formerly ASN008) is a novel, topically administered, non-steroidal anti-pruritic agent under investigation for the treatment of chronic inflammatory skin conditions such as atopic dermatitis. It is a permanently positively charged sodium channel blocker, a characteristic that dictates its unique mechanism of action. By selectively targeting sensory neurons, this compound offers a promising approach to alleviating itch without the systemic side effects associated with other anti-pruritic medications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical and clinical data. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the pharmacology of this emerging therapeutic.

Core Mechanism of Action: A Dual-Gated Entry and Blockade

The primary mechanism of action of this compound is the selective blockade of voltage-gated sodium channels within sensory neurons responsible for transmitting itch signals. Its unique chemical structure as a permanently positively charged molecule prevents it from passively diffusing across cell membranes. Instead, it relies on a "dual-gated" mechanism for entry into its target neurons.

This process is initiated by the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1] These channels are predominantly expressed on the sensory fibers (C and Aδ fibers) that detect and transmit pruritic and nociceptive signals.[1] In inflammatory skin conditions like atopic dermatitis, these channels are often sensitized and can be activated by various endogenous mediators of itch.

Upon activation, the TRPV1 and TRPA1 channels open, creating a transient pore in the neuronal membrane. This opening provides a unique entry pathway for the permanently charged this compound molecule to enter the intracellular space of the sensory neuron.[1] Once inside, this compound exerts its therapeutic effect by blocking voltage-gated sodium channels from the intracellular side. This blockade inhibits the generation and propagation of action potentials along the sensory nerve fibers, thereby preventing the transmission of itch signals to the central nervous system. This selective action on sensory neurons, without affecting motor neurons, is a key feature of its mechanism.[1]

The following diagram illustrates this proposed mechanism of action:

Olisutrigine_Mechanism Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space Olisutrigine This compound (Positively Charged) TRPV1_TRPA1 TRPV1 / TRPA1 Channels (Activated) Olisutrigine->TRPV1_TRPA1 Enters through activated channels Olisutrigine_in This compound TRPV1_TRPA1->Olisutrigine_in Nav_channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation (Itch Signal) Olisutrigine_in->Nav_channel Intracellular Blockade Blocked_AP Itch Signal Blocked Action_Potential->Blocked_AP Inhibited by Olisutrigine

Caption: Proposed mechanism of this compound action.

Preclinical Evidence

The anti-pruritic activity of this compound has been evaluated in a well-established preclinical model of non-histaminergic itch.

Chloroquine-Induced Pruritus Model in Mice

In a murine model, scratching behavior was induced by the intradermal injection of chloroquine (B1663885).[2] Topical application of an this compound gel (ASN008 gel) resulted in a dose-dependent reduction in scratching behavior.[2]

ParameterResultCitation
Onset of Action≤1 hour[2]
Duration of Action15-24 hours[2]

Experimental Protocol: Chloroquine-Induced Pruritus in Mice

While the complete, detailed protocol for the specific ASN008 study is not publicly available, the general methodology for this model is as follows:

  • Animal Model: C57BL/6 mice are commonly used for this assay.[2]

  • Acclimation: Animals are acclimated to the testing environment to minimize stress-induced behaviors.

  • Drug Administration: A specific concentration of this compound gel or a vehicle control is applied topically to a shaved area on the nape of the neck.

  • Pruritogen Challenge: After a predetermined time following drug application, chloroquine is injected intradermally at the same site to induce scratching.

  • Behavioral Assessment: The number of scratching bouts is observed and recorded for a defined period, often 30 minutes, post-injection. Automated behavioral monitoring systems may be used for this purpose.

The following workflow diagram outlines the typical process of this preclinical experiment:

Preclinical_Workflow Preclinical Experimental Workflow: Chloroquine-Induced Pruritus Model cluster_setup cluster_treatment cluster_challenge cluster_assessment Animal_Model C57BL/6 Mice Acclimation Acclimation to Testing Cages Animal_Model->Acclimation Topical_Application Topical Application of This compound Gel or Vehicle Acclimation->Topical_Application Chloroquine_Injection Intradermal Injection of Chloroquine Topical_Application->Chloroquine_Injection Time Delay Behavioral_Recording Recording of Scratching Behavior (e.g., 30 minutes) Chloroquine_Injection->Behavioral_Recording Data_Analysis Data Analysis: Comparison of Scratch Counts Behavioral_Recording->Data_Analysis Clinical_Trial_Design Phase 2 Clinical Trial Design (NCT05870865) cluster_enrollment cluster_randomization cluster_treatment_arms cluster_followup cluster_outcomes Screening Screening of Patients with Mild to Moderate Atopic Dermatitis Randomize Randomization (1:1:1:1) Screening->Randomize Arm1 Olisutrigine 1.25% Randomize->Arm1 Arm2 Olisutrigine 2.5% Randomize->Arm2 Arm3 Olisutrigine 5% Randomize->Arm3 Arm4 Vehicle Control Randomize->Arm4 Followup 4-Week Follow-up Period Arm1->Followup Arm2->Followup Arm3->Followup Arm4->Followup Outcomes Efficacy (NRS for Pruritus) Safety and Tolerability Pharmacokinetics Followup->Outcomes

References

TPN-101's Role in Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TPN-101 (also known as censavudine) is a first-in-class, orally administered small molecule inhibitor of the Long Interspersed Nuclear Element-1 (LINE-1) reverse transcriptase.[1][2][3] Emerging evidence from recent clinical trials suggests a promising role for TPN-101 in modifying the course of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and Progressive Supranuclear Palsy (PSP).[4][5][6] This technical guide provides a comprehensive overview of TPN-101's mechanism of action, summarizes the key quantitative data from recent clinical studies, details the experimental protocols for pivotal trials, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Role of Retrotransposons in Neurodegeneration

Retrotransposable elements, particularly LINE-1, are mobile genetic elements that constitute a significant portion of the human genome.[5][7] While typically silenced in healthy somatic cells, their reactivation has been implicated in the pathology of numerous neurodegenerative and age-related diseases.[8] In conditions such as ALS and FTD, the dysfunction of proteins like TDP-43 is thought to lead to the de-repression of LINE-1 elements.[5][8] This results in the reverse transcription of LINE-1 RNA into cDNA, which accumulates in the cytoplasm.[3] This cytoplasmic DNA is recognized by the innate immune system as a viral threat, triggering a cascade of inflammatory responses that contribute to neuronal damage and cell death.[5][8]

Mechanism of Action of TPN-101

TPN-101 is a potent nucleoside reverse transcriptase inhibitor that specifically targets the LINE-1 reverse transcriptase enzyme.[1][3] By inhibiting this enzyme, TPN-101 is designed to prevent the synthesis of LINE-1 cDNA, thereby blocking a critical upstream event in the inflammatory cascade.[3][5] This intervention is hypothesized to mitigate the downstream innate immune response, reduce neuroinflammation, and ultimately protect neurons from damage, slowing the progression of the disease.[5][9]

Signaling Pathway of LINE-1 Induced Neuroinflammation

The activation of LINE-1 retrotransposons in neurodegenerative diseases triggers a specific innate immune signaling pathway. The following diagram illustrates this proposed cascade and the point of intervention for TPN-101.

LINE-1 Neuroinflammation Pathway cluster_0 Pathological Triggers cluster_1 LINE-1 Activation cluster_2 Innate Immune Response cluster_3 Neuroinflammation & Neurodegeneration TDP43 TDP-43 Dysfunction / C9orf72 Mutation LINE1_RNA LINE-1 Transcription TDP43->LINE1_RNA ORF2p LINE-1 ORF2p (Reverse Transcriptase) LINE1_RNA->ORF2p LINE1_cDNA Cytoplasmic LINE-1 cDNA ORF2p->LINE1_cDNA Reverse Transcription cGAS cGAS Activation LINE1_cDNA->cGAS STING STING Activation cGAS->STING TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 IFN Type I Interferon Response TBK1_IRF3->IFN Microglia Microglial & Astrocyte Activation IFN->Microglia Cytokines Pro-inflammatory Cytokine Release (e.g., IL-6) Microglia->Cytokines Neurodegeneration Neuronal Damage & Cell Death Cytokines->Neurodegeneration TPN101 TPN-101 TPN101->ORF2p Inhibition ALS_FTD_Trial_Workflow cluster_0 Double-Blind Period (24 weeks) Screening Screening Period (6 weeks) Randomization Randomization (n=42) Screening->Randomization TPN101_Arm TPN-101 (400 mg/day) Randomization->TPN101_Arm Placebo_Arm Placebo Randomization->Placebo_Arm OLE Open-Label Extension (24 weeks) All participants receive TPN-101 (400 mg/day) TPN101_Arm->OLE Placebo_Arm->OLE FollowUp Follow-up (4 weeks post-treatment) OLE->FollowUp

References

The Preclinical Pharmacokinetics of Olisutrigine Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olisutrigine bromide, also known as ASN008, is an investigational topical therapeutic agent under development for the treatment of pruritus (itch) associated with atopic dermatitis. As a peripherally acting sodium channel blocker, its preclinical pharmacokinetic profile is a critical determinant of its efficacy and safety. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data, methodologies for its assessment, and its mechanism of action.

Pharmacokinetic Profile of this compound in Preclinical Models

This compound has been evaluated in preclinical models to characterize its absorption, distribution, metabolism, and excretion (ADME) profile following topical administration. While specific quantitative data from these studies are not extensively published in the public domain, qualitative descriptions from a key study in a mouse model of pruritus provide valuable insights into its pharmacokinetic behavior.

Qualitative Summary

A study in a murine model of chloroquine-induced pruritus demonstrated that topical application of this compound gel resulted in:

  • Rapid Onset of Action: A significant reduction in scratching behavior was observed in less than or equal to one hour post-application.[1]

  • Long Duration of Action: The anti-pruritic effect was sustained for 15 to 24 hours after a single application.[1]

  • Low Systemic Exposure: The compound demonstrated low systemic absorption after topical administration, which is a desirable characteristic for a topically applied drug to minimize potential systemic side effects.

This preclinical efficacy profile suggests that this compound has the potential for a once-daily topical treatment for pruritic conditions.[1]

Quantitative Data

Detailed quantitative pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) in plasma or skin from preclinical studies in various species (e.g., rats, minipigs) are not currently available in publicly accessible literature. For the purpose of illustrating the expected data presentation, the following tables are provided as templates.

Table 1: Plasma Pharmacokinetic Parameters of this compound Following Topical Administration in a Rodent Model (Illustrative)

Parameter1% Gel3% Gel5% Gel
Cmax (ng/mL) Data not availableData not availableData not available
Tmax (h) Data not availableData not availableData not available
AUC (ng*h/mL) Data not availableData not availableData not available
Half-life (h) Data not availableData not availableData not available

Table 2: Skin Pharmacokinetic Parameters of this compound Following Topical Administration in a Porcine Model (Illustrative)

ParameterStratum CorneumEpidermisDermis
Cmax (µg/g) Data not availableData not availableData not available
Tmax (h) Data not availableData not availableData not available
AUC (µg*h/g) Data not availableData not availableData not available

Mechanism of Action

This compound is a permanently positively charged sodium channel blocker. Its mechanism of action is characterized by its selective entry into sensory neurons. This selectivity is achieved through the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are predominantly expressed on sensory nerve fibers (C and Aδ fibers). When these channels are activated by pruritic or noxious stimuli, they open and allow the charged this compound molecule to enter the neuron and block the voltage-gated sodium channels from the inside. This blockade inhibits the propagation of the itch signal.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_neuronal_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Channel (Open) This compound->TRPV1 Enters through open channel TRPA1 TRPA1 Channel (Open) This compound->TRPA1 Enters through open channel Olisutrigine Bromide_in This compound TRPV1->Olisutrigine Bromide_in TRPA1->Olisutrigine Bromide_in NaV Voltage-Gated Sodium Channel Signal_Blocked Itch Signal Propagation Blocked NaV->Signal_Blocked Prevents Na+ influx Olisutrigine Bromide_in->NaV Blocks Pruritic Stimulus Pruritic Stimulus Pruritic Stimulus->TRPV1 Activates Pruritic Stimulus->TRPA1 Activates

Mechanism of action of this compound in sensory neurons.

Experimental Protocols

While specific experimental protocols for the preclinical pharmacokinetic studies of this compound are not publicly available, this section outlines standard methodologies for assessing the pharmacokinetics of topical drugs.

In Vitro Skin Permeation Studies

In vitro skin permeation studies are crucial for evaluating the release of the active pharmaceutical ingredient (API) from its formulation and its ability to penetrate the skin.

Objective: To determine the rate and extent of this compound permeation through the skin from a topical formulation.

Typical Experimental Setup:

  • Diffusion Cells: Franz diffusion cells are commonly used.

  • Skin Models: Excised human or animal skin (e.g., porcine or rodent) is mounted between the donor and receptor chambers of the diffusion cell.

  • Formulation Application: A finite dose of the this compound gel is applied to the surface of the stratum corneum.

  • Receptor Fluid: A physiologically relevant buffer, often containing a solubilizing agent to maintain sink conditions, is used in the receptor chamber. The temperature is maintained at 32°C to mimic skin surface temperature.

  • Sampling: Samples are collected from the receptor fluid at predetermined time points to quantify the amount of drug that has permeated through the skin.

  • Analysis: The concentration of this compound in the samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

In Vitro Skin Permeation Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare Skin Prepare Skin Membrane (Human or Animal) Mount Skin Mount Skin in Franz Diffusion Cell Prepare Skin->Mount Skin Apply Gel Apply Gel to Skin Surface Mount Skin->Apply Gel Prepare Formulation Prepare Olisutrigine Bromide Gel Prepare Formulation->Apply Gel Incubate Incubate at 32°C Apply Gel->Incubate Collect Samples Collect Samples from Receptor Fluid at Time Intervals Incubate->Collect Samples Analyze Samples Analyze Samples (e.g., LC-MS) Collect Samples->Analyze Samples Calculate Flux Calculate Permeation Flux and Parameters Analyze Samples->Calculate Flux

Typical workflow for an in vitro skin permeation study.
In Vivo Dermal Absorption and Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the systemic exposure and local distribution of the drug after topical application.

Objective: To determine the plasma and skin concentrations of this compound over time after topical application in a relevant animal model (e.g., rat, minipig).

Typical Experimental Protocol:

  • Animal Model: A species with skin permeability characteristics comparable to humans, such as the minipig, is often preferred. Rodent models are also used in early-stage discovery.

  • Dosing: A defined area of the skin on the back of the animal is shaved, and a specific dose of the this compound gel is applied. The application site may be protected with a non-occlusive dressing.

  • Sample Collection:

    • Blood Samples: Blood is collected at various time points post-application via an appropriate route (e.g., tail vein in rats, jugular vein in minipigs). Plasma is separated for analysis.

    • Skin Samples: At the end of the study, animals are euthanized, and the treated skin area is excised. The skin may be further processed to separate the stratum corneum, epidermis, and dermis.

  • Sample Analysis: The concentration of this compound in plasma and skin homogenates is quantified using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental or compartmental analysis. Skin concentration data provide information on the local distribution and retention of the drug.

Conclusion

The available preclinical data for this compound suggest a promising pharmacokinetic profile for a topical anti-pruritic agent, characterized by rapid local action, prolonged duration of effect, and low systemic exposure. While detailed quantitative data from preclinical studies are not publicly available, the described mechanism of action and standard experimental methodologies provide a solid framework for understanding and evaluating the preclinical pharmacokinetics of this compound. Further publication of quantitative data from preclinical and clinical studies will be crucial for a complete characterization of the ADME properties of this compound.

References

The Discovery and Synthesis of Olisutrigine Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olisutrigine bromide, also known as ASN008, is an investigational topical therapeutic agent currently under development for the treatment of pruritus (itch) associated with atopic dermatitis. Developed by Asana BioSciences, which was later acquired by Formation Bio, this molecule represents a novel approach to itch management through the selective targeting of sensory neurons. This compound is a permanently positively charged sodium channel blocker, a characteristic that defines its unique mechanism of action and potential for a favorable safety profile with minimal systemic absorption.

Discovery and Development

This compound emerged from research focused on developing long-acting, selective inhibitors of sensory nerve signaling for the treatment of pain and pruritus. The originator organization, Asana BioSciences LLC, identified this aminoindane compound as a promising candidate for topical application. The development program has progressed through preclinical studies and into Phase 2 clinical trials, with Formation Bio Inc. currently leading its clinical evaluation.

Chemical Properties

While the detailed synthesis of this compound is proprietary and not publicly available in detail, its chemical identity has been disclosed.

PropertyValue
Chemical Name (R)-2-(2-((2,3-dihydro-1H-inden-2-yl)(o-tolyl)amino)ethyl)-1,1-dimethylpiperidin-1-ium bromide
Molecular Formula C25H35BrN2
CAS Registry No. 1393836-45-7
InChIKey ZQDXYOLQJJELII-GJFSDDNBSA-M

The detailed synthetic route for this compound is not available in the public domain. The synthesis would likely involve the assembly of the substituted aminoindane and the dimethylpiperidinium ethylamine (B1201723) fragments, followed by quaternization to form the bromide salt. The stereochemistry of the final compound is specified as the (R)-enantiomer.

Mechanism of Action

This compound's mechanism of action is centered on its ability to selectively block voltage-gated sodium channels within sensory neurons. As a permanently positively charged molecule, it cannot passively diffuse across cell membranes. Instead, it gains entry into sensory neurons through the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels.[1] These channels are predominantly expressed on sensory C-fibers and Aδ-fibers, which are responsible for transmitting itch and pain signals.[1]

The activation of TRPV1 and TRPA1 channels by pruritic stimuli creates a transient pore through which this compound can enter the neuron. Once inside, it blocks voltage-gated sodium channels from the intracellular side, thereby inhibiting the generation and propagation of action potentials that would otherwise transmit the itch signal to the central nervous system. This selective entry mechanism is designed to spare motor neurons, which do not typically express these TRP channels at high levels, thus reducing the risk of motor side effects.[1]

Signaling Pathway Diagram

Olisutrigine_Bromide_MOA Pruritogens Pruritogens (e.g., Histamine, Chloroquine) TRPV1_TRPA1 TRPV1 / TRPA1 Channels (Activated) Pruritogens->TRPV1_TRPA1 Activate Olisutrigine This compound (ASN008) Olisutrigine->TRPV1_TRPA1 Enters through activated channel Olisutrigine_in This compound NaV Voltage-Gated Sodium Channel (NaV) Action_Potential Action Potential Propagation NaV->Action_Potential Initiates Olisutrigine_in->NaV Blocks (intracellularly) Itch_Signal Itch Signal to CNS Action_Potential->Itch_Signal

Caption: Mechanism of action of this compound.

Preclinical Studies

Chloroquine-Induced Pruritus Mouse Model

A key preclinical model used to evaluate the efficacy of this compound was the chloroquine-induced pruritus model in mice.

Experimental Protocol:

  • Animals: C57BL/6 mice were used.

  • Induction of Pruritus: Scratching behavior was induced by an intradermal injection of chloroquine (B1663885) into the nape of the neck.

  • Treatment: this compound was formulated as a topical gel and applied to the injection site.

  • Assessment: Scratching behavior was recorded and quantified. The onset and duration of the anti-pruritic effect were determined.

Key Findings: Topical application of the this compound gel resulted in a dose-dependent reduction in scratching behavior.[2] The onset of action was rapid, occurring within one hour of application, and the duration of scratching inhibition was long-lasting, between 15 and 24 hours.[2]

ParameterResult
Onset of Action ≤ 1 hour
Duration of Action 15-24 hours
Effect Dose-dependent reduction in scratching

Clinical Development

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for the treatment of pruritus in patients with atopic dermatitis.

Phase 1b Study (NCT03798561)

This study was a randomized, double-blind, vehicle-controlled, ascending-dose study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound topical gel.

Experimental Protocol:

  • Participants: The study enrolled healthy volunteers and subjects with atopic dermatitis.

  • Intervention: Participants received either this compound gel or a vehicle gel.

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures: Pharmacokinetics and preliminary efficacy.

Key Findings: In a Phase 1b study involving 25 adult patients with atopic dermatitis and significant pruritus, a single application of this compound gel led to a clinically meaningful reduction in itch, defined as a decrease of at least 4 points on the Numerical Rating Scale (NRS), within 2-3 hours.[1] This anti-pruritic effect was sustained for over 8 hours.[1] The treatment was well-tolerated with only mild adverse events reported.[1]

ParameterResult
Time to Clinically Meaningful Itch Reduction (≥4-point NRS decrease) 2-3 hours
Duration of Itch Reduction > 8 hours
Safety Well-tolerated, mild adverse events
Phase 2 Study (NCT05870865)

This ongoing Phase 2 trial is a randomized, double-blind, vehicle-controlled study designed to further evaluate the anti-pruritic efficacy, safety, tolerability, and pharmacokinetics of this compound in adults with mild to moderate atopic dermatitis.

Experimental Protocol:

  • Participants: Adults with mild to moderate atopic dermatitis.

  • Intervention: Participants are randomized to receive one of three different concentrations of this compound gel or a matching vehicle gel.

  • Primary Outcome Measures: Efficacy in reducing pruritus.

  • Secondary Outcome Measures: Safety, tolerability, and pharmacokinetics.

Experimental Workflow for Clinical Trials

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_followup Follow-up Phase Patient_Recruitment Patient Recruitment (Atopic Dermatitis with Pruritus) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Baseline Baseline Pruritus Assessment (e.g., NRS score) Inclusion_Exclusion->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm This compound Gel (Different Concentrations) Randomization->Treatment_Arm Control_Arm Vehicle Gel Randomization->Control_Arm Efficacy_Assessment Efficacy Assessment (e.g., Change in NRS score) Treatment_Arm->Efficacy_Assessment Safety_Assessment Safety and Tolerability Monitoring (Adverse Events) Treatment_Arm->Safety_Assessment PK_Assessment Pharmacokinetic Sampling Treatment_Arm->PK_Assessment Control_Arm->Efficacy_Assessment Control_Arm->Safety_Assessment Control_Arm->PK_Assessment Follow_up Post-Treatment Follow-up Efficacy_Assessment->Follow_up Safety_Assessment->Follow_up PK_Assessment->Follow_up

Caption: Generalized workflow for this compound clinical trials.

Conclusion

This compound is a promising topical therapeutic candidate with a novel, targeted mechanism of action for the treatment of pruritus. Its ability to selectively enter and inhibit activated sensory neurons offers the potential for effective itch relief with a favorable safety profile. Preclinical and early clinical data have demonstrated a rapid onset and long duration of action. The ongoing Phase 2 clinical trial will provide further insights into its efficacy and safety in patients with atopic dermatitis. The development of this compound highlights a significant advancement in the quest for more effective and targeted therapies for chronic itch.

References

TPN-101: A Technical Overview of its In Vitro Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPN-101 (also known as censavudine, OBP-601, BMS-986001, festinavir, and 4'-ethynyl stavudine) is a first-in-class, orally administered small molecule inhibitor of the LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase.[1][2] Originally developed for HIV, TPN-101 is being repurposed for neurodegenerative diseases based on the growing understanding of the role of retrotransposons in the pathology of conditions like amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and progressive supranuclear palsy (PSP).[1][3] This document provides a technical guide to the in vitro studies and underlying mechanisms of TPN-101 relevant to neuronal cells, based on available data.

Mechanism of Action

In several neurodegenerative diseases, the mislocalization or loss of function of proteins like TDP-43 is thought to lead to the reactivation of retrotransposable elements such as LINE-1.[3] These elements, normally silenced in healthy adult cells, can then replicate and move within the genome.[1][3] The LINE-1 reverse transcriptase enzyme drives the production of LINE-1 cDNA, which is recognized by the cell as foreign or harmful.[1][4] This triggers an innate immune response, leading to chronic neuroinflammation and subsequent neuronal cell death.[1][3] TPN-101 directly inhibits the LINE-1 reverse transcriptase, thereby preventing the accumulation of LINE-1 cDNA and aiming to quell the downstream inflammatory cascade.[1][4]

TPN-101_Mechanism_of_Action cluster_0 Cellular Stress / Proteinopathy (e.g., TDP-43 dysfunction) cluster_1 LINE-1 Retrotransposon Activation cluster_2 Neuroinflammatory Cascade TDP43 TDP-43 Dysfunction LINE1_Activation LINE-1 Reactivation TDP43->LINE1_Activation RT LINE-1 Reverse Transcriptase (RT) LINE1_Activation->RT LINE1_cDNA LINE-1 cDNA Accumulation RT->LINE1_cDNA Immune_Response Innate Immune Response (e.g., Type I Interferon) LINE1_cDNA->Immune_Response Neuroinflammation Neuroinflammation (Cytokine Release, e.g., IL-6) Immune_Response->Neuroinflammation Cell_Death Neuronal Cell Death Neuroinflammation->Cell_Death TPN101 TPN-101 TPN101->RT Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Cell_Culture Neuronal / Glial Cell Culture Induction Induce Stress/ LINE-1 Activity Cell_Culture->Induction Treatment Treat with TPN-101 (Dose-Response) Induction->Treatment Assay1 LINE-1 Reporter Assay Treatment->Assay1 Assay2 Cytokine Quantification (ELISA / Luminex) Treatment->Assay2 Assay3 Cell Viability (MTT / LDH) Treatment->Assay3 Assay4 Immunocytochemistry (Neuronal Markers) Treatment->Assay4 Analysis1 EC50 Determination Assay1->Analysis1 Analysis2 Inflammatory Marker Levels Assay2->Analysis2 Analysis3 Neuroprotection Assessment Assay3->Analysis3 Assay4->Analysis3

References

Molibresib: A Deep Dive into the Structural-Activity Relationship of a Pan-BET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Molibresib (GSK525762) is a potent, orally bioavailable small molecule that acts as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes such as c-MYC, making them attractive targets for cancer therapy.[2][3] Molibresib competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of target genes involved in cell proliferation, survival, and differentiation.[3] This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of Molibresib, detailing its mechanism of action, key experimental protocols, and the signaling pathways it modulates.

Mechanism of Action: Disrupting Transcriptional Elongation

The BET family of proteins act as scaffolds, recruiting transcriptional machinery to specific gene promoters.[3] By binding to acetylated lysine (B10760008) residues on histones, they facilitate the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation. Molibresib mimics the structure of acetylated lysine, competitively binding to the bromodomains of BET proteins and preventing their association with chromatin. This displacement of BET proteins from gene promoters and enhancers leads to a downstream suppression of target gene expression, most notably the proto-oncogene c-MYC.[2] The inhibition of c-MYC transcription is a key mechanism behind the anti-proliferative and pro-apoptotic effects of Molibresib in various cancer models.[3]

Structural-Activity Relationship (SAR) of Triazolobenzodiazepine-based BET Inhibitors

Molibresib belongs to the triazolobenzodiazepine class of BET inhibitors. The core scaffold of these compounds is designed to mimic the acetylated lysine side chain, enabling high-affinity binding to the bromodomain pocket. Structure-based optimization of this class of compounds has led to the development of potent BET inhibitors with excellent cellular activity.

The key structural features and their impact on activity are summarized below:

  • Triazole Ring: The 1,2,4-triazole (B32235) ring is a critical component, acting as an acetyl-lysine mimetic. It forms crucial hydrogen bonds with a conserved asparagine residue (Asn140 in BRD4) and a water molecule within the binding pocket.[4]

  • Benzodiazepine (B76468) Core: This seven-membered ring system provides the necessary scaffold to position the key interacting moieties correctly within the binding pocket.

  • Substitutions on the Phenyl Ring: Modifications to the pendant phenyl ring significantly influence potency. For instance, a chlorine atom at the 4-position, as seen in Molibresib, enhances binding affinity.

  • Side Chain: The nature of the side chain at the 4-position of the benzodiazepine ring also plays a role in determining the potency and pharmacokinetic properties of the molecule.

The following table summarizes the in vitro activity of Molibresib and related analogs from a study on 1,2,3-triazolobenzodiazepines, a closely related scaffold that provides valuable SAR insights.[5]

CompoundModificationBRD4(1) IC50 (nM)MV4;11 EC50 (nM)
Molibresib (I-BET762) Reference Compound35130
Analog 1R = H>10000>10000
Analog 2R = Me12002500
Analog 3R = Et4001100
Analog 4R = iPr150500
Analog 5R = tBu70300
Analog 6R = Ph20100
Analog 7R = 4-F-Ph1580
Analog 8R = 4-Cl-Ph1060
Analog 9R = 4-MeO-Ph30150

Signaling Pathways Modulated by Molibresib

By inhibiting BET proteins, particularly BRD4, Molibresib disrupts the transcriptional regulation of several key signaling pathways implicated in cancer.

BET_Inhibition_Pathway Molibresib Molibresib BET BET Proteins (BRD2, BRD3, BRD4) Molibresib->BET Apoptosis Apoptosis Molibresib->Apoptosis CellCycle Cell Cycle Arrest Molibresib->CellCycle Proliferation Decreased Proliferation Molibresib->Proliferation Chromatin Acetylated Histones BET->Chromatin Binds to PTEFb P-TEFb BET->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Transcription Transcriptional Elongation RNAPII->Transcription cMyc c-MYC Transcription->cMyc NFkB NF-κB Transcription->NFkB cMyc->Proliferation NFkB->Proliferation AlphaScreen_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis A 1. Prepare Reagents: - GST-BRD4 - Biotinylated Histone Peptide - Test Compounds B 2. Dispense into 384-well plate A->B C 3. Incubate at RT (30 min) B->C D 4. Add Acceptor Beads C->D E 5. Add Donor Beads D->E F 6. Incubate in dark (60 min) E->F G 7. Read Luminescence F->G H 8. Calculate IC50 G->H

References

Early-Stage Research on Olisutrigine Bromide for Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and neurological disorders. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory cascade. A growing body of evidence suggests that voltage-gated sodium channels (VGSCs) are expressed on microglia and that their modulation can significantly impact microglial activation and the subsequent release of pro-inflammatory mediators. Olisutrigine bromide (formerly known as ASN008), a potent sodium channel blocker, has been investigated in clinical trials for dermatological conditions involving pruritus. This whitepaper explores the therapeutic potential of this compound in the context of neuroinflammation, based on the established role of sodium channels in microglial function. We will delve into the proposed mechanism of action, present hypothetical experimental data based on the effects of other sodium channel blockers, and provide detailed experimental protocols for future preclinical investigations.

Introduction: The Role of Sodium Channels in Neuroinflammation

Neuroinflammation is characterized by the activation of microglia and astrocytes, leading to the production of a host of inflammatory molecules, including cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic activation can lead to neuronal damage and contribute to the progression of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Voltage-gated sodium channels (VGSCs) are crucial for the generation and propagation of action potentials in excitable cells like neurons. However, research has demonstrated that VGSCs, particularly subtypes such as NaV1.1, NaV1.5, and NaV1.6, are also expressed on microglia.[1][2] The activity of these channels has been linked to several key microglial functions, including:

  • Activation: VGSC activation appears to be an early event in microglial activation.[1]

  • Phagocytosis: Blockade of sodium channels has been shown to significantly reduce the phagocytic activity of activated microglia.[1][2]

  • Migration: The migration of microglia to sites of injury is also influenced by sodium channel activity.[1]

  • Cytokine Release: Inhibition of VGSCs can attenuate the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), and interleukin-1 beta (IL-1β), from lipopolysaccharide (LPS)-stimulated microglia.[1]

Given this evidence, targeting VGSCs on microglia presents a novel therapeutic strategy for mitigating neuroinflammation.

This compound (ASN008): A Novel Sodium Channel Blocker

This compound is a sodium channel blocker that has been developed for the treatment of pruritus associated with atopic dermatitis.[3][4][5] Its alternative name is ASN008.[3][4][5] In the context of pruritus, this compound is thought to act by selectively blocking sensory neuron signaling.[3] While its effects on neuroinflammation have not been directly studied, its mechanism of action as a sodium channel blocker provides a strong rationale for its investigation in this area.

Chemical Information:

PropertyValue
IUPAC Name (2R)-2-[2-[(2,3-dihydro-1H-inden-2-yl)(2-methylphenyl)amino]ethyl]-1,1-dimethylpiperidin-1-ium bromide
Molecular Formula C25H35BrN2
Mechanism of Action Voltage-gated sodium channel blocker

Proposed Mechanism of Action in Neuroinflammation

Based on the known role of VGSCs in microglia, we propose the following signaling pathway for the anti-neuroinflammatory effects of this compound:

G cluster_microglia Microglia LPS LPS TLR4 TLR4 LPS->TLR4 Binds to Activation Microglial Activation TLR4->Activation Initiates signaling cascade VGSC Voltage-Gated Sodium Channels (NaV1.1, NaV1.5, NaV1.6) VGSC->Activation Contributes to Olisutrigine Olisutrigine bromide Olisutrigine->VGSC Blocks Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Activation->Cytokines Leads to release of Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Promotes

Figure 1: Proposed signaling pathway of this compound in microglia.

Hypothetical Preclinical Data

While no direct studies of this compound on neuroinflammation exist, we can extrapolate potential efficacy based on studies of other sodium channel blockers, such as phenytoin (B1677684) and tetrodotoxin (B1210768) (TTX), on LPS-stimulated microglia.[1]

Table 1: Hypothetical Effect of this compound on Microglial Functions

FunctionTreatmentHypothetical ResultReference (Similar Effects with Other Na+ Channel Blockers)
Phagocytosis LPS-stimulated microglia + this compound (various concentrations)Dose-dependent reduction in phagocytic activity (up to 50-60%)[1][2]
Cytokine Release (TNF-α) LPS-stimulated microglia + this compoundSignificant reduction in TNF-α release (~50%)[1]
Cytokine Release (IL-1β) LPS-stimulated microglia + this compoundSignificant reduction in IL-1β release (~50%)[1]

Proposed Experimental Protocols

To investigate the potential of this compound in neuroinflammation, the following experimental protocols are proposed:

In Vitro Microglia Activation Assay

This assay will determine the effect of this compound on the activation and pro-inflammatory cytokine production of microglia in response to an inflammatory stimulus.

G cluster_workflow In Vitro Microglia Activation Assay Workflow start Isolate primary microglia or use microglial cell line culture Culture cells to confluence start->culture treat Pre-treat with this compound (e.g., 1, 10, 50 µM) for 1 hour culture->treat stimulate Stimulate with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours treat->stimulate collect Collect supernatant and cell lysate stimulate->collect analyze Analyze for: - Cytokine levels (ELISA) - Gene expression (qPCR) - Cell viability (MTT assay) collect->analyze

Figure 2: Experimental workflow for in vitro microglia activation assay.

Detailed Methodology:

  • Cell Culture: Primary microglia can be isolated from neonatal rodent brains, or a suitable microglial cell line (e.g., BV-2) can be used. Cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 24-well plates. Once confluent, the media is replaced with fresh media containing varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control. Cells are incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. A control group without LPS stimulation should be included. Cells are incubated for 24 hours.

  • Analysis:

    • Cytokine Measurement: The supernatant is collected, and the concentrations of TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits.

    • Gene Expression: RNA is extracted from the cell lysates, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of pro-inflammatory genes.

    • Cell Viability: An MTT assay is performed to assess any potential cytotoxicity of this compound.

In Vivo Model of Neuroinflammation (LPS-Induced)

This model will assess the in vivo efficacy of this compound in a rodent model of acute neuroinflammation.

Detailed Methodology:

  • Animal Model: Adult male C57BL/6 mice will be used.

  • Treatment: this compound can be formulated for intraperitoneal (i.p.) or direct intracerebroventricular (i.c.v.) administration. The dosing regimen will need to be optimized, but a starting point could be based on doses used in other preclinical models, adjusted for bioavailability to the CNS.

  • Induction of Neuroinflammation: Mice will receive a single i.p. injection of LPS (e.g., 1 mg/kg).

  • Behavioral Analysis: Cognitive function can be assessed using tests such as the Morris water maze or Y-maze at various time points post-LPS injection.

  • Histological and Biochemical Analysis: At the end of the study, brain tissue will be collected for:

    • Immunohistochemistry: Staining for microglial (Iba1) and astrocyte (GFAP) activation markers.

    • Cytokine Analysis: Measurement of pro-inflammatory cytokine levels in brain homogenates using ELISA or multiplex assays.

Future Directions and Conclusion

The existing literature strongly supports the role of voltage-gated sodium channels in modulating neuroinflammation. This compound, as a potent sodium channel blocker, represents a promising candidate for a novel therapeutic approach to a range of neurological disorders where neuroinflammation is a key pathological feature. The proposed preclinical studies will be crucial in validating this hypothesis and providing the necessary data to support further development. The successful translation of this compound from dermatology to neurology could offer a much-needed new therapeutic option for patients suffering from debilitating neuroinflammatory conditions.

References

Olisutrigine Bromide: A Technical Whitepaper on its Potential as a Selective Sodium Channel Blocker for Acute Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olisutrigine bromide, also known by its investigational name suzetrigine (B10856436) (VX-548), is a novel, first-in-class, orally administered small molecule that selectively inhibits the voltage-gated sodium channel NaV1.8.[1][2][3][4] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, clinical efficacy, and safety profile as a potential non-opioid analgesic for the treatment of moderate-to-severe acute pain.

Core Compound Information

ParameterValueReference
Compound Name This compound[5]
Investigational Name Suzetrigine (VX-548)[2][4]
CAS Number 1393836-45-7[5]
Molecular Formula C25H35BrN2[5]
Molecular Weight 443.47 g/mol [5]
Mechanism of Action Selective inhibitor of voltage-gated sodium channel NaV1.8[1][2][3][4]

Mechanism of Action: Selective Inhibition of NaV1.8

This compound exerts its analgesic effect through the selective blockade of the NaV1.8 sodium channel.[1][2][3][4] NaV1.8 is a tetrodotoxin-resistant sodium channel primarily expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons.[2][6] These neurons are crucial for the transmission of pain signals. By selectively targeting NaV1.8, this compound aims to inhibit pain signaling at its source without the central nervous system side effects associated with opioids.[1][6]

Preclinical data indicates that suzetrigine is highly selective for NaV1.8 over other sodium channel subtypes, with a reported selectivity of over 31,000-fold.[2] This high selectivity is a key feature, minimizing off-target effects. The proposed mechanism involves this compound binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, which stabilizes the channel in a closed state.[2][7] This prevents the influx of sodium ions necessary for the generation and propagation of action potentials in pain-sensing neurons.[6][7]

Caption: Proposed mechanism of action of this compound.

Clinical Efficacy in Acute Pain

The efficacy of this compound (suzetrigine) has been evaluated in Phase 3 clinical trials for the treatment of moderate-to-severe acute pain following surgical procedures, specifically abdominoplasty and bunionectomy.[3][8]

Summary of Phase 3 Clinical Trial Results

The primary endpoint in these studies was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), a measure of overall pain relief.

TrialInterventionNPrimary Endpoint (SPID48 vs. Placebo)Key Secondary Endpoint (Time to ≥2-point Pain Reduction vs. Placebo)Reference
Abdominoplasty Suzetrigine111848.4 (95% CI, 33.6 to 63.1; P < 0.0001)Median: 119 min vs. 480 min[3][7][9]
Bunionectomy Suzetrigine107329.3 (95% CI, 14.0 to 44.6; P = 0.0002)Median: 240 min vs. 480 min[3][9]

In both trials, suzetrigine demonstrated a statistically significant and clinically meaningful reduction in pain compared to placebo.[3] While superiority to a hydrocodone bitartrate/acetaminophen active comparator was not met on the primary endpoint, suzetrigine showed a favorable safety profile.[3]

Experimental Protocols: Phase 3 Clinical Trials

The following provides a detailed methodology for the Phase 3 randomized, double-blind, placebo- and active-controlled trials of suzetrigine for acute pain.

Study Design

cluster_Screening Patient Screening cluster_Randomization Randomization cluster_Treatment Treatment Arms (48 hours) cluster_Endpoints Endpoint Assessment Inclusion Inclusion Criteria: - Adults with moderate-to-severe  postoperative pain (NPRS ≥ 4) - Abdominoplasty or Bunionectomy Randomize Randomization Inclusion->Randomize Suzetrigine Suzetrigine (100 mg loading dose, then 50 mg every 12h) Randomize->Suzetrigine Placebo Placebo Randomize->Placebo ActiveControl Hydrocodone/Acetaminophen (5 mg/325 mg every 6h) Randomize->ActiveControl Primary Primary Endpoint: SPID48 Suzetrigine->Primary Secondary Key Secondary Endpoints: - Time to pain relief - Safety and tolerability Suzetrigine->Secondary Placebo->Primary Placebo->Secondary ActiveControl->Primary ActiveControl->Secondary

Caption: Workflow of the Phase 3 clinical trials for Suzetrigine.
Patient Population

  • Inclusion Criteria: Adult patients who had undergone either a full abdominoplasty or a bunionectomy and were experiencing moderate-to-severe postoperative pain, defined as a score of 4 or higher on the Numeric Pain Rating Scale (NPRS).[3][8]

Treatment Regimen
  • Suzetrigine Arm: A 100 mg loading dose followed by 50 mg every 12 hours.[9]

  • Active Comparator Arm: Hydrocodone bitartrate/acetaminophen (5 mg/325 mg) every 6 hours.[3]

  • Placebo Arm: Matched placebo.[3]

  • Rescue Medication: Ibuprofen (400 mg every 6 hours) was available as needed for all treatment groups.[8]

Efficacy Assessments
  • Primary Endpoint: The time-weighted sum of the pain intensity difference (SPID) over 48 hours (SPID48), calculated from patient-reported NPRS scores.[3]

  • Key Secondary Endpoint: Time to achieve a ≥2-point reduction in NPRS from baseline.[3]

Safety and Tolerability

Across the Phase 3 program, suzetrigine was generally well-tolerated.[1] Adverse events were typically mild to moderate in severity.[3] Importantly, suzetrigine did not show evidence of the central nervous system side effects commonly associated with opioids, such as respiratory depression or addiction potential.[1][6]

Conclusion and Future Directions

This compound (suzetrigine) represents a promising development in the field of pain management. Its novel mechanism of action as a selective NaV1.8 inhibitor offers the potential for effective relief of moderate-to-severe acute pain without the significant risks associated with opioid analgesics. The positive results from the Phase 3 clinical trials underscore its potential as a valuable non-opioid treatment option. Further research is warranted to explore its utility in other pain conditions and to fully characterize its long-term safety and efficacy. The lack of publicly available detailed preclinical data, such as IC50 values against a comprehensive panel of ion channels, represents an area for future publication to further solidify its selectivity profile for the scientific community.

References

Methodological & Application

Application Notes and Protocols for Olisutrigine Bromide, a Sodium Channel Blocker, in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olisutrigine bromide is a sodium channel blocker that has been investigated for its potential therapeutic effects, notably in preclinical models of pruritus[1]. As a modulator of voltage-gated sodium channels, its application in cell culture provides a valuable tool for studying a wide range of cellular processes that are dependent on sodium ion influx. These processes include, but are not limited to, cell excitability, intracellular pH and calcium homeostasis, cell signaling, and gene expression.

These application notes provide a comprehensive guide for the use of this compound and other sodium channel blockers in a cell culture setting. Due to the limited availability of specific in vitro data for this compound, the protocols and quantitative data presented herein are based on well-characterized sodium channel blockers, such as Tetrodotoxin (TTX), to provide a robust framework for experimental design.

Mechanism of Action: Sodium Channel Blockade

Voltage-gated sodium channels are transmembrane proteins that play a critical role in the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. In non-excitable cells, they are involved in regulating intracellular ion concentrations, which in turn influences various signaling pathways.

This compound, by blocking these channels, inhibits the influx of sodium ions into the cell. This disruption of sodium ion homeostasis can lead to several downstream effects, including:

  • Alterations in membrane potential.

  • Changes in intracellular calcium concentration via the Na+/Ca2+ exchanger.

  • Modulation of intracellular pH through the Na+/H+ exchanger.

  • Impact on signaling pathways related to cell proliferation, migration, and apoptosis.

Data Presentation: Efficacy of Sodium Channel Blockers in Cell Culture

The following table summarizes the effective concentrations of various sodium channel blockers in different cell lines and experimental contexts. This data can serve as a starting point for determining the optimal concentration of this compound for your specific cell type and experimental goals.

CompoundCell LineAssayEffective Concentration/IC50Reference
Tetrodotoxin (TTX)Mouse NeuroblastomaNeutral Red Uptake Assay10 nM - 500 nM
Tetrodotoxin (TTX)C2C12 Mouse MyoblastsDMPK mRNA suppression50 nM - 25 µM
LidocaineVariousGeneral Cytotoxicity5.3 mM - 21.3 mM
RiluzoleDAOY & D283 MedulloblastomaCytotoxicityModest reduction in viability
MexiletineC2C12 Mouse MyoblastsDMPK mRNA suppression50 nM - 25 µM
PrilocaineC2C12 Mouse MyoblastsDMPK mRNA suppression50 nM - 25 µM

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Based on its molecular weight (443.47 g/mol ), calculate the mass of this compound powder required to prepare a 10 mM stock solution in DMSO.

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks) in the dark.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound and to establish a non-toxic working concentration range for subsequent experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range is from 100 µM down to 10 nM. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Analysis of Gene Expression by RT-qPCR

This protocol outlines the steps to investigate the effect of this compound on the expression of a target gene.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the gene of interest and a housekeeping gene

  • Real-time PCR system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with a non-toxic concentration of this compound (determined from the MTT assay) for a specific time period (e.g., 4, 12, or 24 hours). Include a vehicle-treated control.

  • After treatment, wash the cells with PBS and lyse them according to the RNA extraction kit manufacturer's instructions.

  • Purify the total RNA.

  • Synthesize cDNA from the purified RNA using a cDNA synthesis kit.

  • Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for your target gene and a housekeeping gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative change in gene expression.

Signaling Pathways and Visualizations

Signaling Pathway of Sodium Channel Blockade

Blockade of voltage-gated sodium channels (VGSCs) by this compound initiates a cascade of intracellular events. The primary effect is the reduction of intracellular sodium concentration. This change in the sodium gradient affects the activity of ion exchangers, such as the Na+/H+ exchanger (NHE-1) and the Na+/Ca2+ exchanger (NCX). Reduced NHE-1 activity can lead to a decrease in intracellular pH, which can impact enzyme function and cell proliferation. Altered NCX function can lead to changes in intracellular calcium levels, a critical second messenger that regulates numerous cellular processes, including gene expression, proliferation, and apoptosis.

SodiumChannelBlockade Olisutrigine Olisutrigine bromide VGSC Voltage-Gated Sodium Channel (VGSC) Olisutrigine->VGSC Inhibits Na_influx Na+ Influx VGSC->Na_influx intracellular_Na Intracellular [Na+] Na_influx->intracellular_Na Increases NHE1 Na+/H+ Exchanger (NHE-1) intracellular_Na->NHE1 Activates NCX Na+/Ca2+ Exchanger (NCX) intracellular_Na->NCX Drives intracellular_pH Intracellular pH NHE1->intracellular_pH Regulates Signaling Downstream Signaling (Proliferation, Migration, Apoptosis, Gene Expression) intracellular_pH->Signaling intracellular_Ca Intracellular [Ca2+] NCX->intracellular_Ca Regulates intracellular_Ca->Signaling ExperimentalWorkflow start Start prep_stock Prepare Olisutrigine bromide Stock Solution start->prep_stock mtt_assay Determine Cytotoxicity (MTT Assay) prep_stock->mtt_assay determine_conc Select Non-Toxic Working Concentrations mtt_assay->determine_conc functional_assays Perform Functional Assays determine_conc->functional_assays gene_expression Gene Expression (RT-qPCR) functional_assays->gene_expression e.g. calcium_imaging Intracellular Calcium Imaging functional_assays->calcium_imaging e.g. migration_assay Cell Migration/ Invasion Assay functional_assays->migration_assay e.g. data_analysis Data Analysis and Interpretation gene_expression->data_analysis calcium_imaging->data_analysis migration_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for TPN-101 in Preclinical ALS Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While extensive data from human clinical trials on TPN-101 (also known as censavudine) is available, there is a notable absence of publicly accessible, detailed preclinical data regarding its specific dosing regimen in mouse models of Amyotrophic Lateral Sclerosis (ALS). The information presented herein is based on the compound's known mechanism of action and data from human studies, intended to provide a foundational understanding for researchers.

Introduction

TPN-101 is an investigational oral small molecule that acts as a potent inhibitor of LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase.[1] In neurodegenerative diseases such as ALS, the abnormal activation of retrotransposons like LINE-1 is thought to contribute to neuroinflammation and neuronal damage.[2][3] By blocking the LINE-1 reverse transcriptase enzyme, TPN-101 aims to mitigate this pathological process.[4] Preclinical evidence has suggested that inhibiting LINE-1 reverse transcription can alleviate neurotoxic pathology, forming the basis for its clinical investigation.[5]

Mechanism of Action

In conditions like ALS, particularly those associated with TDP-43 proteinopathy, the dysregulation of LINE-1 retrotransposons is observed.[5] This leads to the production of LINE-1 DNA, which can trigger an innate immune response, contributing to a chronic state of neuroinflammation and subsequent damage to nerve cells.[1][4] TPN-101 is designed to specifically inhibit the reverse transcriptase activity of LINE-1, thereby preventing the replication of these elements and reducing the associated inflammatory cascade.[1]

Below is a diagram illustrating the proposed signaling pathway and the therapeutic intervention point of TPN-101.

TPN101_Mechanism_of_Action cluster_0 Cellular Stress / Genetic Factors (e.g., C9orf72, TDP-43 pathology) cluster_1 LINE-1 Retrotransposition Cascade cluster_2 Pathological Consequences Stress Cellular Stressors (e.g., TDP-43 mislocalization) LINE1_Activation LINE-1 Activation Stress->LINE1_Activation leads to RT Reverse Transcription LINE1_Activation->RT initiates LINE1_DNA Aberrant LINE-1 DNA RT->LINE1_DNA produces Immune_Response Innate Immune Response LINE1_DNA->Immune_Response triggers Neuroinflammation Neuroinflammation Immune_Response->Neuroinflammation causes Neurodegeneration Neurodegeneration Neuroinflammation->Neurodegeneration contributes to TPN101 TPN-101 TPN101->RT inhibits

Caption: Proposed mechanism of action of TPN-101 in mitigating neurodegeneration.

Experimental Protocols: General Guidance for ALS Mouse Models

While specific protocols for TPN-101 are not available, researchers can adapt standard methodologies used for drug administration and evaluation in common ALS mouse models, such as the SOD1-G93A and TDP-43 models.

Animal Models
  • SOD1-G93A Mice: This is the most widely used transgenic model for ALS, expressing a mutant human SOD1 gene.[6][7] These mice exhibit a phenotype that closely mimics human ALS, including progressive motor neuron loss and paralysis.[6][8] The disease onset and progression rate can vary depending on the transgene copy number and genetic background.[9]

  • TDP-43 Mouse Models: These models are relevant as TDP-43 proteinopathies are a hallmark of over 90% of ALS cases.[5] Various models exist that replicate different aspects of TDP-43 pathology.

Drug Administration

TPN-101 is an orally administered drug in human clinical trials.[4] For mouse studies, oral gavage is a common and effective method for precise dosing.

Protocol for Oral Gavage:

  • Preparation: Formulate TPN-101 in a suitable vehicle (e.g., sterile water, saline, or a suspension agent like methylcellulose). The concentration should be calculated to deliver the desired dose in a small, manageable volume (typically 5-10 ml/kg body weight).

  • Handling: Handle the mice gently to minimize stress. Acclimatize the animals to handling and the gavage procedure for several days before the start of the experiment.

  • Administration: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the mouse's snout to the xiphoid process to ensure correct placement in the stomach. Administer the formulation slowly to prevent regurgitation and aspiration.

  • Frequency: Based on the drug's pharmacokinetic profile (if available for mice) or data from human trials (once-daily dosing), establish a dosing schedule.[10]

Outcome Measures

A comprehensive evaluation should include behavioral, physiological, and histopathological assessments.

  • Behavioral Tests:

    • Rotarod: To assess motor coordination and balance.

    • Grip Strength: To measure muscle strength.

    • Wire Hang Test: To evaluate motor neuron function and muscle endurance.

  • Physiological Measures:

    • Body Weight: Monitor regularly as weight loss is a key indicator of disease progression.

    • Survival: Record the lifespan of the animals.

  • Biomarker Analysis:

    • Collect blood, cerebrospinal fluid (CSF), and spinal cord tissue for analysis of key biomarkers. In human trials, TPN-101 has been shown to reduce levels of neurofilament light chain (NfL), neurofilament heavy chain (NfH), and inflammatory markers like interleukin-6 (IL-6) and osteopontin.[1][2][5]

  • Histopathology:

    • At the study endpoint, perfuse the animals and collect spinal cord and brain tissue.

    • Perform immunohistochemistry to quantify motor neuron loss (e.g., using Nissl staining or antibodies against motor neuron markers like ChAT).

    • Assess neuroinflammation by staining for microgliosis (Iba1) and astrogliosis (GFAP).

Data Presentation from Human Clinical Trials

The following tables summarize the key quantitative data from Phase 2 clinical trials of TPN-101 in patients with C9orf72-related ALS. This information may help inform the design of preclinical studies and the selection of relevant outcome measures.

Table 1: Effect of TPN-101 on Respiratory Function in C9orf72-ALS Patients (24-Week Double-Blind Period)

Treatment GroupMean Change in Vital Capacity (VC)
TPN-101-8.4%
Placebo-16.5%

Data suggests that TPN-101 treatment resulted in approximately a 50% less decline in vital capacity compared to placebo over 24 weeks.[2][3]

Table 2: Effect of TPN-101 on Functional Decline in C9orf72-ALS Patients

Study PeriodTreatment GroupMean Change in ALSFRS-R Score
24-Week Double-BlindTPN-101-7.2
Placebo-6.7
24-Week Open-Label ExtensionOriginal TPN-101 GroupLess than half the decline of the initial 24 weeks
Placebo-to-TPN-101 Crossover GroupDecline was less than half that observed while on placebo

While the initial 24-week period showed comparable functional decline, longer-term treatment with TPN-101 suggested a slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).[11][12]

Experimental Workflow

The diagram below outlines a general experimental workflow for evaluating a therapeutic agent like TPN-101 in an ALS mouse model.

Experimental_Workflow Start Study Start: Baseline Measurements Dosing Initiate Daily Dosing (TPN-101 vs. Vehicle) Start->Dosing Monitoring Regular Monitoring: - Body Weight - Clinical Score Dosing->Monitoring Behavioral Periodic Behavioral Testing: - Rotarod - Grip Strength Monitoring->Behavioral Endpoint Study Endpoint: - Survival - Terminal Biomarker Collection - Tissue Harvest Monitoring->Endpoint Disease Progression or Predefined Timepoint Biomarkers Interim Biomarker Analysis (e.g., Blood Draw for NfL) Behavioral->Biomarkers Biomarkers->Monitoring Continue Cycle Analysis Data Analysis: - Histopathology - Statistical Analysis Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A generalized experimental workflow for preclinical evaluation of TPN-101.

Conclusion

While specific dosing information for TPN-101 in ALS mouse models is not currently in the public domain, the available data on its mechanism of action and performance in human clinical trials provide a strong rationale for its preclinical investigation. Researchers are encouraged to use the general protocols and outcome measures outlined above as a starting point for their studies, with the understanding that dose-response experiments will be necessary to determine the optimal therapeutic window in animal models.

References

Application of Molibresib in Xenograft Tumor Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molibresib (GSK525762) is a potent, orally bioavailable small molecule that acts as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2]. These proteins are epigenetic "readers" that play a crucial role in regulating gene expression by recognizing acetylated histones[3][4]. By binding to the bromodomains of BET proteins, Molibresib competitively displaces them from chromatin, thereby disrupting the transcription of key oncogenes, most notably MYC[1][3]. This mechanism underlies its anti-proliferative activity in various cancer models. Xenograft tumor models, where human tumor cells are implanted into immunocompromised mice, are invaluable for the preclinical evaluation of novel therapeutic agents like Molibresib[5][6]. These models allow for the in vivo assessment of a drug's efficacy in a more complex biological system that mimics human cancer.

This document provides detailed application notes and protocols for the use of Molibresib in xenograft tumor models, based on findings from preclinical studies. It is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor activity of Molibresib.

Mechanism of Action and Signaling Pathway

Molibresib exerts its anticancer effects by inhibiting the BET family of proteins, which are critical regulators of gene transcription. BET proteins bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to promoter and enhancer regions of target genes. In many cancers, this process is hijacked to drive the expression of oncogenes such as MYC. Molibresib competitively binds to the bromodomains of BET proteins, preventing their association with chromatin and leading to the downregulation of target gene expression. The subsequent decrease in MYC protein levels results in cell cycle arrest and apoptosis in cancer cells.

Molibresib_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Chromatin Acetylated Chromatin BET BET Proteins (BRD2, BRD3, BRD4) Chromatin->BET binds to TF_complex Transcriptional Machinery BET->TF_complex recruits MYC_gene MYC Oncogene TF_complex->MYC_gene activates MYC_mRNA MYC mRNA MYC_gene->MYC_mRNA transcription MYC_protein MYC Protein MYC_mRNA->MYC_protein translation Cell_Cycle Cell Cycle Progression & Proliferation MYC_protein->Cell_Cycle Apoptosis Apoptosis MYC_protein->Apoptosis Molibresib Molibresib Molibresib->BET inhibits

Molibresib inhibits BET proteins, downregulating MYC expression.

Quantitative Data from Xenograft Studies

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of Molibresib in xenograft models.

Table 1: Molibresib Efficacy in Hematological Malignancy Xenograft Models

Tumor TypeCell LineMouse StrainMolibresib DosageAdministration RouteKey FindingsReference
Multiple MyelomaOPM-2NOD-SCIDUp to 10 mg/kg daily or 30 mg/kg every other dayOralWell-tolerated; significantly reduced plasma human light chain (hLC) concentration.[7]
Acute Myeloid Leukemia-Mouse modelsNot specifiedNot specifiedInhibited tumor growth and significantly enhanced survival.[1]
Non-Hodgkin Lymphoma-In vivo modelsNot specifiedNot specifiedInhibited tumor growth.[2]

Table 2: Molibresib Efficacy in Solid Tumor Xenograft Models

Tumor TypeCell Line/ModelMouse StrainMolibresib DosageAdministration RouteKey FindingsReference
NUT Midline CarcinomaPatient-derived cell linesMurine xenograftsNot specifiedNot specifiedInduced squamous differentiation and inhibited proliferation.[8]
Colorectal CancerSW837 xenograft modelNot specified0.3 mg/kg for 29 daysNot specifiedSignificantly decreased average tumor volume compared to vehicle control (P < 0.001).[9]
Colorectal CancerMC38 syngeneic modelNot specified0.2 mg/kg for 29 daysNot specifiedSignificantly decreased average tumor volume compared to vehicle control (P = 0.003).[9]

Experimental Protocols

I. General Protocol for Establishing a Xenograft Tumor Model

This protocol provides a general framework for establishing a subcutaneous xenograft model. Specific details may need to be optimized based on the cell line and mouse strain used.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel or Cultrex BME (optional, can improve tumor take and growth)

  • Immunocompromised mice (e.g., Athymic Nude, NOD-SCID)[5]

  • Sterile syringes and needles

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.

  • Cell Harvesting:

    • Wash cells with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium.

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count and assess viability (e.g., using trypan blue).

  • Cell Implantation:

    • Adjust the cell concentration to the desired number of cells per injection volume (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL).

    • If using an extracellular matrix, mix the cell suspension with an equal volume of Matrigel or Cultrex BME on ice.

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days[10].

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Randomize mice into control and treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

II. Protocol for Molibresib Administration in Xenograft Models

Materials:

  • Molibresib (GSK525762)

  • Vehicle for reconstitution (e.g., as recommended by the supplier)

  • Oral gavage needles or appropriate equipment for the chosen administration route

  • Mice with established tumors

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of Molibresib in a suitable solvent.

    • On the day of administration, dilute the stock solution to the final desired concentration with the appropriate vehicle.

  • Drug Administration:

    • Administer Molibresib to the treatment group mice according to the predetermined dosage and schedule (e.g., daily oral gavage).

    • Administer an equal volume of the vehicle to the control group mice.

  • Monitoring and Data Collection:

    • Continue to monitor tumor growth by measuring tumor volume at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a xenograft study evaluating the efficacy of Molibresib.

Xenograft_Workflow start Start cell_culture Cell Culture start->cell_culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation into Immunocompromised Mice cell_harvest->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Groups (Control & Treatment) tumor_growth->randomization treatment Administer Vehicle (Control) or Molibresib (Treatment) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Biomarkers) endpoint->analysis data_analysis Data Analysis & Reporting analysis->data_analysis end End data_analysis->end

A typical experimental workflow for a Molibresib xenograft study.

Concluding Remarks

Molibresib has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, particularly in those driven by MYC overexpression[1][3][9]. The protocols outlined in this document provide a comprehensive guide for researchers to further investigate the therapeutic potential of Molibresib in different cancer types. Careful consideration of the experimental design, including the choice of cell line, mouse strain, and drug administration regimen, is crucial for obtaining robust and reproducible results. Further studies are warranted to explore Molibresib in combination with other therapeutic agents to potentially enhance its efficacy and overcome resistance mechanisms.

References

Preparation of Olisutrigine Bromide Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olisutrigine bromide is a chemical compound of interest in various research and drug development applications. The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo experimentation to ensure reproducible results. This document provides a detailed protocol for the preparation of this compound stock solutions. Due to the limited availability of public data on its solubility, this guide includes a preliminary procedure for solubility determination in common laboratory solvents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is essential for accurate stock solution preparation.

PropertyValueSource
CAS Number 1393836-45-7
Molecular Weight 443.47 g/mol
Chemical Formula C₂₅H₃₅BrN₂
Purity >98% (batch-specific, refer to Certificate of Analysis)
Appearance To be determined (often a solid)

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

FormStorage ConditionDuration
Solid Compound Dry, dark at 0 - 4°CShort-term (days to weeks)
Dry, dark at -20°CLong-term (months to years)
Stock Solutions 0 - 4°CShort-term (days to weeks)
-20°CLong-term (months)

Note: The compound is considered stable for several weeks during standard shipping at ambient temperatures.

Experimental Protocol: Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound. A preliminary solubility test is recommended as specific solubility data is not widely available.

Materials
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preliminary Solubility Determination

As the solubility of this compound in common solvents is not definitively published, a small-scale solubility test is advised.

  • Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the desired solvent (e.g., 100 µL of DMSO) to achieve a high initial concentration.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the compound has not fully dissolved, incrementally add more solvent and repeat the vortexing step until a clear solution is achieved.

  • Record the final volume of solvent used to calculate the approximate maximum solubility.

Stock Solution Preparation (Example: 10 mM in DMSO)

This section provides an example protocol for preparing a 10 mM stock solution. The final concentration should be adjusted based on experimental needs and determined solubility.

  • Safety First : Don appropriate PPE before handling the compound and solvent.

  • Calculation :

    • To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM * 1 mL * 443.47 g/mol / 1000 = 4.4347 mg

  • Weighing : Accurately weigh the calculated amount of this compound using a calibrated analytical balance. Transfer the solid to a sterile microcentrifuge tube.

  • Dissolution :

    • Add the desired volume of anhydrous DMSO to the tube containing the solid compound.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved, ensuring a homogenous solution. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but stability at elevated temperatures should be considered.

  • Storage :

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.

Workflow and Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass weigh Weigh Compound calc->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C or 4°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Conclusion

This protocol provides a comprehensive guide for the preparation of this compound stock solutions for experimental use. Given the current lack of publicly available solubility data, it is imperative for researchers to perform a preliminary solubility assessment to ensure the preparation of accurate and effective solutions. Adherence to these guidelines for calculation, dissolution, and storage will contribute to the reliability and reproducibility of experimental outcomes.

Application Notes and Protocols for Studying LINE-1 Reverse Transcriptase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough review of scientific literature indicates that Olisutrigine bromide is a sodium channel blocker under investigation for pruritus and is not a known inhibitor of LINE-1 reverse transcriptase[1]. The following application notes and protocols are provided for the study of LINE-1 reverse transcriptase inhibition using established and well-documented inhibitors.

Introduction to LINE-1 Retrotransposon and its Inhibition

Long Interspersed Nuclear Element-1 (LINE-1 or L1) is a non-LTR retrotransposon that comprises approximately 20% of the human genome.[2] While most L1 elements are inactive, a small number remain capable of retrotransposition, a "copy-and-paste" mechanism that can lead to genomic instability, mutagenesis, and has been implicated in various diseases, including cancers and neurodegenerative disorders.[2][3] The L1-encoded ORF2 protein possesses both endonuclease and reverse transcriptase (RT) activity, which are essential for its mobilization.[2][4] Inhibition of the L1 RT activity is a key therapeutic strategy to mitigate the detrimental effects of L1 retrotransposition. Several nucleoside reverse transcriptase inhibitors (NRTIs), originally developed as antiretroviral drugs, have been shown to effectively inhibit L1 RT.[2][4][5]

Quantitative Data of Established LINE-1 RT Inhibitors

The following table summarizes the inhibitory activities of commonly studied NRTIs against LINE-1 reverse transcriptase.

InhibitorTypeTargetKi (nM)IC50 (nM)Reference
Zidovudine (AZTTP)NRTIL1 RT16.4 ± 4.2119.8[4]
Stavudine (d4TTP)NRTIL1 RT0.73 ± 0.220.88[4]
Didanosine (ddCTP)NRTIL1 RT0.72 ± 0.161.04[4]
Lamivudine (3TCTP)NRTIL1 RT12.9 ± 2.0718.6[4]
Tenofovir disoproxil fumarateNRTIL1 RTNot ReportedNot Reported[5]

Note: Ki and IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Cell-Based LINE-1 Retrotransposition Reporter Assay

This assay measures the frequency of L1 retrotransposition events within a cell line. A common approach uses a reporter cassette (e.g., GFP or luciferase) inserted into the 3' UTR of a retrotransposition-competent L1 element. The reporter is activated only after a successful retrotransposition event.

Protocol:

  • Cell Culture: Plate HeLa or other suitable cells in a 96-well plate at a density that allows for optimal growth over the course of the experiment.

  • Transfection: Co-transfect the cells with a LINE-1 reporter plasmid (e.g., 99-gfp-LRE3 or a dual-luciferase reporter) and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Inhibitor Treatment: 24 hours post-transfection, add the test inhibitor (e.g., Lamivudine) at various concentrations to the cell culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours to allow for L1 expression, retrotransposition, and reporter gene expression.

  • Quantification:

    • For GFP reporters: Harvest the cells, and analyze the percentage of GFP-positive cells using flow cytometry.

    • For luciferase reporters: Lyse the cells and measure Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter signal to the control (e.g., Renilla luciferase activity or cell viability). Calculate the relative retrotransposition frequency for each inhibitor concentration compared to the vehicle control. Determine the IC50 value.

In Vitro LINE-1 Reverse Transcriptase Activity Assay

This biochemical assay directly measures the enzymatic activity of purified L1 RT and its inhibition by test compounds.

Protocol:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing a purified recombinant L1 ORF2 protein, a poly(rA) template/oligo(dT) primer, and a reaction buffer.

  • Substrate and Inhibitor Addition: Add the natural substrate (e.g., dTTP) and the test inhibitor (e.g., AZTTP) at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

  • Reaction Initiation: Initiate the reaction by adding a labeled nucleotide (e.g., ³²P-dTTP or a fluorescently labeled dNTP).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the incorporation of the labeled nucleotide into the newly synthesized DNA strand. This can be done by methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting, or by using a fluorescence-based detection system.[6]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine kinetic parameters such as Km and Vmax, and calculate the Ki value for competitive inhibitors.[4]

Visualizations

LINE1_Retrotransposition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm L1_DNA LINE-1 DNA Transcription Transcription L1_DNA->Transcription L1_RNA LINE-1 RNA Transcription->L1_RNA ORF1p_ORF2p_Translation Translation (in Cytoplasm) L1_RNA->ORF1p_ORF2p_Translation Export ORF1p_ORF2p ORF1p & ORF2p ORF1p_ORF2p_Translation->ORF1p_ORF2p RNP Ribonucleoprotein (RNP) Complex Nuclear_Import Nuclear Import RNP->Nuclear_Import Genomic_DNA Genomic DNA Nuclear_Import->Genomic_DNA TPRT Target-Primed Reverse Transcription (TPRT) Integration Integration TPRT->Integration New_L1_DNA New LINE-1 DNA Integration->New_L1_DNA Genomic_DNA->TPRT Endonuclease Nick Inhibitor NRTI (e.g., Lamivudine) Inhibitor->TPRT Inhibits RT activity ORF1p_ORF2p->RNP binds L1 RNA

Caption: LINE-1 Retrotransposition Pathway and Inhibition Point.

Experimental_Workflow Start Start: Compound Library Primary_Screen Primary Screen: In Vitro L1 RT Assay Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay: Cell-Based Retrotransposition Assay Hit_Identification->Secondary_Assay Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Lead_Validation Lead Validation Secondary_Assay->Lead_Validation Downstream_Analysis Downstream Effect Analysis (e.g., Interferon Response) Lead_Validation->Downstream_Analysis Confirmed Activity Lead_Validation->Inactive Not Active in Cells End End: Candidate for Further Development Downstream_Analysis->End

Caption: Workflow for Screening LINE-1 RT Inhibitors.

Downstream_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L1_RNP L1 RNP RT Reverse Transcription L1_RNP->RT L1_cDNA Cytoplasmic L1 cDNA RT->L1_cDNA cGAS cGAS L1_cDNA->cGAS senses STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Translocation IFN1_Response Type I Interferon Response Inhibitor L1 RT Inhibitor Inhibitor->RT Inhibits pIRF3->IFN1_Response drives transcription

Caption: L1-Induced Interferon Signaling and its Inhibition.

References

Application Notes and Protocols: TPN-101 for the Reduction of Neurofilament Light Chain Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of TPN-101, an investigational drug, and its demonstrated effects on neurofilament light chain (NfL), a key biomarker of neuroaxonal damage. TPN-101 is a first-in-class, orally administered inhibitor of the LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase.[1][2] Dysregulation of LINE-1 has been implicated in the pathology of several neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP), Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia (FTD).[1][2] Clinical data from Phase 2 trials suggest that by inhibiting LINE-1, TPN-101 can reduce neuroinflammation and neurodegeneration, as evidenced by a significant reduction in NfL levels.[3]

This document provides a summary of the quantitative data from clinical trials, detailed protocols for the measurement of NfL, and a visualization of the proposed mechanism of action of TPN-101.

Mechanism of Action

TPN-101 is a potent nucleoside reverse transcriptase inhibitor that specifically targets the enzymatic activity of LINE-1.[4] In various neurodegenerative conditions, the mislocalization of proteins such as TDP-43 is thought to lead to the reactivation of retrotransposable elements like LINE-1.[2] This results in the production of LINE-1 RNA and its subsequent reverse transcription into DNA, which can trigger an innate immune response and contribute to neuroinflammation and neuronal cell death.[2] By inhibiting the LINE-1 reverse transcriptase, TPN-101 is hypothesized to block this cascade, thereby reducing neuroinflammation and protecting neurons from damage.[2]

TPN101_Mechanism cluster_Neuron Neuron TDP-43_mislocalization TDP-43 Mislocalization LINE-1_activation LINE-1 Retrotransposon Activation TDP-43_mislocalization->LINE-1_activation LINE-1_RNA LINE-1 RNA LINE-1_activation->LINE-1_RNA LINE-1_RT LINE-1 Reverse Transcriptase LINE-1_RNA->LINE-1_RT translates LINE-1_DNA LINE-1 DNA LINE-1_RNA->LINE-1_DNA reverse transcription Immune_response Innate Immune Response (Neuroinflammation) LINE-1_DNA->Immune_response Neuronal_damage Neuroaxonal Damage Immune_response->Neuronal_damage NfL_release NfL Release Neuronal_damage->NfL_release TPN-101 TPN-101 TPN-101->LINE-1_RT inhibits Simoa_Workflow cluster_Simoa_Steps Automated Steps Sample_Prep Sample Preparation (Dilution) Reagent_Loading Load Reagents, Samples, Calibrators & Controls Sample_Prep->Reagent_Loading Automated_Assay Automated Simoa Assay Reagent_Loading->Automated_Assay Incubation_1 Sample + Capture Beads Data_Analysis Data Analysis & Concentration Calculation Wash_1 Wash Incubation_1->Wash_1 Incubation_2 Add Detector Antibody Wash_1->Incubation_2 Wash_2 Wash Incubation_2->Wash_2 Incubation_3 Add SBG Conjugate Wash_2->Incubation_3 Wash_3 Wash Incubation_3->Wash_3 Signal_Generation Add RGP Substrate & Read on Simoa Disc Wash_3->Signal_Generation Signal_Generation->Data_Analysis

References

Application Notes and Protocols for Assessing Molibresib's Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molibresib (GSK525762) is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By binding to the acetyl-lysine binding pockets of BET proteins, Molibresib displaces them from chromatin, leading to the suppression of target gene transcription. A primary target of BET inhibitors is the MYC proto-oncogene, a key driver of cell proliferation and survival in many human cancers.[1][2][3] Molibresib has demonstrated anti-proliferative activity in various cancer cell lines and has been evaluated in clinical trials for both solid tumors and hematologic malignancies.[1][2][4][5]

These application notes provide a comprehensive set of protocols to assess the anti-cancer efficacy of Molibresib in a preclinical setting, from initial in vitro characterization to in vivo validation in xenograft models.

Key Signaling Pathway Affected by Molibresib

Molibresib's primary mechanism of action involves the disruption of BET protein-mediated gene transcription. This predominantly affects the expression of genes regulated by super-enhancers, including the master regulator of cell proliferation, MYC. The downregulation of MYC leads to cell cycle arrest, induction of apoptosis, and a decrease in tumor cell growth.

Molibresib_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Molibresib Molibresib BET BET Proteins (BRD4) Molibresib->BET Inhibits Apoptosis Apoptosis Molibresib->Apoptosis Induces Cell_Growth Inhibition of Cell Growth Molibresib->Cell_Growth MYC_Gene MYC Gene BET->MYC_Gene Binds to super-enhancers AcetylatedHistones Acetylated Histones AcetylatedHistones->BET MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription_Machinery Transcription Machinery Transcription_Machinery->MYC_Gene Activates transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Cell_Cycle_Progression Cell Cycle Progression MYC_Protein->Cell_Cycle_Progression Promotes Cell_Cycle_Progression->Cell_Growth Leads to

Caption: Molibresib inhibits BET proteins, leading to MYC downregulation and anti-cancer effects.

Experimental Workflow for Efficacy Assessment

A tiered approach is recommended to comprehensively evaluate the anti-cancer efficacy of Molibresib, starting with in vitro assays to determine its potency and mechanism of action, followed by in vivo studies to confirm its therapeutic potential.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation CellViability Cell Viability Assay (MTT/CellTiter-Glo) ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay Confirm cytotoxic effect CellCycleAssay Cell Cycle Analysis ApoptosisAssay->CellCycleAssay Investigate mechanism WesternBlot Western Blotting CellCycleAssay->WesternBlot Confirm target engagement qRT_PCR qRT-PCR WesternBlot->qRT_PCR Analyze gene expression Xenograft Tumor Xenograft Model qRT_PCR->Xenograft Proceed to in vivo TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth Pharmacodynamics Pharmacodynamic Analysis TumorGrowth->Pharmacodynamics Toxicity Toxicity Assessment Pharmacodynamics->Toxicity

Caption: A stepwise workflow for evaluating Molibresib's anti-cancer efficacy.

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This protocol determines the concentration of Molibresib that inhibits cell growth by 50% (IC50).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Molibresib (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Molibresib in complete culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO).

    • Replace the medium in the wells with the medium containing the different concentrations of Molibresib.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following Molibresib treatment.

  • Materials:

    • Cancer cell line

    • Molibresib

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with Molibresib at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

3. Cell Cycle Analysis

This protocol determines the effect of Molibresib on cell cycle progression.

  • Materials:

    • Cancer cell line

    • Molibresib

    • 6-well plates

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with Molibresib at concentrations around the IC50 value for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend the pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

4. Western Blotting

This technique is used to detect changes in the protein levels of BRD4 and its downstream target, c-MYC.

  • Materials:

    • Cancer cell line

    • Molibresib

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Protocol:

    • Treat cells with Molibresib for 6-24 hours.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system. GAPDH or β-actin is used as a loading control.

5. Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the changes in mRNA expression of the MYC gene.

  • Materials:

    • Cancer cell line

    • Molibresib

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green or TaqMan master mix

    • Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

    • Real-time PCR system

  • Protocol:

    • Treat cells with Molibresib for 4-24 hours.

    • Extract total RNA from the cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using SYBR Green or TaqMan chemistry with primers specific for MYC and a housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in MYC gene expression.

In Vivo Assay

1. Tumor Xenograft Model

This in vivo model assesses the anti-tumor activity of Molibresib in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or nude mice)

    • Cancer cell line of interest (e.g., a line shown to be sensitive to Molibresib in vitro)

    • Matrigel (optional)

    • Molibresib formulated for oral administration

    • Calipers

  • Protocol:

    • Subcutaneously inject 1-10 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups (e.g., vehicle control and Molibresib-treated groups).

    • Administer Molibresib orally, once daily, at a predetermined dose (e.g., starting with a dose range informed by clinical data, such as 15-30 mg/kg, and adjusting based on tolerability).

    • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.

Table 1: In Vitro Efficacy of Molibresib

Cell LineIC50 (nM)% Apoptosis (at IC50)% G1 Arrest (at IC50)c-MYC Protein Downregulation (Fold Change)MYC mRNA Downregulation (Fold Change)
Cancer Cell Line A 5045%60%0.20.3
Cancer Cell Line B 20030%40%0.50.6
Resistant Cell Line C >10005%10%0.90.95

Table 2: In Vivo Efficacy of Molibresib in Xenograft Model (Cancer Cell Line A)

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 1500 ± 250-+5%
Molibresib (15 mg/kg) 750 ± 15050%-2%
Molibresib (30 mg/kg) 450 ± 10070%-8%

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell lines and experimental conditions used.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of Molibresib's anti-cancer efficacy. By systematically assessing its effects on cell viability, apoptosis, cell cycle, and target modulation both in vitro and in vivo, researchers can gain a comprehensive understanding of its therapeutic potential and mechanism of action. This information is critical for guiding further drug development efforts and for the design of future clinical trials.

References

Application Notes and Protocols: Olisutrigine Bromide in Combination with Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olisutrigine bromide is identified as a sodium channel blocker. While direct clinical or preclinical studies evaluating this compound in combination with other neuroprotective agents are not extensively documented in publicly available literature, its mechanism of action provides a strong rationale for such investigations. Voltage-gated sodium channel blockers have demonstrated neuroprotective effects in various models of neurological injury, including spinal cord injury, multiple sclerosis, and cerebral ischemia.[1][2][3][4][5] The primary mechanism of neuroprotection by sodium channel blockers involves the attenuation of excessive sodium influx into neurons during pathological conditions. This reduction in sodium overload helps to prevent the reversal of the Na+/Ca2+ exchanger, thereby mitigating intracellular calcium overload, a key trigger for neuronal apoptosis and necrosis.

These application notes propose scientifically plausible, albeit hypothetical, combination therapies involving this compound with other neuroprotective agents targeting distinct pathological pathways. The goal is to achieve synergistic or additive neuroprotective effects for the treatment of acute and chronic neurological disorders. Detailed protocols for preclinical evaluation are provided to guide researchers in testing these potential combination therapies.

Proposed Combination Therapies and Underlying Rationale

The multifactorial nature of neuronal injury and degeneration suggests that targeting a single pathway may be insufficient. A combination therapy approach, utilizing agents with complementary mechanisms of action, holds greater promise.

Table 1: Proposed Neuroprotective Combination Therapies with this compound
Combination Agent Class Specific Example Rationale for Combination with this compound (Sodium Channel Blocker) Potential Therapeutic Target
NMDA Receptor Antagonist MemantineDual blockade of two major excitotoxic pathways: excessive sodium influx (this compound) and calcium influx through NMDA receptors (Memantine). This combination could offer more comprehensive protection against glutamate-induced neurotoxicity.Ischemic Stroke, Traumatic Brain Injury
Antioxidant/Nrf2 Activator Isoliquiritigenin (B1662430)This compound addresses the immediate ionic imbalance, while isoliquiritigenin mitigates the subsequent oxidative stress, a major contributor to secondary injury. Isoliquiritigenin has been shown to activate the Nrf2 pathway, a key regulator of endogenous antioxidant responses.[6]Subarachnoid Hemorrhage, Parkinson's Disease
Anti-inflammatory Agent MinocyclineThis compound reduces acute neuronal injury, which can be a trigger for neuroinflammation. Minocycline, a tetracycline (B611298) antibiotic with potent anti-inflammatory and microglial inhibitory properties, can then suppress the subsequent inflammatory cascade that contributes to delayed neuronal death.Spinal Cord Injury, Multiple Sclerosis
GABAA Receptor Agonist DiazepamThis compound reduces neuronal excitability by blocking sodium channels, while diazepam enhances inhibitory neurotransmission by potentiating the effect of GABA. The bromide component of olisutrigine may also enhance GABA-activated currents.[7] This dual approach to dampening neuronal hyperexcitability could be beneficial in conditions with a seizure component.Epilepsy with co-morbid neurodegeneration

Signaling Pathways and Experimental Workflow

Diagram 1: Complementary Mechanisms of Action

G cluster_0 Pathological Insult (e.g., Ischemia) cluster_1 Downstream Pathological Events cluster_2 Therapeutic Intervention Insult Ischemia / Reperfusion Injury Glutamate ↑ Glutamate Release Insult->Glutamate Na_Influx ↑ Na+ Influx Glutamate->Na_Influx Ca_Influx ↑ Ca2+ Influx (NMDA-R) Glutamate->Ca_Influx Oxidative_Stress Oxidative Stress Na_Influx->Oxidative_Stress Neuronal_Death Neuronal Death Na_Influx->Neuronal_Death Ca_Influx->Oxidative_Stress Ca_Influx->Neuronal_Death Inflammation Neuroinflammation Oxidative_Stress->Inflammation Inflammation->Neuronal_Death Olisutrigine This compound Olisutrigine->Na_Influx Inhibits Memantine Memantine Memantine->Ca_Influx Inhibits Antioxidant Antioxidant Antioxidant->Oxidative_Stress Reduces Anti_inflammatory Anti-inflammatory Anti_inflammatory->Inflammation Reduces G cluster_0 Phase 1: In Vitro Studies cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Analysis a Neuronal Cell Culture (e.g., primary cortical neurons) b Induce Injury (e.g., Oxygen-Glucose Deprivation) a->b c Treatment Groups: 1. Vehicle 2. This compound 3. Combination Agent 4. Combination Therapy b->c d Assess Cell Viability (MTT Assay) and Apoptosis (TUNEL Staining) c->d i Statistical Analysis (ANOVA, t-test) d->i e Animal Model of Neurological Disorder (e.g., MCAO for stroke) f Administer Treatments e->f g Behavioral Assessments (e.g., Neurological Deficit Score) f->g h Histological and Biochemical Analysis (Infarct Volume, Immunohistochemistry) g->h h->i j Evaluate for Synergy or Additive Effects i->j

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Olisutrigine Bromide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with Olisutrigine bromide in aqueous solutions. While specific quantitative solubility data for this compound is not publicly available, this guide leverages established principles for enhancing the solubility of poorly water-soluble amine bromide salts to provide practical strategies and illustrative examples.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in a neutral aqueous buffer (e.g., PBS pH 7.4). What is the likely reason for this?

A1: this compound is a salt of a tertiary amine. While the bromide salt form is designed to enhance aqueous solubility compared to the free base, its solubility can still be limited, particularly in neutral to alkaline pH conditions. The large, hydrophobic organic structure of the molecule is the primary contributor to its low intrinsic aqueous solubility. At neutral pH, a significant portion of the amine may not be protonated, reducing its interaction with water molecules and leading to poor dissolution.

Q2: How does pH influence the solubility of this compound?

A2: As an amine salt, the aqueous solubility of this compound is highly pH-dependent. In acidic conditions, the equilibrium shifts towards the protonated (ionized) form of the tertiary amine, which is significantly more water-soluble. Conversely, as the pH increases towards neutral and alkaline conditions, the un-ionized (free base) form, which is less soluble, becomes more prevalent, potentially leading to precipitation. Therefore, adjusting the pH to a more acidic range is a primary strategy to enhance its solubility.[][2][3][4][5]

Q3: What are the initial steps I should take to improve the solubility of this compound for in vitro experiments?

A3: A systematic approach is recommended:

  • pH Adjustment: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-5). This is often the most effective initial step.[][2][3][4][5]

  • Co-solvents: If pH adjustment alone is insufficient or not suitable for your experimental system, consider the use of water-miscible organic co-solvents.

  • Solubilizing Excipients: For more challenging situations, the use of surfactants or cyclodextrins can be explored.

Q4: Are there any potential downsides to using pH adjustment to solubilize this compound?

A4: Yes, while effective, pH adjustment has considerations:

  • Experimental Compatibility: The required low pH may not be compatible with your biological system (e.g., cell culture experiments).

  • Stability: The chemical stability of this compound at very low pH should be assessed to ensure the compound does not degrade.

  • Buffering Capacity: Ensure the chosen buffer has sufficient capacity to maintain the desired pH, especially when adding the compound or other reagents.

Troubleshooting Guide

Issue 1: this compound precipitates when added to my cell culture medium (pH ~7.4).
  • Cause: The neutral pH of the cell culture medium reduces the solubility of the amine salt, causing it to convert to its less soluble free base form and precipitate.

  • Solutions:

    • Prepare a Concentrated Stock in Acidic Solution: Dissolve this compound at a high concentration in a sterile, acidic vehicle (e.g., 0.1 M HCl or a citrate (B86180) buffer at pH 3). Then, dilute this stock solution to the final working concentration in your cell culture medium immediately before use. The final concentration of the acidic vehicle should be low enough not to significantly alter the pH of the medium.

    • Use a Solubilizing Excipient: Prepare a stock solution using a co-solvent like DMSO, or a formulation containing a suitable surfactant or cyclodextrin. When diluted into the aqueous medium, these excipients can help maintain the drug in a solubilized state.

Issue 2: I observe a film or cloudiness in my aqueous formulation after a short period.
  • Cause: This may be due to the slow precipitation of the compound, indicating that the solution is supersaturated and thermodynamically unstable.

  • Solutions:

    • Increase the Concentration of the Solubilizing Agent: If using a co-solvent or surfactant, a higher concentration may be needed to maintain solubility.

    • Employ a Precipitation Inhibitor: Certain polymers can act as precipitation inhibitors, maintaining a supersaturated state for a longer duration.

    • Consider a Different Solubilization Strategy: If one method is not providing long-term stability, a different approach, such as forming a solid dispersion for oral formulations, may be necessary for in vivo applications.[6][7][8][9]

Data Presentation: Illustrative Solubility of an Amine Bromide Salt

The following tables present hypothetical, yet representative, quantitative data to illustrate how different formulation strategies can impact the aqueous solubility of a poorly soluble amine bromide salt like this compound.

Table 1: Effect of pH on Aqueous Solubility

pHIllustrative Solubility (µg/mL)Observation
2.0> 1000Clear solution
4.0500 - 1000Clear solution
6.050 - 100Slight haziness may be observed
7.4< 10Suspension, visible particles
8.0< 1Heavy precipitation

Table 2: Effect of Co-solvents on Solubility at pH 7.4

Co-solvent System (v/v)Illustrative Solubility (µg/mL)
Water< 10
10% Ethanol in Water20 - 50
20% PEG 400 in Water100 - 200
10% DMSO in Water> 500

Table 3: Effect of Surfactants and Cyclodextrins on Solubility at pH 7.4

Solubilizing Agent (w/v)Illustrative Solubility (µg/mL)
1% Polysorbate 80150 - 250
2% Cremophor EL200 - 400
5% HP-β-CD> 500

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Stock Solution
  • Objective: To prepare a 10 mg/mL stock solution of this compound.

  • Materials:

    • This compound powder

    • Sterile water for injection

    • 1 M Hydrochloric acid (HCl)

    • Sterile conical tubes

    • Calibrated pH meter

  • Procedure:

    • Weigh 10 mg of this compound and place it in a sterile conical tube.

    • Add 800 µL of sterile water.

    • Slowly add 1 M HCl dropwise while vortexing until the powder is fully dissolved.

    • Check the pH of the solution. Adjust to a final pH between 3 and 4 using 1 M HCl.

    • Add sterile water to a final volume of 1 mL.

    • Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.

Protocol 2: Screening for Co-solvent Solubility Enhancement
  • Objective: To determine the approximate solubility in various co-solvent systems.

  • Materials:

    • This compound powder

    • Aqueous buffer (e.g., PBS pH 7.4)

    • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)

    • Glass vials

    • Orbital shaker

  • Procedure:

    • Prepare co-solvent/buffer mixtures (e.g., 10%, 20%, 50% v/v).

    • Add an excess amount of this compound to 1 mL of each co-solvent mixture in a glass vial.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After shaking, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubilization Strategies cluster_outcome Desired Outcome start Poorly Soluble This compound ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust Primary Approach cosolvent Co-solvent Addition (e.g., PEG 400, DMSO) start->cosolvent Secondary Approach excipient Excipient Use (Surfactants, Cyclodextrins) start->excipient Tertiary Approach end_goal Solubilized Drug for Experimentation ph_adjust->end_goal cosolvent->end_goal excipient->end_goal

Caption: A logical workflow for selecting a solubilization strategy.

ph_solubility_relationship cluster_ph pH Scale cluster_form Dominant Molecular Form cluster_solubility Resulting Aqueous Solubility acidic Acidic pH (e.g., pH < 5) ionized Protonated (Ionized) Form (R3NH+) acidic->ionized Favors neutral Neutral pH (e.g., pH 7.4) unionized Un-ionized Free Base (R3N) neutral->unionized Starts to Favor alkaline Alkaline pH (e.g., pH > 8) alkaline->unionized Strongly Favors high_sol High Solubility ionized->high_sol Leads to low_sol Low Solubility unionized->low_sol Leads to

Caption: The relationship between pH, molecular form, and solubility.

References

Optimizing TPN-101 dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of TPN-101 to minimize potential off-target effects during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TPN-101?

TPN-101, also known as censavudine, is a potent nucleoside reverse transcriptase inhibitor that specifically targets the Long Interspersed Nuclear Element-1 (LINE-1) reverse transcriptase.[1][2] In neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), and Progressive Supranuclear Palsy (PSP), the dysregulation of LINE-1 retrotransposons is believed to contribute to neuroinflammation and neurodegeneration.[3][4][5] By inhibiting LINE-1 reverse transcriptase, TPN-101 aims to block the replication of these elements and mitigate their pathological effects.[1][5]

Q2: What are the known clinical dosages of TPN-101?

In Phase 2 clinical trials for neurodegenerative diseases, TPN-101 has been evaluated at oral dosages of 100 mg, 200 mg, and 400 mg administered once daily.[3]

Q3: What is the general safety profile of TPN-101?

Across clinical trials, TPN-101 has been reported to be well-tolerated with a favorable safety profile.[6][7][8] Most adverse events have been described as mild and nonspecific.[3]

Q4: Have any serious adverse events been reported with TPN-101?

In a study involving patients with Progressive Supranuclear Palsy, one serious adverse event of loss of consciousness was reported in the 100 mg TPN-101 treatment group.[3]

Q5: Are there any publicly available preclinical toxicology or off-target screening data for TPN-101?

As of now, detailed preclinical toxicology and comprehensive off-target screening data for TPN-101 are not extensively published in the public domain.[3] TPN-101 is a derivative of stavudine, a drug previously used for HIV treatment.[3]

Troubleshooting Guides

This section provides guidance for addressing specific issues that may arise during experiments with TPN-101.

Issue 1: Observing unexpected cellular phenotypes or toxicity at a specific TPN-101 concentration.

  • Possible Cause: This could be due to an off-target effect of TPN-101, which may become more pronounced at higher concentrations.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response curve with a wider range of TPN-101 concentrations to determine if the observed effect is dose-dependent.

    • Control Compounds: Include a structurally related but inactive compound as a negative control to ensure the observed phenotype is specific to TPN-101's activity.

    • On-Target Engagement: Confirm that TPN-101 is engaging its primary target, LINE-1 reverse transcriptase, at the concentrations being used. This can be assessed by measuring LINE-1 activity or downstream markers.

    • Off-Target Profiling: Consider performing an unbiased off-target screening assay to identify potential unintended binding partners of TPN-101.

Issue 2: Difficulty in correlating on-target engagement with downstream biomarker changes.

  • Possible Cause: The temporal relationship between LINE-1 inhibition and changes in downstream biomarkers such as Neurofilament Light Chain (NfL) and Interleukin-6 (IL-6) may not be immediate.

  • Troubleshooting Steps:

    • Time-Course Experiment: Conduct a time-course experiment to measure both on-target engagement (e.g., LINE-1 activity) and downstream biomarker levels at multiple time points after TPN-101 treatment.

    • Biomarker Selection: Ensure that the chosen biomarkers are relevant to the pathological pathway being studied and are known to be modulated by LINE-1 activity.

    • Assay Sensitivity: Verify the sensitivity and dynamic range of the biomarker assays being used to ensure they can detect subtle changes.

Data Presentation

Table 1: Summary of TPN-101 Dosages and Key Clinical Trial Findings

DosagePopulationKey Efficacy/Biomarker FindingsNotable Safety FindingsReference
100 mg/dayProgressive Supranuclear Palsy (PSP)Dose-related reductions in IL-6.One serious adverse event of loss of consciousness reported.[3]
200 mg/dayProgressive Supranuclear Palsy (PSP)Dose-related reductions in IL-6.Generally well-tolerated.[3]
400 mg/dayC9orf72-related ALS/FTD50% less decline in Vital Capacity (VC) compared to placebo after 24 weeks. Lowered levels of NfL, neurofilament heavy chain, IL-6, neopterin, and osteopontin.Excellent safety profile.[2][8]
400 mg/dayProgressive Supranuclear Palsy (PSP)18.4% reduction in CSF NfL and 51.6% reduction in IL-6 compared to placebo.Generally well-tolerated.[2][3]

Experimental Protocols

1. Protocol for Assessing Off-Target Effects of TPN-101 using a Proteome-wide Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to identify the intracellular targets of TPN-101 in an unbiased manner.

  • Cell Culture: Grow the human cell line of interest (e.g., a neuronal cell line) to 80-90% confluency.

  • TPN-101 Treatment: Treat cells with the desired concentration of TPN-101 or vehicle control (DMSO) for a specified duration (e.g., 1 hour).

  • Cell Lysis: Harvest and lyse the cells to obtain the proteome.

  • Heating Profile: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and precipitated proteins.

  • Sample Preparation for Mass Spectrometry: Collect the supernatant containing the soluble proteins. Prepare the samples for proteomic analysis by reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction at each temperature.

  • Data Analysis: Identify proteins that show a significant thermal shift upon TPN-101 treatment compared to the vehicle control. These proteins are potential off-targets of TPN-101.

2. Protocol for Quantification of Neurofilament Light Chain (NfL) in Serum/Plasma using ELISA

  • Sample Preparation: Thaw serum or plasma samples on ice. If necessary, dilute the samples in the assay-specific diluent.

  • ELISA Procedure:

    • Add standards, controls, and prepared samples to the wells of an NfL-coated microplate.

    • Incubate as per the manufacturer's instructions to allow NfL to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Incubate to allow the detection antibody to bind to the captured NfL.

    • Wash the plate to remove unbound detection antibody.

    • Add a substrate solution that will react with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of NfL in the samples.

3. Protocol for Quantification of Interleukin-6 (IL-6) in Cell Culture Supernatant using ELISA

  • Sample Collection: Collect cell culture supernatant and centrifuge to remove any cells or debris.

  • ELISA Procedure:

    • Add standards, controls, and samples to the wells of an IL-6-coated microplate.

    • Incubate to allow IL-6 to bind to the capture antibody.

    • Wash the plate.

    • Add a biotinylated detection antibody.

    • Incubate to form an antibody-antigen-antibody sandwich.

    • Wash the plate.

    • Add streptavidin-HRP conjugate.

    • Incubate to allow binding to the biotinylated detection antibody.

    • Wash the plate.

    • Add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance.

  • Data Analysis: Construct a standard curve and calculate the IL-6 concentration in the samples.

Mandatory Visualization

TPN101_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LINE1_DNA LINE-1 DNA LINE1_RNA LINE-1 RNA LINE1_DNA->LINE1_RNA Transcription LINE1_RT LINE-1 Reverse Transcriptase LINE1_RNA->LINE1_RT LINE1_cDNA LINE-1 cDNA LINE1_RT->LINE1_cDNA Reverse Transcription LINE1_cDNA->LINE1_DNA Integration Inflammatory_Response Neuroinflammation LINE1_cDNA->Inflammatory_Response Triggers TPN101 TPN-101 TPN101->LINE1_RT Inhibition Neurodegeneration Neurodegeneration Inflammatory_Response->Neurodegeneration Leads to

Caption: TPN-101 inhibits LINE-1 reverse transcriptase, blocking neuroinflammation.

Experimental_Workflow cluster_dose_optimization Dosage Optimization Workflow Start Start: Select TPN-101 Concentration Range InVitro In Vitro / In Vivo Model (e.g., Neuronal Cell Culture) Start->InVitro Treatment Treat with TPN-101 and Vehicle Control InVitro->Treatment OnTarget Assess On-Target Effects (LINE-1 Activity Assay) Treatment->OnTarget OffTarget Assess Off-Target Effects (e.g., CETSA, Kinome Scan) Treatment->OffTarget Biomarkers Measure Downstream Biomarkers (NfL, IL-6 ELISA) Treatment->Biomarkers Analysis Analyze Dose-Response for On- and Off-Target Effects OnTarget->Analysis OffTarget->Analysis Biomarkers->Analysis OptimalDose Determine Optimal Dose (Maximal on-target, minimal off-target) Analysis->OptimalDose

Caption: Workflow for optimizing TPN-101 dosage.

Logical_Relationship Dosage TPN-101 Dosage OnTarget On-Target Efficacy (LINE-1 Inhibition) Dosage->OnTarget Increases OffTarget Off-Target Effects (Adverse Events) Dosage->OffTarget Potentially Increases TherapeuticWindow Optimal Therapeutic Window OnTarget->TherapeuticWindow OffTarget->TherapeuticWindow

Caption: Relationship between TPN-101 dosage, efficacy, and off-target effects.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Olisutrigine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Olisutrigine bromide. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the potential reasons for this?

A1: Low oral bioavailability is a common challenge for many drug candidates and can be attributed to several factors. For quaternary ammonium (B1175870) compounds like this compound, poor absorption from the gastrointestinal (GI) tract is a primary concern. This can be due to:

  • Poor Permeability: The charge and molecular size of this compound may limit its ability to pass through the intestinal epithelium.

  • Low Solubility: While bromide salts are often soluble, the overall solubility of the molecule in the GI fluid can still be a limiting factor.

  • P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen.

  • First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.

Q2: What initial steps can we take to investigate the cause of poor bioavailability for this compound?

A2: A systematic approach is crucial. We recommend the following initial experiments:

  • Aqueous Solubility and Dissolution Rate Studies: Determine the solubility of this compound in simulated gastric and intestinal fluids (SGF and SIF).

  • Caco-2 Permeability Assay: This in vitro model helps to assess the intestinal permeability of the compound and determine if it is a P-gp substrate.

  • Microsomal Stability Assay: Using liver microsomes, this assay will indicate the susceptibility of this compound to first-pass metabolism.

These initial studies will help you pinpoint the primary barrier to bioavailability and guide the selection of an appropriate enhancement strategy.

Q3: What are the most common strategies to improve the oral bioavailability of a compound like this compound?

A3: Several formulation and co-administration strategies can be employed to enhance bioavailability.[1][2][3] These can be broadly categorized as:

  • Increasing Solubility and Dissolution Rate:

    • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[4]

    • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state can enhance its solubility.[1]

  • Improving Permeability:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by utilizing lipid absorption pathways.[3]

    • Permeation Enhancers: Co-administration with excipients that temporarily open tight junctions in the intestinal epithelium.

  • Inhibiting Efflux Pumps:

    • P-gp Inhibitors: Co-formulation with known P-gp inhibitors can increase intracellular drug concentration.

  • Reducing First-Pass Metabolism:

    • Enzyme Inhibitors: Co-administration with inhibitors of specific metabolic enzymes can reduce drug breakdown in the liver.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your in vivo studies with this compound.

Problem Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Food effects, inconsistent dosing technique, genetic differences in metabolism.Standardize feeding schedule for animals. Ensure consistent gavage technique. Consider using a more homogenous animal strain.
Initial high plasma concentration followed by a rapid decline (short half-life). Rapid metabolism or clearance.Investigate the metabolic stability of this compound. Consider co-administration with a metabolic inhibitor if a specific pathway is identified.
No significant increase in bioavailability despite using a solubility-enhancing formulation. Permeability is likely the rate-limiting step, not solubility.Focus on strategies to improve permeability, such as using permeation enhancers or lipid-based formulations.[5]
In vitro permeability is good, but in vivo absorption is still low. The compound may be a substrate for efflux pumps (e.g., P-gp) or undergo significant first-pass metabolism.Conduct experiments with P-gp inhibitors. Perform a pharmacokinetic study with both oral and intravenous administration to determine absolute bioavailability and assess the extent of first-pass metabolism.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify if it is a substrate for the P-gp efflux transporter.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-B) Transport:

    • Add this compound solution to the apical (donor) side of the Transwell®.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

  • Basolateral to Apical (B-A) Transport:

    • Add this compound solution to the basolateral (donor) side.

    • Collect samples from the apical (receiver) side at the same time points.

  • Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • P-gp Substrate Identification: The assay is repeated in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2, which is significantly reduced in the presence of a P-gp inhibitor, suggests the compound is a P-gp substrate.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group).

  • Dosing:

    • Oral Group: Administer this compound (e.g., in a 0.5% methylcellulose (B11928114) suspension) via oral gavage.

    • Intravenous Group: Administer this compound (e.g., in a saline solution) via tail vein injection.

  • Blood Sampling: Collect blood samples from the jugular vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and clearance. Absolute bioavailability (F%) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL)50 ± 15850 ± 120
Tmax (h)1.5 ± 0.50.1 ± 0.05
AUC₀-t (ng*h/mL)250 ± 701200 ± 200
Half-life (h)4.2 ± 1.13.8 ± 0.9
Absolute Bioavailability (F%)20.8%-

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Hypothetical Improvement in Oral Bioavailability of this compound with Different Formulation Strategies

FormulationCmax (ng/mL)AUC₀-t (ng*h/mL)Relative Bioavailability (%)
Standard Suspension50 ± 15250 ± 70100
Micronized Suspension85 ± 20450 ± 90180
Lipid-Based Formulation (SEDDS)150 ± 35900 ± 150360
Co-administration with P-gp Inhibitor110 ± 25650 ± 110260

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

G cluster_gut GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Drug in Formulation Drug in Formulation Dissolved Drug Dissolved Drug Drug in Formulation->Dissolved Drug Dissolution Metabolism_Enterocyte Metabolism Dissolved Drug->Metabolism_Enterocyte Pgp P-gp Efflux Dissolved Drug->Pgp Drug in Blood Drug in Blood Dissolved Drug->Drug in Blood Absorption Pgp->Drug in Formulation Efflux Drug in Blood->Dissolved Drug

Caption: General pathway for oral drug absorption and first-pass metabolism.

G cluster_strategies Bioavailability Enhancement Strategies start Low Bioavailability Observed solubility Assess Solubility & Dissolution Rate start->solubility permeability Assess Permeability (e.g., Caco-2) start->permeability metabolism Assess Metabolic Stability start->metabolism formulation Formulation Changes (Micronization, SEDDS) solubility->formulation permeation Permeation Enhancers permeability->permeation inhibitors Efflux/Metabolism Inhibitors permeability->inhibitors metabolism->inhibitors evaluation In Vivo Pharmacokinetic Study formulation->evaluation permeation->evaluation inhibitors->evaluation

Caption: Workflow for troubleshooting and improving in vivo bioavailability.

References

Olisutrigine bromide stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Olisutrigine bromide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage of solid this compound, it is recommended to keep it at -20°C in a dry and dark environment.[1] The container should be tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.[2]

Q2: How should I store this compound for short-term use?

A2: For short-term storage, spanning days to weeks, this compound should be stored at 0-4°C, protected from light and moisture.[1]

Q3: Is this compound sensitive to light?

A3: While specific photostability studies for this compound are not publicly available, it is best practice to protect it from light. The recommended storage conditions include keeping it in a dark environment.[1] Many organic molecules can undergo photodegradation, so minimizing light exposure is a crucial precautionary measure.

Q4: What is the recommended procedure for preparing stock solutions of this compound?

A4: When preparing stock solutions, it is important to use a dry, inert atmosphere if possible. The choice of solvent will depend on the specific experimental requirements. Ensure the compound is fully dissolved. For storage of stock solutions, it is advisable to aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or below. The stability of the compound in solution should be determined empirically for your specific solvent and concentration.

Q5: The appearance of my solid this compound has changed (e.g., color change, clumping). What should I do?

A5: A change in the physical appearance of the solid compound could indicate degradation or moisture absorption. It is recommended to perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the material before proceeding with your experiments. If significant degradation is detected, a fresh batch of the compound should be used.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Verify the storage conditions (temperature, light, and moisture protection). Prepare fresh stock solutions from a new vial of the solid compound. Perform a purity check of the compound using a suitable analytical method.
Precipitation observed in stock solution upon thawing Poor solubility in the chosen solvent at lower temperatures or concentration is too high.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent system. Perform a quick solubility test before preparing large volumes of stock solutions.
Loss of compound activity over time in solution Instability of this compound in the chosen solvent or at the storage temperature.Determine the stability of the stock solution under your specific storage conditions by analyzing aliquots at different time points. Consider preparing fresh solutions more frequently. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Appearance of unexpected peaks in chromatogram Degradation of the compound during sample preparation or analysis.Investigate the sample preparation workflow for any harsh conditions (e.g., extreme pH, high temperature). Ensure the mobile phase and diluents are compatible with the compound. Review the analytical method for potential issues.

Stability and Storage Summary

Condition Recommendation Reference
Long-Term Storage (Solid) -20°C, dry, dark, tightly sealed container[1]
Short-Term Storage (Solid) 0-4°C, dry, dark, tightly sealed container[1]
Shipping Ambient temperature (stable for a few weeks)[1]
Stock Solution Storage Aliquot and store at -20°C or below; avoid freeze-thaw cycles.General Best Practice
Handling Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area.[3]

Experimental Protocols

While specific validated stability-indicating methods for this compound are not publicly available, researchers can develop their own based on established ICH guidelines for forced degradation studies. The goal of these studies is to identify potential degradation products and establish a separation method that can resolve the parent compound from these impurities.

Forced Degradation Study Protocol (Template)

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • At each time point, withdraw a sample, neutralize it, and analyze by a suitable chromatographic method (e.g., RP-HPLC with UV and MS detection).

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

    • Follow the same incubation and analysis procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature for a defined period, protected from light.

    • Analyze the samples at various time points.

  • Thermal Degradation:

    • Place solid this compound in a controlled temperature oven (e.g., 80°C).

    • Analyze the solid at different time points.

    • Also, prepare a solution of the compound and expose it to the same thermal stress.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source with a specific wavelength (e.g., UV-A at 365 nm and UV-C at 254 nm) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at various time points.

Analytical Method (General Approach)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is often suitable for stability-indicating assays.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: A photodiode array (PDA) detector to monitor multiple wavelengths and a mass spectrometer (MS) detector to identify the mass of the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Olisutrigine_bromide This compound (Solid) Stock_Solution Prepare Stock Solution Olisutrigine_bromide->Stock_Solution Acid Acid Hydrolysis Stock_Solution->Acid Stress Conditions Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photolytic Photolytic Stress Stock_Solution->Photolytic HPLC_MS RP-HPLC-UV/MS Analysis Acid->HPLC_MS Base->HPLC_MS Oxidation->HPLC_MS Thermal->HPLC_MS Photolytic->HPLC_MS Data_Evaluation Data Evaluation and Degradation Pathway ID HPLC_MS->Data_Evaluation Stability_Report Stability_Report Data_Evaluation->Stability_Report Generate Report logical_relationship Proper_Storage Proper Storage (Cool, Dry, Dark) Compound_Stability Maintained Compound Stability Proper_Storage->Compound_Stability Reliable_Results Reliable Experimental Results Compound_Stability->Reliable_Results Improper_Storage Improper Storage (Heat, Light, Moisture) Compound_Degradation Compound Degradation Improper_Storage->Compound_Degradation Inaccurate_Results Inaccurate/Irreproducible Results Compound_Degradation->Inaccurate_Results

References

Addressing batch-to-batch variability of Olisutrigine bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Olisutrigine bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sodium channel blocker intended for research use only.[1] Its chemical formula is C25H35BrN2.[1]

Q2: What are the potential sources of batch-to-batch variability in this compound?

A2: Batch-to-batch variability of an active pharmaceutical ingredient (API) like this compound can stem from several factors throughout the manufacturing process. These can include inconsistencies in raw materials, slight variations in synthetic conditions, and differences in purification and drying processes.[2][3] The degree of hydration can also affect the molecular weight between batches.[1]

Q3: How should this compound be stored to minimize variability?

A3: To ensure stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1]

Q4: What are the initial signs of potential variability in a new batch of this compound?

A4: Initial indicators could include changes in physical appearance (color, crystallinity), solubility, or discrepancies in analytical data (e.g., melting point, spectroscopic profiles) compared to previous batches. Inconsistent experimental results are also a key indicator.

Q5: How can I confirm the identity and purity of a new batch?

A5: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are recommended.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Q: We are observing a significant difference in the efficacy of this compound between two different batches in our in-vitro assays. How can we troubleshoot this?

A: Discrepancies in biological activity are a primary concern stemming from batch-to-batch variability. A systematic approach is necessary to identify the root cause.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Analytical Methods cluster_3 Root Cause Analysis cluster_4 Resolution A Inconsistent Biological Activity Observed B Review Certificates of Analysis (CoA) for Both Batches A->B C Perform Comparative Analytical Testing B->C C1 HPLC for Purity and Impurity Profile C->C1 C2 LC-MS for Molecular Weight and Degradants C->C2 C3 NMR for Structural Confirmation C->C3 C4 Potency Assay (if available) C->C4 E Significant Difference in Purity/Impurity Profile? C->E D Assess Compound Stability in Experimental Conditions F Evidence of Degradation? D->F E->F No H Contact Supplier with Data for Investigation E->H Yes G Discrepancy in Potency? F->G No F->H Yes I Qualify a New Batch Before Use in Critical Studies G->I No J Modify Experimental Protocol to Account for Variability (e.g., normalize by potency) G->J Yes H->I

Caption: Troubleshooting workflow for inconsistent biological results.

Data Presentation: Comparative Analysis of Two Batches

ParameterBatch ABatch BSpecification
Appearance White Crystalline PowderOff-white PowderWhite to Off-white Crystalline Powder
Purity (HPLC) 99.5%98.2%≥ 98.0%
Major Impurity 0.15%0.85%≤ 0.20%
Molecular Weight (MS) 443.47 g/mol 443.46 g/mol 443.47 ± 0.2 g/mol
Potency (Assay) 99.2%97.5%≥ 97.0%

Note: This is hypothetical data for illustrative purposes.

Issue 2: Changes in Physical Properties

Q: A new batch of this compound shows different solubility characteristics compared to our previous lot. What could be the cause and how should we proceed?

A: Variations in solubility can be attributed to differences in crystalline form (polymorphism), particle size, or the presence of solvates/hydrates.

Recommended Actions:

  • Visual Inspection: Compare the batches under a microscope to observe any differences in crystal morphology.

  • Solubility Testing: Quantitatively determine the solubility in your experimental solvent system for both batches.

  • Characterization:

    • Powder X-Ray Diffraction (PXRD): To identify the crystalline form.

    • Differential Scanning Calorimetry (DSC): To assess thermal properties and detect different polymorphs or solvates.

    • Thermogravimetric Analysis (TGA): To determine the presence of residual solvents or water.[4]

Experimental Protocol: HPLC Method for Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.

Issue 3: Unexpected Peaks in Analytical Data

Q: Our HPLC analysis of a new batch shows several small, unexpected peaks that were not present in the reference batch. What do these peaks represent?

A: These peaks could be related substances, impurities from the synthesis, or degradation products.

Analytical Workflow:

G A Unexpected Peaks in HPLC B Quantify Peaks Relative to Main Peak A->B C Are Peaks > 0.1%? B->C D Identify Peaks using LC-MS C->D Yes K Accept Batch if Impurities are Below Reporting Threshold and No Impact on Assay C->K No E Characterize Structure using High-Resolution MS and NMR D->E G Perform Forced Degradation Study D->G F Review Supplier's Synthesis Route for Potential Impurities E->F H Compare Impurities to Degradation Products G->H I Determine if Impurities are Process-related or Degradants H->I J Assess Impact on Biological Assay I->J L Reject Batch if Impurities are Above Threshold or Impact Assay J->L

Caption: Workflow for investigating unexpected analytical peaks.

Signaling Pathway Context

This compound is a sodium channel blocker.[1] Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Blocking these channels can modulate neuronal signaling.

G cluster_0 Cell Membrane NaChannel Voltage-Gated Sodium Channel AP Action Potential Propagation NaChannel->AP Na+ influx Stimulus Excitatory Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization Depolarization->NaChannel opens Neurotransmitter Neurotransmitter Release AP->Neurotransmitter Olisutrigine Olisutrigine bromide Olisutrigine->NaChannel blocks

Caption: Simplified signaling pathway for a sodium channel blocker.

By following these guides, researchers can better anticipate, identify, and address issues related to the batch-to-batch variability of this compound, ensuring the reliability and reproducibility of their experimental results.

References

Refining experimental protocols for TPN-101 treatment in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining experimental protocols for long-term studies involving TPN-101 (also known as censavudine). Here you will find troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental methodologies, and key data presented for ease of reference.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TPN-101?

A1: TPN-101 is a potent nucleoside reverse transcriptase inhibitor that specifically targets the LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase.[1] In neurodegenerative diseases like ALS and FTD, particularly those associated with a C9orf72 gene mutation, the dysregulation of LINE-1 retrotransposons is thought to contribute to pathology. This dysregulation leads to the overproduction of LINE-1 cDNA, which can trigger innate immune responses, leading to neuroinflammation and neurodegeneration.[1] By inhibiting the LINE-1 reverse transcriptase, TPN-101 aims to reduce this inflammatory cascade and its neurotoxic effects.[2][3]

Q2: What is the recommended dosage of TPN-101 in clinical and preclinical studies?

A2: In Phase 2 clinical trials for ALS/FTD, TPN-101 was administered as a 400 mg oral capsule once daily.[2] For preclinical in vivo studies, the optimal dose will need to be determined based on the specific animal model, its metabolism, and the desired target engagement. It is recommended to perform pharmacokinetic and pharmacodynamic studies to establish a dose that achieves brain bioavailability and target inhibition.

Q3: What are the key biomarkers to monitor during long-term TPN-101 treatment studies?

A3: Key biomarkers fall into two main categories: markers of neurodegeneration and neuroinflammation.

  • Neurodegeneration: Neurofilament light chain (NfL) is a primary biomarker, as its levels in cerebrospinal fluid (CSF) and blood correlate with neuroaxonal damage.[4] In clinical trials, TPN-101 has been shown to reduce NfL levels.[3][5]

  • Neuroinflammation: Interleukin-6 (IL-6) is a key inflammatory cytokine that has been shown to be reduced by TPN-101 treatment in clinical studies.[3][5] Other potential inflammatory markers to consider include osteopontin (B1167477) and YKL-40.

Q4: Are there any known off-target effects of TPN-101?

A4: TPN-101 is a nucleoside analog reverse transcriptase inhibitor. While specific off-target effects for TPN-101 in the context of neurodegenerative disease models are not extensively published, it is crucial for researchers to consider potential effects common to this class of drugs. These can include mitochondrial toxicity, although nonclinical studies with TPN-101 have suggested a low potential for this. It is advisable to include assessments of mitochondrial function (e.g., measuring mitochondrial DNA content or respiratory chain complex activity) in long-term in vitro and in vivo studies.

Q5: What is the long-term stability of TPN-101 in cell culture media?

A5: The stability of nucleoside analogs like TPN-101 in cell culture media over extended periods can be a concern. Factors such as the composition of the media, temperature, and pH can affect compound integrity. It is recommended to perform a stability study of TPN-101 in your specific cell culture media under standard incubation conditions (37°C, 5% CO₂). The concentration of TPN-101 can be measured at various time points using methods like HPLC-MS to determine its half-life in the culture system. Based on these findings, the frequency of media changes with fresh compound may need to be adjusted for long-term experiments.

Troubleshooting Guides

In Vitro Studies
Problem Possible Cause(s) Suggested Solution(s)
High variability in LINE-1 retrotransposition assay results. Inconsistent transfection efficiency. Cell viability issues due to compound toxicity at higher concentrations. Pipetting errors.Normalize retrotransposition events to transfection efficiency for each sample. Perform a dose-response curve to determine the optimal non-toxic concentration of TPN-101. Use a master mix for reagents and ensure proper mixing.
Loss of neuronal phenotype or viability in long-term iPSC-derived C9orf72 neuron cultures. Accumulation of toxic factors in the media. Gradual degradation of essential nutrients or growth factors. Spontaneous differentiation into other cell types. Stress induced by repeated media changes.Increase the frequency of partial media changes. Supplement the culture media with fresh growth factors. Ensure the use of high-quality, lot-tested reagents. Minimize handling stress and maintain a consistent culture environment.
Difficulty in detecting a significant effect of TPN-101 on inflammatory markers in microglia-conditioned media. Insufficient stimulation of microglia. Low sensitivity of the detection assay. Timing of sample collection is not optimal. TPN-101 may have degraded in the media.Ensure an adequate inflammatory stimulus (e.g., LPS) is used to induce a measurable response. Use a high-sensitivity ELISA or a multiplex bead-based assay for cytokine quantification. Perform a time-course experiment to identify the peak of cytokine secretion. Confirm the stability of TPN-101 in your culture conditions and adjust the media change schedule if necessary.
In Vivo Studies
Problem Possible Cause(s) Suggested Solution(s)
Variability in drug exposure between animals after oral administration. Inconsistent consumption of medicated food or water. Stress from oral gavage affecting gastrointestinal motility and absorption. Formulation issues leading to poor bioavailability.Use a voluntary oral administration method, such as incorporating TPN-101 into a palatable jelly, to reduce stress and ensure consistent intake.[6][7][8][9][10] Develop a stable and palatable formulation for TPN-101. Conduct pilot pharmacokinetic studies to assess the consistency of drug absorption.
Development of unexpected adverse effects in long-term treated animals. Off-target toxicity of TPN-101. Age-related health issues in the animal model, independent of treatment. Interaction of TPN-101 with the specific genetic background of the mouse model.Implement a comprehensive health monitoring plan, including regular body weight measurements and clinical observations. Conduct periodic hematology and clinical chemistry analyses. Perform detailed histopathological examination of major organs at the end of the study.
Lack of a clear behavioral or pathological phenotype in the C9orf72 mouse model. The chosen mouse model may have a subtle or late-onset phenotype. The behavioral tests may not be sensitive enough to detect changes. The study duration may be too short.Select a mouse model with a well-characterized and robust phenotype relevant to the disease.[11][12][13][14][15] Use a battery of sensitive behavioral tests that assess different aspects of motor and cognitive function. Plan for a sufficiently long study duration to allow for phenotype development and progression.

Quantitative Data Summary

Table 1: Summary of TPN-101 Phase 2 Clinical Trial Data in C9orf72-ALS/FTD Patients

Outcome Measure TPN-101 Treatment Group Placebo Group Time Point
Change in Vital Capacity (VC) -8.4%-16.5%24 Weeks
Change in ALSFRS-R (LS Mean) -7.2-6.724 Weeks
Reduction in CSF IL-6 51.6% reduction compared to placebo-24 Weeks
Reduction in CSF NfL 18.4% reduction compared to placebo-24 Weeks

Data compiled from publicly available press releases and clinical trial information.[16][17]

Detailed Experimental Protocols

Protocol 1: In Vitro LINE-1 Retrotransposition Assay

This protocol is adapted from established methods to quantify the inhibitory effect of TPN-101 on LINE-1 retrotransposition.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and Penicillin/Streptomycin

  • pCEP4-based LINE-1 expression plasmid with a retrotransposition reporter cassette (e.g., containing a neomycin resistance gene interrupted by an intron)

  • Transfection reagent (e.g., FuGENE® 6)

  • Opti-Mem® I Reduced Serum Medium

  • TPN-101 (censavudine)

  • G418 (Geneticin) for selection

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, prepare the transfection mix. For each well, dilute 1 µg of the LINE-1 reporter plasmid in 100 µL of Opti-Mem®.

    • Add 3-4 µL of FuGENE® 6 to the diluted plasmid DNA, mix gently, and incubate at room temperature for 20 minutes.

    • Add the transfection complex dropwise to the cells.

  • TPN-101 Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of TPN-101 or vehicle control (DMSO).

  • Selection: 48 hours after starting treatment, begin selection by adding G418 to the culture medium at a pre-determined optimal concentration.

  • Colony Formation: Continue to culture the cells, replacing the medium with fresh G418 and TPN-101/vehicle every 3-4 days, for 10-14 days, or until distinct colonies are visible.

  • Quantification:

    • Wash the plates with PBS.

    • Fix the colonies with methanol (B129727) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 10 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis: Normalize the number of colonies in the TPN-101 treated wells to the number of colonies in the vehicle-treated wells to determine the percent inhibition of retrotransposition.

Protocol 2: Quantification of Neurofilament Light Chain (NfL) in CSF/Plasma using SIMOA

This protocol outlines the general steps for using the Single Molecule Array (Simoa) technology for the ultrasensitive quantification of NfL.

Materials:

  • Simoa HD-X Analyzer

  • Simoa NF-light® Advantage Kit (or equivalent)

  • CSF or plasma samples

  • Calibrators and controls provided in the kit

Procedure:

  • Assay Preparation:

    • Turn on the Simoa analyzer and perform daily maintenance checks as prompted by the software.

    • Import the assay definition file for the NfL kit.

    • Prepare the calibrators by performing serial dilutions according to the kit instructions.

  • Sample Preparation:

    • Thaw CSF or plasma samples on ice.

    • Centrifuge the samples to pellet any debris.

    • Dilute the samples according to the kit protocol (typically a 4-fold dilution for plasma).

  • Running the Assay:

    • Load the reagents, calibrators, controls, and samples into the appropriate positions in the instrument.

    • Create a plate layout in the software, assigning the positions of calibrators, controls, and samples.

    • Start the run. The instrument will automate all subsequent steps, including sample dilution, incubation with capture and detector antibodies, washing, and signal generation.

  • Data Analysis:

    • The instrument software will automatically generate a standard curve from the calibrator data.

    • The NfL concentrations in the unknown samples will be interpolated from the standard curve.

    • Review the quality control data to ensure the validity of the run.

Visualizations

Signaling Pathway of TPN-101 Action

TPN101_Pathway C9orf72 C9orf72 Mutation LINE1_dysregulation LINE-1 Dysregulation C9orf72->LINE1_dysregulation LINE1_RT LINE-1 Reverse Transcriptase (RT) LINE1_dysregulation->LINE1_RT Increased Activity cDNA_overproduction LINE-1 cDNA Overproduction LINE1_RT->cDNA_overproduction TPN101 TPN-101 TPN101->LINE1_RT Inhibition Immune_response Innate Immune Response Activation cDNA_overproduction->Immune_response Neuroinflammation Neuroinflammation Immune_response->Neuroinflammation Neurodegeneration Neurodegeneration Neuroinflammation->Neurodegeneration

Caption: TPN-101 inhibits the LINE-1 reverse transcriptase, preventing neuroinflammation.

Experimental Workflow for In Vitro TPN-101 Efficacy Testing

TPN101_Workflow start Start culture_cells Culture iPSC-derived C9orf72 Neurons/ Microglia Co-culture start->culture_cells treat_tpn101 Treat with TPN-101 (Dose-Response) culture_cells->treat_tpn101 collect_samples Collect Conditioned Media and Cell Lysates treat_tpn101->collect_samples biomarker_analysis Biomarker Analysis (NfL, IL-6) collect_samples->biomarker_analysis line1_assay LINE-1 Retrotransposition Assay collect_samples->line1_assay data_analysis Data Analysis and Interpretation biomarker_analysis->data_analysis line1_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing TPN-101 efficacy in C9orf72 iPSC models.

Troubleshooting Logic for Reduced TPN-101 Efficacy In Vitro

TPN101_Troubleshooting start Reduced TPN-101 Efficacy Observed check_compound Check TPN-101 Stock (Age, Storage, Solubility) start->check_compound Is the compound okay? check_stability Assess TPN-101 Stability in Culture Media check_compound->check_stability Yes adjust_media_change Increase Frequency of Media/Compound Change check_stability->adjust_media_change Unstable check_assay Validate Assay Performance (Controls, Reagents) check_stability->check_assay Stable end Problem Resolved adjust_media_change->end optimize_assay Optimize Assay Parameters (e.g., cell density, incubation time) check_assay->optimize_assay Suboptimal check_cells Verify Cell Model Integrity (Phenotype, Passage Number) check_assay->check_cells Optimal optimize_assay->end revert_cells Revert to an Earlier Passage or Re-differentiate iPSCs check_cells->revert_cells Issue Identified revert_cells->end

Caption: A decision tree for troubleshooting reduced TPN-101 efficacy in vitro.

References

Molibresib Technical Support Center: Interpreting Unexpected Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molibresib (GSK525762), a selective, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) protein family.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Molibresib?

Molibresib is a pan-BET family inhibitor that competitively binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This binding displaces BET proteins from chromatin, thereby preventing the assembly of transcriptional complexes and subsequent expression of key oncogenes, most notably MYC.[1][2] By downregulating the transcription of oncogenic drivers, Molibresib aims to inhibit tumor growth and induce apoptosis.

Q2: We are observing significant thrombocytopenia in our in vivo models. Is this a known effect of Molibresib?

Yes, thrombocytopenia is the most frequently reported treatment-related adverse event and a common dose-limiting toxicity associated with Molibresib in clinical studies.[1][3][4][5][6] Grade 3 or 4 thrombocytopenia has been observed in a significant percentage of patients.[2][5][6][7][8][9] This suggests that BET inhibition plays a role in platelet development and homeostasis. When encountering this phenotype, consider dose adjustments or intermittent dosing schedules.

Q3: Our cell lines show initial sensitivity to Molibresib, but then appear to develop resistance. What are the potential mechanisms?

While initial anti-tumor activity is observed with Molibresib, the development of resistance is a known challenge. The modest efficacy in some cases may be due to transcriptional plasticity.[1] Potential resistance mechanisms can include the restoration of MYC transcription through alternative signaling pathways. Some studies suggest that the activation of WNT/β-catenin signaling, increased binding of GLI2 to the c-MYC promoter, or activation of PI3K and/or ERK pathways may contribute to resistance.[5]

Q4: We are observing gastrointestinal distress (e.g., decreased appetite, weight loss) in our animal models. Is this expected?

Yes, gastrointestinal toxicities are among the most common adverse events reported for Molibresib.[1][4] These include nausea, diarrhea, vomiting, and decreased appetite.[3][5][6] These effects are frequently observed in clinical trials and can be dose-limiting.

Q5: What are other potential off-target or unexpected phenotypes associated with Molibresib treatment?

Besides thrombocytopenia and gastrointestinal issues, other reported adverse events include anemia, fatigue, and dysgeusia (altered taste).[5][6][7] In some instances, febrile neutropenia and elevated liver enzymes have also been noted.[2][8][9]

Troubleshooting Guides

Issue: Unexpectedly high levels of toxicity (e.g., severe thrombocytopenia, gastrointestinal issues) at a given dose.

Possible Causes & Troubleshooting Steps:

  • Dose and Schedule: The current dose may be too high or the dosing schedule too frequent for the specific model system.

    • Action: Perform a dose-response study to determine the optimal therapeutic window. Consider intermittent dosing schedules (e.g., 3 days on, 4 days off) to allow for recovery.

  • Metabolism: The compound may be metabolized differently in your model system. Molibresib is metabolized by CYP3A4 enzymes.[1]

    • Action: If possible, analyze the pharmacokinetic profile of Molibresib and its active metabolites in your model.

  • Model-Specific Sensitivity: The genetic background of your cell line or animal model may confer increased sensitivity to BET inhibition.

    • Action: Compare the sensitivity of your model to other published models. Consider using a panel of cell lines to assess the consistency of the response.

Quantitative Data Summary

The following table summarizes the frequency of common treatment-related adverse events observed in clinical trials with Molibresib.

Adverse EventFrequency (Any Grade)Frequency (Grade 3+)Citations
Thrombocytopenia51% - 64%37%[3][5][6],[1][8][9]
Nausea42% - 43%N/A[3][5][6]
Diarrhea23% - 50%N/A[1][5][6]
Decreased Appetite28% - 37%N/A[3][5][6]
Vomiting23%N/A[5][6]
Anemia22%15%[5][6],[1][8][9]
Fatigue20%N/A[5][6]
Febrile NeutropeniaN/A15%[1][8][9]

Key Experimental Protocols

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the cytotoxic or cytostatic effects of Molibresib on cancer cell lines.

  • Methodology:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of Molibresib or vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of viable cells against the log of the drug concentration.

2. Western Blotting for MYC Downregulation

  • Objective: To confirm the on-target effect of Molibresib by assessing the protein levels of its downstream target, MYC.

  • Methodology:

    • Treat cells with Molibresib at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against MYC.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using a chemiluminescent substrate.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

3. RNA Sequencing (RNA-Seq)

  • Objective: To identify global changes in gene expression following Molibresib treatment and to explore potential off-target effects or resistance mechanisms.

  • Methodology:

    • Treat cells with Molibresib or a vehicle control.

    • Isolate total RNA from the cells and assess its quality and quantity.

    • Prepare sequencing libraries from the RNA samples.

    • Sequence the libraries on a next-generation sequencing platform.

    • Perform bioinformatic analysis of the sequencing data, including differential gene expression analysis and pathway analysis.

Visualizations

Molibresib_Signaling_Pathway cluster_nucleus Nucleus Chromatin Chromatin BET_Proteins BET Proteins (BRD2/3/4) BET_Proteins->Chromatin Binds to Acetylated Histones Transcription_Complex Transcription Complex MYC_Gene MYC Gene MYC_mRNA MYC mRNA Transcription_Complex->MYC_mRNA Transcription Translation Translation MYC_mRNA->Translation Molibresib Molibresib Molibresib->BET_Proteins MYC_Protein MYC Protein Translation->MYC_Protein Tumor_Growth Tumor Growth MYC_Protein->Tumor_Growth

Caption: Molibresib's mechanism of action in inhibiting MYC expression.

Troubleshooting_Workflow Start Unexpected Phenotype (e.g., High Toxicity) Check_Dose Is Dose/Schedule Optimized? Start->Check_Dose Dose_Response Perform Dose-Response and Schedule Optimization Check_Dose->Dose_Response No Check_Metabolism Consider Model-Specific Metabolism? Check_Dose->Check_Metabolism Yes Dose_Response->Check_Metabolism PK_Analysis Conduct Pharmacokinetic Analysis Check_Metabolism->PK_Analysis Yes Check_Sensitivity Is it a Model-Specific Sensitivity? Check_Metabolism->Check_Sensitivity No PK_Analysis->Check_Sensitivity Compare_Models Test in a Panel of Cell Lines/Models Check_Sensitivity->Compare_Models Yes Investigate_Off_Target Investigate Potential Off-Target Effects Check_Sensitivity->Investigate_Off_Target No Compare_Models->Investigate_Off_Target

Caption: Troubleshooting workflow for unexpected phenotypes with Molibresib.

Molibresib_Target_Relationships cluster_on_target On-Target Effects cluster_off_target Unexpected Phenotypes / Off-Target Effects Molibresib Molibresib BET_Inhibition BET Protein Inhibition Molibresib->BET_Inhibition MYC_Downregulation MYC Downregulation BET_Inhibition->MYC_Downregulation Thrombocytopenia Thrombocytopenia BET_Inhibition->Thrombocytopenia Potential Link GI_Toxicity Gastrointestinal Toxicity BET_Inhibition->GI_Toxicity Potential Link Anemia Anemia BET_Inhibition->Anemia Potential Link Antitumor_Activity Antitumor Activity MYC_Downregulation->Antitumor_Activity Resistance Resistance (e.g., via WNT, PI3K/ERK) Antitumor_Activity->Resistance Can Lead to

Caption: Relationship between Molibresib, its target, and observed phenotypes.

References

Validation & Comparative

Validating the Therapeutic Potential of TPN-101 in Progressive Supranuclear Palsy (PSP) Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of TPN-101 with alternative strategies for the treatment of Progressive Supranuclear Palsy (PSP). The information is based on available preclinical and clinical data, with a focus on experimental evidence from relevant disease models.

TPN-101: A Novel Approach Targeting LINE-1 Retrotransposition

TPN-101 is an investigational drug that inhibits the reverse transcriptase of Long Interspersed Nuclear Element-1 (LINE-1).[1][2] In the context of PSP, a tauopathy characterized by the accumulation of abnormal tau protein, increased LINE-1 expression has been observed in the brain and correlates with tau neurofibrillary tangles.[3] By inhibiting LINE-1 reverse transcriptase, TPN-101 aims to reduce the downstream neuroinflammation and cellular damage associated with LINE-1 activity.[1][2]

Clinical Efficacy of TPN-101 in PSP

A Phase 2a clinical trial (NCT04993768) evaluated the safety and efficacy of TPN-101 in patients with PSP. The trial was a multicenter, randomized, double-blind, placebo-controlled study. Participants received daily oral doses of 100 mg, 200 mg, or 400 mg of TPN-101 or a placebo.

Key Findings from the Phase 2a Study:

  • Biomarker Reduction: TPN-101 demonstrated a reduction in key biomarkers of neurodegeneration and neuroinflammation. Specifically, the 400 mg dose led to a significant reduction in cerebrospinal fluid (CSF) levels of neurofilament light chain (NfL) and interleukin-6 (IL-6) compared to placebo.[4][5]

  • Clinical Stabilization: While the primary endpoint was safety, exploratory clinical efficacy measures showed that prolonged treatment with TPN-101 resulted in a stabilization of clinical symptoms as measured by the PSP Rating Scale (PSPRS).[4][6]

  • Safety and Tolerability: TPN-101 was generally well-tolerated at all dose levels.[3]

Preclinical Evidence for LINE-1 Inhibition in a PSP Model

Direct preclinical data for TPN-101 in a PSP animal model is not yet publicly available. However, a study on lamivudine (B182088) , another nucleoside reverse transcriptase inhibitor that also targets LINE-1, in the P301S tau transgenic mouse model of tauopathy provides valuable insight into the potential preclinical efficacy of this drug class. The P301S mouse model is a widely used and relevant model for studying PSP-like tau pathology.[4][7][8]

In this study, P301S mice treated with lamivudine showed significant improvements across multiple pathological and behavioral endpoints.

Alternative Therapeutic Strategies for PSP

Currently, there are no approved disease-modifying therapies for PSP.[9] Treatment is primarily symptomatic.[10] However, several therapeutic strategies are under investigation, with preclinical and clinical data available for some. This guide will focus on two prominent alternative approaches for comparison with TPN-101: anti-tau antibodies and microtubule stabilizers.

Anti-Tau Antibodies: Targeting Pathological Tau

The rationale for anti-tau antibodies is to promote the clearance of pathological tau species, thereby preventing their spread and reducing their toxic effects. ABBV-8E12 (Tilavonemab) is a humanized monoclonal antibody that targets an N-terminal epitope of the tau protein.[11][12][13]

Preclinical Efficacy of an Anti-Tau Antibody (Mouse Version of ABBV-8E12) in a PSP Model:

Preclinical studies using a mouse version of ABBV-8E12 in the P301S tau transgenic mouse model have demonstrated its therapeutic potential.[11][13][14]

Microtubule Stabilizers: Compensating for Tau Dysfunction

In PSP, the abnormal aggregation of tau leads to its dissociation from microtubules, resulting in microtubule instability and impaired axonal transport. Microtubule-stabilizing agents aim to compensate for this loss of tau function. Epothilone D is a brain-penetrant microtubule-stabilizing agent that has been investigated in preclinical models of tauopathy.[3][15][16]

Preclinical Efficacy of a Microtubule Stabilizer (Epothilone D) in a PSP Model:

Studies in the P301S tau transgenic mouse model have shown the beneficial effects of Epothilone D treatment.[3][15]

Comparative Data Presentation

The following tables summarize the available quantitative data for TPN-101 (clinical), a LINE-1 inhibitor (preclinical surrogate), an anti-tau antibody, and a microtubule stabilizer.

Table 1: Comparison of Therapeutic Mechanisms and Models

Therapeutic AgentMechanism of ActionPrimary Model System
TPN-101 LINE-1 Reverse Transcriptase InhibitorHuman (Phase 2a Clinical Trial)
Lamivudine LINE-1 Reverse Transcriptase InhibitorP301S Tau Transgenic Mouse
Anti-Tau Antibody (ABBV-8E12) Targets N-terminus of Tau ProteinP301S Tau Transgenic Mouse
Microtubule Stabilizer (Epothilone D) Stabilizes MicrotubulesP301S Tau Transgenic Mouse

Table 2: Quantitative Comparison of Therapeutic Efficacy

Therapeutic AgentModelKey Efficacy EndpointQuantitative Outcome
TPN-101 Human (PSP Patients)CSF Neurofilament Light Chain (NfL)18.4% reduction vs. placebo (400 mg dose)
CSF Interleukin-6 (IL-6)51.6% reduction vs. placebo (400 mg dose)[5]
Clinical Progression (PSPRS)Stabilization of symptoms with prolonged treatment[4][6]
Lamivudine P301S MouseTau PhosphorylationSignificant decrease in histopathological marks[4][7][8]
NeuroinflammationSignificant decrease in histopathological marks[4][7][8]
Neuronal DeathSignificant decrease in histopathological marks[4][7][8]
Motor Deficits (Rotarod)Attenuated motor deficits[4][7]
Short-term Memory (Y-maze)Improved short-term memory[4][7]
Anti-Tau Antibody (ABBV-8E12) P301S MouseInsoluble Tau LevelsReduction in brain neurofibrillary pathology and insoluble tau[11]
Microglial ActivationReduced microglial activation[11]
Cognitive DeficitsPrevention of deficits in conditioned fear response[11]
Microtubule Stabilizer (Epothilone D) P301S MouseAxonal Microtubule DensitySignificantly improved CNS MT density[3]
Axonal IntegritySignificantly improved axonal integrity[3]
Cognitive DeficitsReduced cognitive deficits[3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical studies.

P301S Tau Transgenic Mouse Model
  • Genetic Background: The P301S mouse model expresses the human P301S mutant tau protein, which is associated with frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17), a form of tauopathy with pathological similarities to PSP.[17][18][19]

  • Pathology: These mice develop age-dependent accumulation of hyperphosphorylated, aggregated tau in the brain, leading to neurofibrillary tangles, neuronal loss, and cognitive and motor deficits.[17][19]

  • Husbandry: Mice are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Administration: Therapeutic agents can be administered via various routes, including in drinking water, intraperitoneal injection, or intracerebroventricular infusion.[7][15]

Immunohistochemistry for Phosphorylated Tau
  • Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution. 30-40 µm thick sections are cut using a cryostat or vibratome.[20][21]

  • Staining Procedure:

    • Sections are washed in phosphate-buffered saline (PBS).

    • Endogenous peroxidase activity is quenched with hydrogen peroxide in methanol/PBS.

    • Non-specific binding is blocked with a solution containing normal serum and a detergent like Triton X-100.

    • Sections are incubated overnight at 4°C with a primary antibody specific for phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205).[20][21]

    • After washing, sections are incubated with a biotinylated secondary antibody.

    • An avidin-biotin-horseradish peroxidase (HRP) complex is applied.

    • The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antibody binding.[20]

  • Quantification: The extent of tau pathology can be quantified by measuring the area of immunoreactivity or by using a semi-quantitative scoring system.[22]

ELISA for Total Tau in Brain Homogenates
  • Sample Preparation:

    • Brain tissue is homogenized in a buffer containing protease and phosphatase inhibitors.

    • The homogenate is centrifuged to separate soluble and insoluble fractions.

    • For total tau, the insoluble fraction can be further extracted with a strong denaturant like guanidine-HCl.[5]

  • ELISA Procedure (Sandwich ELISA):

    • A 96-well plate is coated with a capture antibody specific for tau.

    • After blocking non-specific binding sites, the prepared brain homogenate samples and standards are added to the wells.

    • Following incubation and washing, a detection antibody (conjugated to an enzyme like HRP) that recognizes a different epitope on the tau protein is added.

    • A substrate for the enzyme is added, and the resulting colorimetric reaction is measured using a plate reader. The concentration of tau in the samples is determined by comparison to the standard curve.[5][23]

Visualizations

Signaling Pathway of TPN-101

TPN101_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Stress & Neuroinflammation LINE1_DNA LINE-1 DNA LINE1_RNA LINE-1 RNA LINE1_DNA->LINE1_RNA Transcription LINE1_RT LINE-1 Reverse Transcriptase LINE1_RNA->LINE1_RT cDNA LINE-1 cDNA LINE1_RNA->cDNA Reverse Transcription LINE1_RT->cDNA Genomic_Insertion Genomic Insertion cDNA->Genomic_Insertion Neuroinflammation Neuroinflammation (e.g., increased IL-6) Genomic_Insertion->Neuroinflammation Cell_Damage Neuronal Damage (e.g., increased NfL) Neuroinflammation->Cell_Damage TPN101 TPN-101 TPN101->LINE1_RT Inhibits

Caption: TPN-101 inhibits LINE-1 reverse transcriptase, preventing genomic insertion and subsequent neuroinflammation.

Experimental Workflow for Preclinical Validation

Preclinical_Workflow cluster_tissue Post-mortem Tissue Analysis start P301S Tau Transgenic Mouse Model treatment Therapeutic Intervention (e.g., TPN-101 surrogate, Antibody, Stabilizer) start->treatment behavior Behavioral Assessment (Motor & Cognitive Tests) treatment->behavior IHC Immunohistochemistry (Phospho-Tau) treatment->IHC ELISA ELISA (Total Tau, Aβ42) treatment->ELISA Biomarkers Biomarker Analysis (NfL, IL-6) treatment->Biomarkers endpoint Evaluation of Therapeutic Efficacy behavior->endpoint IHC->endpoint ELISA->endpoint Biomarkers->endpoint

Caption: Workflow for preclinical validation of therapeutics in a PSP mouse model.

Logical Comparison of Therapeutic Strategies

Therapeutic_Comparison cluster_pathology PSP Pathology cluster_therapies Therapeutic Interventions LINE1 LINE-1 Dysregulation Neuroinflammation Neuroinflammation & Neurodegeneration LINE1->Neuroinflammation Tau_Agg Tau Aggregation & Spreading MT_Instability Microtubule Instability Tau_Agg->MT_Instability Tau_Agg->Neuroinflammation MT_Instability->Neuroinflammation TPN101 TPN-101 (LINE-1 Inhibition) TPN101->LINE1 AntiTau Anti-Tau Antibodies AntiTau->Tau_Agg MT_Stab Microtubule Stabilizers MT_Stab->MT_Instability Compensates

References

Comparative analysis of Olisutrigine bromide and other HDAC inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Olisutrigine Bromide: A Sodium Channel Blocker, Not an HDAC Inhibitor

Initial research indicates a fundamental misclassification in the premise of the inquiry. This compound is not a histone deacetylase (HDAC) inhibitor. Instead, it is identified as a sodium channel blocker.[1][2] Its primary mechanism of action involves the inhibition of sodium channels, which is distinct from the epigenetic modulation targeted by HDAC inhibitors.

This guide will, therefore, pivot to a comparative analysis of prominent HDAC inhibitors, a class of drugs with significant therapeutic interest in oncology and other fields. The following sections will provide a detailed comparison of three well-established HDAC inhibitors: Vorinostat, Romidepsin (B612169), and Panobinostat.

Comparative Analysis of Select HDAC Inhibitors

Histone deacetylase inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes. This inhibition leads to an increase in the acetylation of histones and other proteins, affecting gene expression and inducing cellular responses such as cell cycle arrest, differentiation, and apoptosis.[3][4][5][6]

Overview of Selected HDAC Inhibitors
  • Vorinostat (SAHA): A pan-HDAC inhibitor that targets Class I and II HDAC enzymes.[5] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[4][7]

  • Romidepsin (Depsipeptide): A potent, selective inhibitor of Class I HDACs.[8][9] It is also approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[8][9] Romidepsin is a prodrug that is activated within the cell.[8][10]

  • Panobinostat (LBH589): A potent, non-selective pan-HDAC inhibitor that targets multiple HDAC enzymes at nanomolar concentrations.[11][12] It is approved for the treatment of multiple myeloma in combination with other drugs.[13][14]

Data Presentation: Comparative Efficacy and Specificity

The following table summarizes key quantitative data for Vorinostat, Romidepsin, and Panobinostat, highlighting their inhibitory concentrations against various HDAC isoforms.

InhibitorTypeTarget HDAC ClassesIC50 Values (nM)Approved Indications
Vorinostat Pan-HDAC InhibitorClass I, IIHDAC1: <86, HDAC2: <86, HDAC3: <86, HDAC6: <86[15]Cutaneous T-cell lymphoma (CTCL)[4][7]
Romidepsin Class I SelectiveClass IHDAC1: Potent inhibitor, Class II at higher concentrations[8]CTCL, Peripheral T-cell lymphoma (PTCL)[8][9]
Panobinostat Pan-HDAC InhibitorPan-HDACInhibits at nanomolar concentrations[12]Multiple Myeloma[13][14]
Mechanism of Action and Signaling Pathways

HDAC inhibitors exert their anti-cancer effects through various mechanisms, including the induction of tumor suppressor genes, cell cycle arrest, and apoptosis.[4][6][16] The hyperacetylation of non-histone proteins, such as transcription factors, also plays a crucial role in their activity.[3][4]

HDAC_Inhibitor_Pathway cluster_0 HDAC Inhibitors cluster_1 Cellular Processes Vorinostat Vorinostat HDACs HDAC Enzymes Vorinostat->HDACs Romidepsin Romidepsin Romidepsin->HDACs Panobinostat Panobinostat Panobinostat->HDACs Acetylation Histone & Protein Hyperacetylation HDACs->Acetylation Inhibition Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Angiogenesis Inhibition of Angiogenesis Gene_Expression->Angiogenesis

Experimental Protocols

HDAC Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzymes are diluted in an appropriate assay buffer. A fluorogenic HDAC substrate is prepared in the same buffer.

  • Compound Dilution: The test compound is serially diluted to a range of concentrations.

  • Reaction Setup: In a 96-well plate, the diluted enzyme is mixed with the various concentrations of the test compound and incubated.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Signal Detection: The plate is read in a fluorescence plate reader at appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the enzyme activity.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HDAC_Assay_Workflow A Prepare Recombinant HDAC Enzyme D Mix Enzyme and Compound in Plate A->D B Prepare Fluorogenic Substrate E Add Substrate to Initiate Reaction B->E C Serially Dilute Test Compound C->D D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Cell Viability Assay

Objective: To assess the effect of HDAC inhibitors on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the HDAC inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: A viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) is added to each well.

  • Signal Measurement: After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is determined.

Western Blot Analysis for Histone Acetylation

Objective: To qualitatively or quantitatively assess the increase in histone acetylation in cells treated with HDAC inhibitors.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with the HDAC inhibitor for a specific duration. After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3). A primary antibody for a loading control (e.g., anti-GAPDH or anti-beta-actin) is also used.

  • Secondary Antibody and Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is then detected using a chemiluminescent substrate and an imaging system.

  • Analysis: The band intensities are quantified to determine the relative increase in histone acetylation.

Western_Blot_Workflow A Cell Treatment with HDAC Inhibitor B Protein Extraction and Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting with Primary Antibodies D->E F Secondary Antibody Incubation and Detection E->F G Analysis of Band Intensities F->G

References

Molibresib: A Comparative Analysis of Efficacy Against Other BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Molibresib (also known as I-BET762 and GSK525762), a potent bromodomain and extra-terminal (BET) protein inhibitor, with other notable BET inhibitors in the field. The comparative analysis is supported by experimental data on efficacy, detailed methodologies of key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to BET Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to gene promoters and enhancers. This action regulates the expression of key oncogenes, such as MYC, and other genes involved in cell proliferation, survival, and inflammation.[1][2] Small molecule inhibitors that target the bromodomains of BET proteins have emerged as a promising class of therapeutics for various diseases, particularly cancer.[1][3] These inhibitors competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently downregulating the expression of their target genes.[1]

Molibresib is a selective, orally bioavailable pan-BET inhibitor that has demonstrated antitumor activity in preclinical models of various solid and hematologic malignancies.[4] This guide will compare its efficacy with other well-characterized and clinically relevant BET inhibitors.

Comparative Efficacy of BET Inhibitors

The following tables summarize the in vitro efficacy of Molibresib and other selected BET inhibitors across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Molibresib (I-BET762/GSK525762) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Multiple Cell LinesVarious32.5 - 42.5[2]
Cell-free assay-~35[5]

Table 2: Comparative IC50 Values of Various BET Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)Reference
Birabresib (OTX-015) BRD2, BRD3, BRD4 (binding to AcH4)-92 - 112[6][7][8]
BJABBurkitt's Lymphoma130[7]
CAKI-1Renal Cell Carcinoma94.6[7]
Mivebresib (ABBV-075) BXPC-3Pancreatic Cancer1,220[9]
CT26Colorectal Carcinoma48,260[9]
MV4-11Acute Myeloid Leukemia1.9[10]
Kasumi-1Acute Myeloid Leukemia6.3[10]
RS4:11Acute Lymphoblastic Leukemia6.4[10]
BMS-986158 NCI-H211Small Cell Lung Cancer6.6[11][12]
MDA-MB-231Triple-Negative Breast Cancer5[11][12]
DMS-114Small Cell Lung Cancer0.32[11]
DMS-53Small Cell Lung Cancer0.29[11]
MOLM-13Acute Myeloid Leukemia1.7[11]
Pelabresib (CPI-0610) BRD4-BD1 (biochemical assay)-39[13]
Multiple Myeloma Cells (MYC EC50)Multiple Myeloma180[13]
JQ1 H1975Non-Small Cell Lung Cancer420 - 4,190 (sensitive lines)[14]
MCF7Luminal Breast Cancer180[15]
T47DLuminal Breast Cancer230[15]
A2780Ovarian Endometrioid Carcinoma410[16]
HEC151Endometrial Endometrioid Carcinoma280[16]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate BET inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones on Chromatin BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET binds to TF Transcription Factors BET->TF PolII RNA Polymerase II Transcription Transcription PolII->Transcription TF->PolII Oncogenes Oncogenes (e.g., MYC) Protein Oncogenic Proteins (e.g., MYC) Oncogenes->Protein translation Proliferation Cell Proliferation & Survival Protein->Proliferation Molibresib Molibresib (BET Inhibitor) Molibresib->BET inhibits binding

Figure 1. Mechanism of action of Molibresib in inhibiting BET protein function.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability_assay Cell Viability Assay (e.g., MTT/CellTiter-Glo) cluster_data_analysis Data Analysis start Seed Cancer Cells in 96-well plates treat Treat with serial dilutions of BET inhibitors (e.g., Molibresib) start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add MTT or CellTiter-Glo Reagent incubate->add_reagent incubate2 Incubate as per protocol add_reagent->incubate2 measure Measure Absorbance or Luminescence incubate2->measure normalize Normalize data to vehicle control measure->normalize plot Plot dose-response curve normalize->plot calculate Calculate IC50 value plot->calculate

Figure 2. Workflow for determining the IC50 of BET inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of BET inhibitors are provided below.

Cell Viability Assays (MTT and CellTiter-Glo®)

Objective: To determine the concentration of a BET inhibitor that inhibits the growth of a cancer cell line by 50% (IC50).

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.[17]

    • Compound Treatment: Prepare serial dilutions of the BET inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).[17][18]

    • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[17]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[18]

    • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[15]

2. CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[19]

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay, using opaque-walled 96-well plates suitable for luminescence measurements.[20][21]

    • Equilibration: After the 72-hour incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[20][22]

    • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19][20][22]

    • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and allow the luminescent signal to stabilize for 10 minutes at room temperature.[20]

    • Measurement: Measure the luminescence using a microplate reader.

    • Data Analysis: Subtract the background luminescence from control wells (medium without cells) and normalize the results to the vehicle control. Calculate the IC50 as described for the MTT assay.[23]

Western Blotting for MYC and BRD4

Objective: To assess the effect of BET inhibitors on the protein levels of the target BRD4 and the downstream oncogene MYC.

  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Cell Lysis: Treat cancer cells with the BET inhibitor for a specified time (e.g., 24-48 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[24][25]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[25]

    • Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MYC, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15][26]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]

Conclusion

Molibresib demonstrates potent pan-BET inhibitory activity with low nanomolar IC50 values in biochemical and cellular assays. When compared to other BET inhibitors, its efficacy is within a similar range to many compounds in development, although some inhibitors like BMS-986158 show exceptional potency in specific cell lines. The choice of a BET inhibitor for a particular research or therapeutic application will depend on various factors, including the cancer type, the specific genetic context of the tumor, and the desired pharmacokinetic and safety profile. The experimental protocols provided in this guide offer a standardized framework for the preclinical evaluation and comparison of Molibresib and other BET inhibitors. As the field of epigenetic therapy continues to evolve, direct comparative studies will be crucial in determining the optimal clinical application for each of these promising agents.

References

Unveiling the Neuroprotective Potential of Olisutrigine Bromide: A Comparative Analysis Based on its Class as a Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 3, 2025 – While direct experimental data on the neuroprotective effects of the novel sodium channel blocker Olisutrigine bromide remains to be publicly disclosed, its classification within a well-established therapeutic category offers a valuable framework for assessing its potential. This guide provides a comprehensive cross-study comparison of this compound's anticipated mechanism with the experimentally validated neuroprotective effects of other prominent sodium channel blockers. This analysis is intended for researchers, scientists, and drug development professionals to contextualize the potential of this emerging compound.

This compound, identified as a sodium channel blocker, is currently under investigation, with its development initially led by Asana BioSciences and now under the purview of Formation Bio Inc. While its clinical development has primarily focused on pruritus in atopic dermatitis, its mechanism of action holds significant promise for the treatment of a range of neurological disorders where neuronal excitotoxicity is a key pathological feature.

The Rationale for Neuroprotection via Sodium Channel Blockade

Excessive influx of sodium ions through voltage-gated sodium channels is a critical early event in the cascade of neuronal injury, particularly in conditions like cerebral ischemia, traumatic brain and spinal cord injury, and neurodegenerative diseases. This sodium overload leads to a reversal of the Na+/Ca2+ exchanger, causing a massive influx of calcium, which in turn triggers a cascade of detrimental events including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death. By blocking these channels, compounds like this compound can theoretically mitigate this excitotoxic cascade and preserve neuronal integrity.

Comparative Efficacy of Sodium Channel Blockers in Preclinical Models

To contextualize the potential of this compound, this guide summarizes the neuroprotective efficacy of other well-studied sodium channel blockers—Riluzole (B1680632), Phenytoin (B1677684), and Mexiletine (B70256)—across various preclinical models of neurological damage.

DrugModelKey Efficacy EndpointsReference
Riluzole Spinal Cord Injury (Rat)- Significantly enhanced functional neurological recovery. - Reduced tissue loss at the injury epicenter and surrounding regions. - Increased survival of red nuclei neurons.[1]
Transient Global Cerebral Ischemia (Rodent)- Complete suppression of ischemia-induced glutamate (B1630785) release.[2]
Phenytoin Experimental Glaucoma (Rat)- Significantly reduced the loss of retinal ganglion cells. - Reduced axon loss in the optic nerve.[3]
Optic Neuritis (Human, Phase II)- 30% reduction in retinal nerve fiber layer loss compared to placebo. - Associated with a significant reduction in serum neurofilament heavy chain (NfH) at 3 months.[4]
Mexiletine Spinal Cord Injury (Rat)- Significantly decreased lipid peroxidation. - Protected spinal cord ultrastructure. - Inhibited caspase-3 activation and improved early behavioral recovery.[5][6]
RS100642 (Mexiletine Analog) Transient Middle Cerebral Artery Occlusion (Rat)- Dose-dependently reduced brain infarction. - Improved functional recovery of EEG power and neurological outcome. - Greater than 60% reduction of core brain infarct with treatment.[7]
Global Cerebral Ischemia (Rat)- Significantly lower malondialdehyde (MDA) levels and higher superoxide (B77818) dismutase (SOD) activities compared to sham.[8]

Experimental Protocols for Assessing Neuroprotection

The following are generalized experimental protocols derived from studies on comparator sodium channel blockers, which would be applicable for evaluating the neuroprotective effects of this compound.

1. In Vivo Model of Spinal Cord Injury (SCI)

  • Animal Model: Adult Wistar rats.

  • Injury Induction: Compressive SCI at the C7-T1 level using a weight-drop method or clip compression.

  • Drug Administration: Intraperitoneal (i.p.) injection of the sodium channel blocker (e.g., Riluzole 5 mg/kg, Phenytoin 30 mg/kg, or Mexiletine 50 mg/kg) or vehicle, typically administered shortly after injury (e.g., 15 minutes post-injury).[1][5]

  • Outcome Measures:

    • Behavioral Assessment: Weekly evaluation of hindlimb function for several weeks using established scoring systems (e.g., Basso, Beattie, Bresnahan locomotor rating scale) and inclined plane test.[6]

    • Histological Analysis: At the study endpoint (e.g., 7 weeks), perfusion-fixation of the spinal cord, followed by sectioning and staining (e.g., Luxol Fast Blue for myelin, Cresyl Violet for neurons) to quantify tissue sparing, lesion volume, and neuronal survival.

    • Biochemical Analysis: Measurement of biomarkers of oxidative stress (e.g., malondialdehyde) and apoptosis (e.g., caspase-3 activity) in spinal cord tissue at early time points (e.g., 24 hours post-injury).[5][6]

2. In Vivo Model of Focal Cerebral Ischemia

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Injury Induction: Transient middle cerebral artery occlusion (MCAo) for a defined period (e.g., 1-2 hours), followed by reperfusion.

  • Drug Administration: Intravenous (i.v.) or intraperitoneal (i.p.) administration of the test compound (e.g., RS100642 at various doses) either before or after the ischemic insult.[7]

  • Outcome Measures:

    • Infarct Volume Assessment: At 24-72 hours post-ischemia, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate and quantify the infarct volume.

    • Neurological Deficit Scoring: Evaluation of motor and sensory deficits using a standardized neurological scoring system.

    • Electrophysiological Monitoring: Electroencephalography (EEG) to assess the recovery of brain electrical activity and detect seizure activity.[7]

Visualizing the Pathways and Processes

Signaling Pathway of Neuroprotection by Sodium Channel Blockade

G cluster_0 Neuronal Insult (e.g., Ischemia) cluster_1 Cellular Events cluster_3 Outcome Insult Ischemia / Trauma Na_Influx Excessive Na+ Influx Insult->Na_Influx Glutamate_Release Glutamate Release Na_Influx->Glutamate_Release Neuroprotection Neuroprotection NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx Ca2+ Overload NMDA_Activation->Ca_Influx Excitotoxicity Excitotoxicity & Apoptosis Ca_Influx->Excitotoxicity SCB This compound (Sodium Channel Blocker) SCB->Na_Influx

Caption: Mechanism of neuroprotection by sodium channel blockade.

Experimental Workflow for In Vivo Neuroprotection Study

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment cluster_3 Phase 4: Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Induce_Injury Induce Neurological Injury (e.g., SCI, MCAo) Animal_Model->Induce_Injury Randomization Randomize into Groups (Treatment vs. Vehicle) Induce_Injury->Randomization Drug_Admin Administer this compound or Vehicle Randomization->Drug_Admin Behavioral Behavioral/Functional Tests (e.g., Motor Scores) Drug_Admin->Behavioral Histology Histological Analysis (e.g., Lesion Volume) Drug_Admin->Histology Biochemistry Biochemical Assays (e.g., Biomarkers) Drug_Admin->Biochemistry Data_Analysis Statistical Analysis of Outcomes Behavioral->Data_Analysis Histology->Data_Analysis Biochemistry->Data_Analysis Conclusion Draw Conclusions on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: A typical in vivo experimental workflow for assessing neuroprotection.

Conclusion

While awaiting specific data on this compound, the extensive body of evidence for other sodium channel blockers provides a strong rationale for its investigation as a neuroprotective agent. The comparative data and established experimental protocols outlined in this guide offer a valuable resource for the scientific community to design future studies and interpret emerging data on this promising compound. Further research is warranted to elucidate the specific neuroprotective profile of this compound and its potential therapeutic utility in a range of devastating neurological conditions.

References

A Comparative Guide to Sodium Channel Blockers for Pruritus: Olisutrigine Bromide and Other Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of chronic pruritus, or itch, remains a significant challenge in dermatology and related fields. While traditional therapies often provide limited relief, the exploration of novel mechanisms of action has led to the investigation of sodium channel blockers as a promising therapeutic avenue. This guide provides an objective comparison of Olisutrigine bromide, a novel sodium channel blocker, with other emerging sodium channel blockers for the treatment of pruritus, supported by available experimental data.

Introduction to Sodium Channel Blockers in Pruritus

Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in sensory neurons. Dysregulation of these channels can lead to neuronal hyperexcitability, a key factor in the pathophysiology of chronic itch. By blocking these channels, particularly specific subtypes like Nav1.7, Nav1.8, and Nav1.9, which are preferentially expressed in peripheral sensory neurons, it is possible to dampen the transmission of itch signals to the central nervous system. This targeted approach offers the potential for effective pruritus relief with a favorable safety profile.

Comparative Analysis of Sodium Channel Blockers

This section details the mechanism of action, preclinical, and clinical data for this compound and other notable sodium channel blockers in the context of pruritus.

This compound (formerly ASN008)

This compound is a topical sodium channel blocker developed for the treatment of pruritus associated with atopic dermatitis.

Mechanism of Action: this compound is a broad-spectrum, state-dependent sodium channel blocker. Its potency is enhanced in a voltage- and use-dependent manner, indicating that it preferentially targets active neurons, such as those involved in transmitting itch signals. It inhibits a range of peripheral and central nervous system Nav subtypes.

Preclinical Data: In a mouse model of non-histaminergic pruritus induced by chloroquine (B1663885), topical application of this compound gel demonstrated a dose-dependent reduction in scratching behavior. The onset of action was rapid (within one hour), and the effect was long-lasting (15-24 hours).

Clinical Data: A Phase 2, randomized, double-blind, vehicle-controlled trial (NCT05870865) has been completed to evaluate the anti-pruritic efficacy, safety, tolerability, and pharmacokinetics of this compound in adults with mild to moderate atopic dermatitis[1]. While full results are not yet published, this indicates progression to clinical evaluation for pruritus.

Nav1.7 Inhibitors

The Nav1.7 sodium channel subtype has been identified as a key player in both pain and itch signaling.

Mechanism of Action: Nav1.7 inhibitors selectively block the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons, including C-fibers that transmit itch signals.

Preclinical Data: Preclinical studies have shown that the inhibition of Nav1.7 can reduce acute scratching behavior in mice induced by both histamine (B1213489) and non-histaminergic stimuli. This suggests a broad anti-pruritic potential for Nav1.7 inhibitors.

Clinical Data: Several Nav1.7 inhibitors are in clinical development, primarily for pain indications. While their efficacy specifically for pruritus in humans is still under investigation, the strong preclinical rationale supports their potential as a therapeutic option.

Nav1.8 Inhibitors

The Nav1.8 sodium channel is another subtype highly expressed in nociceptive sensory neurons and implicated in pathological pain and itch.

Mechanism of Action: Nav1.8 inhibitors selectively target the Nav1.8 sodium channel, which contributes to the repetitive firing of sensory neurons.

Preclinical Data: Knockout studies in mice have demonstrated that the absence of Nav1.8 channels leads to a reduction in scratching behavior in response to various pruritogens.

Clinical Data: Similar to Nav1.7 inhibitors, Nav1.8 inhibitors are primarily being investigated for pain. Suzetrigine (VX-548), a selective Nav1.8 inhibitor, has shown promising results in acute pain trials, and its potential for pruritus is an area of active interest.

Quantitative Data Summary

The following tables summarize the available quantitative data for the discussed sodium channel blockers. It is important to note that direct head-to-head comparative studies are not yet available.

Table 1: Preclinical Efficacy in Animal Models of Pruritus

Compound/ClassAnimal ModelPruritogenRoute of AdministrationKey Finding
This compound MouseChloroquineTopicalDose-dependent reduction in scratching; rapid onset and long duration of action.
Nav1.7 Inhibitors MouseHistamine, various non-histaminergic stimuliSystemic/LocalReduction in acute scratching behavior.
Nav1.8 Inhibitors Mouse (knockout)Various pruritogens-Reduced scratching behavior.

Table 2: Clinical Trial Overview for Pruritus

CompoundPhaseIndicationKey Efficacy Endpoints (Anticipated/Reported)Status
This compound Phase 2Atopic Dermatitis with PruritusReduction in pruritus scoresCompleted[1]
Nav1.7 Inhibitors VariousPrimarily PainNot yet specifically reported for pruritusOngoing
Nav1.8 Inhibitors Phase 3 (for pain)Primarily PainNot yet specifically reported for pruritusOngoing

Experimental Protocols

Chloroquine-Induced Pruritus in Mice (Non-Histaminergic Itch Model)

This model is used to evaluate the efficacy of compounds against non-histamine-mediated itch.

  • Animals: C57BL/6 mice are commonly used.

  • Acclimatization: Mice are habituated to the experimental environment to minimize stress-induced behaviors.

  • Drug Administration: The test compound (e.g., topical this compound gel) or vehicle is applied to a shaved area on the nape of the neck.

  • Pruritogen Injection: After a predetermined time following drug administration, chloroquine (e.g., 200 μg in 50 μL saline) is injected intradermally into the application site.

  • Behavioral Observation: Immediately after injection, individual mice are placed in observation chambers, and their scratching behavior (number of scratching bouts directed at the injection site) is recorded for a set period (e.g., 30 minutes).

  • Data Analysis: The total number of scratches is quantified and compared between the drug-treated and vehicle-treated groups.

Histamine-Induced Pruritus in Mice (Histaminergic Itch Model)

This model assesses the efficacy of compounds against histamine-mediated itch.

  • Animals: Similar to the chloroquine model, C57BL/6 mice are often used.

  • Acclimatization: Animals are habituated to the testing environment.

  • Drug Administration: The test compound or vehicle is administered (e.g., systemically or topically).

  • Pruritogen Injection: Histamine (e.g., 100 μg in 50 μL saline) is injected intradermally into the nape of the neck.

  • Behavioral Observation: Scratching behavior is recorded and quantified as described in the chloroquine model.

  • Data Analysis: The number of scratches in the treated group is compared to the control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pruritus Mediated by Sodium Channels

Pruritus_Signaling_Pathway cluster_0 Peripheral Sensory Neuron cluster_1 Central Nervous System Pruritogen Pruritogen (e.g., Histamine, Chloroquine) Receptor Receptor (e.g., H1R, MrgprA3) Pruritogen->Receptor Signal_Transduction Intracellular Signaling Cascades Receptor->Signal_Transduction Nav_Channel Voltage-Gated Sodium Channels (Nav1.7, Nav1.8, etc.) Signal_Transduction->Nav_Channel Modulation Action_Potential Action Potential Generation & Propagation Nav_Channel->Action_Potential Initiation Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Signal Transmission Sodium_Channel_Blocker Sodium Channel Blocker (e.g., this compound) Sodium_Channel_Blocker->Nav_Channel Inhibition Brain Brain (Itch Perception) Spinal_Cord->Brain

Caption: Pruritus signaling pathway and the inhibitory action of sodium channel blockers.

Experimental Workflow for Preclinical Evaluation of Anti-Pruritic Drugs

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow start Animal Model Selection (e.g., Mouse) acclimatization Acclimatization to Experimental Conditions start->acclimatization drug_admin Test Compound Administration (Topical or Systemic) acclimatization->drug_admin pruritogen_inj Pruritogen Injection (e.g., Chloroquine, Histamine) drug_admin->pruritogen_inj behavioral_obs Behavioral Observation (Quantification of Scratching) pruritogen_inj->behavioral_obs data_analysis Data Analysis and Comparison (Treated vs. Vehicle) behavioral_obs->data_analysis end Efficacy Assessment data_analysis->end

References

Reproducibility of TPN-101's Effect on Tau Pathology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TPN-101 and alternative therapeutic strategies targeting tau pathology, a key hallmark of several neurodegenerative diseases, including Alzheimer's disease and other tauopathies. The information is intended to be an objective resource for researchers and drug development professionals, presenting available experimental data, detailing methodologies, and visualizing relevant biological pathways.

Executive Summary

TPN-101, a novel inhibitor of LINE-1 reverse transcriptase, has demonstrated promising effects on biomarkers of neurodegeneration and neuroinflammation in clinical trials for progressive supranuclear palsy (PSP) and C9orf72-related amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[1][2][3][4][5] While interim results from the Phase 2 study in C9orf72-related ALS/FTD indicated an impact on tau as a biomarker of neurodegeneration, specific quantitative data on the reduction of cerebrospinal fluid (CSF) total tau or phosphorylated tau (p-tau) have not been publicly released.[6][3][5]

This guide compares the available data for TPN-101 with several alternative approaches that directly target tau pathology, including tau immunotherapies, an antisense oligonucleotide, a GSK-3β inhibitor, a tyrosine kinase inhibitor, and microtubule stabilizers. These alternatives have varying degrees of clinical data available regarding their direct effects on CSF tau levels and other markers of tau pathology. This comparative analysis aims to provide a clear overview of the current landscape of tau-targeting therapeutics to inform future research and development efforts.

Data Presentation: Quantitative Comparison of Tau-Targeting Therapies

The following tables summarize the available quantitative data from clinical trials of TPN-101 and selected alternative tau-targeting agents.

Table 1: TPN-101 Biomarker Data (Phase 2 Studies)

BiomarkerDisease PopulationTreatment GroupChange from Baseline/PlaceboStudy DurationSource
Neurofilament Light Chain (NfL)Progressive Supranuclear Palsy (PSP)TPN-101 (400 mg)18.4% reduction in CSF NfL vs. placebo24 weeks[2]
Interleukin-6 (IL-6)Progressive Supranuclear Palsy (PSP)TPN-101 (400 mg)51.6% reduction in CSF IL-6 vs. placebo24 weeks[2]
TauC9orf72-related ALS/FTDTPN-101Impact on tau as a biomarker of neurodegeneration reported, but quantitative data not disclosed.24 weeks (interim analysis)[6][3][5]

Table 2: Alternative Tau-Targeting Therapies - Clinical Trial Biomarker Data

Drug (Class)Disease PopulationKey Biomarker OutcomeStudy (Phase)Source
Gosuranemab (Tau Immunotherapy)Progressive Supranuclear Palsy (PSP)98% reduction in CSF unbound N-terminal tau vs. placebo (p < 0.0001). No significant effect on clinical endpoints.Phase 2[1][7]
Early Alzheimer's DiseaseLowered N-terminal tau in CSF. No statistically significant effect on tau-PET.TANGO (Phase 2)[8][9][10][11][12]
Semorinemab (Tau Immunotherapy)Prodromal to Mild Alzheimer's DiseaseNo significant slowing of cerebral tau accumulation.Tauriel (Phase 2)[3][13][14][15][16]
Mild-to-Moderate Alzheimer's DiseaseSignificant reduction in cognitive decline on ADAS-Cog11. Reductions in CSF total tau and p-tau181. No effect on tau-PET.Lauriet (Phase 2)[17][18][19]
Zagotenemab (Tau Immunotherapy)Early Symptomatic Alzheimer's DiseaseNo treatment effect on flortaucipir PET. Dose-related increase in plasma total tau and p-tau181.PERISCOPE-ALZ (Phase 2)[20][21]
BIIB080 (IONIS-MAPTRx) (Antisense Oligonucleotide)Early-stage Alzheimer's Disease~60% reduction from baseline in CSF total tau and p-tau181 in all dose groups by end of long-term extension. Reduction in aggregated tau pathology on PET.Phase 1b[22][23][24][25]
Nilotinib (B1678881) (Tyrosine Kinase Inhibitor)Alzheimer's DiseaseReduction in CSF phospho-tau-181 at 6 and 12 months.Phase 2[25][26]
Tideglusib (B1682902) (GSK-3β Inhibitor)Mild-to-Moderate Alzheimer's DiseaseNo significant clinical benefit. Specific CSF tau data not reported.ARGO (Phase 2)[4][21][27][28][29][30][31]
Epothilone (B1246373) D (Microtubule Stabilizer)Mild Alzheimer's DiseaseTrial discontinued; no CSF tau data reported.Phase 1[5][15][32][33][34][35][36][37][38]
TPI-287 (Microtubule Stabilizer)Alzheimer's Disease, PSP, CBSPoorly tolerated in AD. Decreased CSF YKL-40 in 4-repeat tauopathies. Specific tau biomarker data not reported.Phase 1[11][20][26][39][40]

Experimental Protocols

This section provides an overview of the methodologies for the key clinical trials cited in this guide.

TPN-101 (Phase 2 Study in C9orf72-related ALS/FTD)

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group, 2-arm study with an open-label treatment phase.[6][3][4][31]

  • Participants: 42 individuals with C9orf72-related ALS and/or FTD.[6][3][4]

  • Intervention: Participants were randomized to receive either 400 mg of TPN-101 or a placebo daily.[31]

  • Duration: The study included a 6-week screening period, a 24-week double-blind treatment period, and a 24-week open-label extension.[6][3][4]

  • Biomarker Analysis: CSF samples were collected to measure biomarkers of neurodegeneration and neuroinflammation, including NfL, tau, UCHL1, YKL-40, and osteopontin.[6][3]

BIIB080 (IONIS-MAPTRx) (Phase 1b Study)

  • Study Design: A double-blind, placebo-controlled, multiple-ascending dose (MAD) trial followed by an open-label long-term extension (LTE).[25]

  • Participants: 46 individuals with mild Alzheimer's disease.[23]

  • Intervention: Intrathecal administration of BIIB080 at doses of 10 mg, 30 mg, or 60 mg every 4 weeks, or 115 mg every 12 weeks during the MAD period. During the LTE, participants received 60 mg or 115 mg every 12 weeks.[25]

  • Duration: 36-week MAD period followed by a 64- or 71-week LTE.[25]

  • Biomarker Analysis: CSF was analyzed for total tau and p-tau181 concentrations. Tau pathology was also assessed using PET imaging.[23][25]

Gosuranemab (TANGO Study - Phase 2)

  • Study Design: A 78-week, double-blind, placebo-controlled, parallel-group trial.[8][12]

  • Participants: 654 individuals with mild cognitive impairment due to Alzheimer's disease or mild Alzheimer's disease dementia.[8]

  • Intervention: Intravenous administration of low, medium, or high doses of gosuranemab or placebo once every 4 weeks.[10][33]

  • Duration: 78 weeks.[8]

  • Biomarker Analysis: CSF was analyzed for N-terminal tau. Tau pathology was assessed using PET scans.[8][10]

Semorinemab (Tauriel Study - Phase 2)

  • Study Design: A phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial.[3][15]

  • Participants: 457 individuals with prodromal to mild Alzheimer's disease.[14]

  • Intervention: Intravenous infusions of placebo or semorinemab at doses of 1500 mg, 4500 mg, or 8100 mg.[14]

  • Duration: 73-week blinded study period.[14][15]

  • Biomarker Analysis: Cerebral tau accumulation was assessed by PET imaging. CSF biomarkers were also analyzed.

Nilotinib (Phase 2 Study in Alzheimer's Disease)

  • Study Design: A single-center, phase 2, randomized, double-blind, placebo-controlled study.[25][35]

  • Participants: 37 individuals with mild to moderate dementia due to Alzheimer's disease.[30]

  • Intervention: Oral administration of 150 mg nilotinib daily for 26 weeks, followed by 300 mg nilotinib daily for another 26 weeks, versus a matching placebo.[25]

  • Duration: 52 weeks.[25]

  • Biomarker Analysis: CSF was analyzed for Aβ40, Aβ42, and phospho-tau-181.[26]

Signaling Pathways and Experimental Workflows

TPN-101 Signaling Pathway

TPN-101 is a nucleoside reverse transcriptase inhibitor that specifically targets LINE-1 (Long Interspersed Nuclear Element-1).[41][4][5][39][40] Dysregulation of LINE-1 has been implicated in the pathology of neurodegenerative diseases. By inhibiting LINE-1 reverse transcriptase, TPN-101 is thought to prevent the generation of LINE-1 cDNA, which can trigger innate immune responses and contribute to neuroinflammation and neurodegeneration.[41][4][5][39][40]

TPN101_Pathway cluster_0 Cellular Stress / Tau Pathology cluster_1 LINE-1 Activation cluster_2 TPN-101 Intervention cluster_3 Downstream Effects Tau_Pathology Tau Pathology / Cellular Stress LINE1_Activation LINE-1 Derepression Tau_Pathology->LINE1_Activation LINE1_RT LINE-1 Reverse Transcriptase LINE1_Activation->LINE1_RT LINE1_cDNA LINE-1 cDNA LINE1_RT->LINE1_cDNA Innate_Immune_Response Innate Immune Response LINE1_cDNA->Innate_Immune_Response TPN101 TPN-101 TPN101->LINE1_RT Neuroinflammation Neuroinflammation Innate_Immune_Response->Neuroinflammation Neurodegeneration Neurodegeneration Neuroinflammation->Neurodegeneration

Caption: TPN-101 inhibits LINE-1 reverse transcriptase, blocking a neuroinflammatory cascade.

Alternative Tau-Targeting Mechanisms

The following diagrams illustrate the general mechanisms of action for the alternative therapeutic strategies discussed in this guide.

Tau Immunotherapy Signaling Pathway

Tau immunotherapies, including monoclonal antibodies like gosuranemab and semorinemab, primarily target extracellular tau species to prevent their spread between neurons. Some antibodies may also be internalized and promote intracellular clearance of tau aggregates.[7][9][18][42][43]

Tau_Immunotherapy_Pathway cluster_0 Pathogenic Tau Spread cluster_1 Therapeutic Intervention cluster_2 Clearance Mechanisms Neuron1 Neuron 1 (with Tau aggregates) Extracellular_Tau Extracellular Pathogenic Tau Neuron1->Extracellular_Tau Release Neuron2 Neuron 2 Extracellular_Tau->Neuron2 Uptake & Seeding Microglia Microglia Extracellular_Tau->Microglia Phagocytosis Lysosomal_Degradation Intracellular Lysosomal Degradation Neuron2->Lysosomal_Degradation Tau_Antibody Tau Antibody Tau_Antibody->Extracellular_Tau Binding Tau_Antibody->Neuron2 Internalization

Caption: Tau antibodies aim to block the spread of pathogenic tau between neurons.

GSK-3β Inhibition Signaling Pathway

Glycogen synthase kinase-3β (GSK-3β) is a key kinase involved in the hyperphosphorylation of tau. Inhibitors of GSK-3β, such as tideglusib, aim to reduce tau phosphorylation, thereby preventing the formation of neurofibrillary tangles and promoting microtubule stability.[28][31]

GSK3b_Pathway Upstream_Signals Upstream Signals (e.g., Wnt, Insulin) GSK3b_Active Active GSK-3β Upstream_Signals->GSK3b_Active Inhibition Tau Tau GSK3b_Active->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Microtubule_Destabilization Microtubule Destabilization pTau->Microtubule_Destabilization GSK3b_Inhibitor GSK-3β Inhibitor (e.g., Tideglusib) GSK3b_Inhibitor->GSK3b_Active

Caption: GSK-3β inhibitors block a key enzyme responsible for tau hyperphosphorylation.

Microtubule Stabilization Pathway

In tauopathies, hyperphosphorylated tau detaches from microtubules, leading to their destabilization and impaired axonal transport. Microtubule-stabilizing agents, such as epothilone D and TPI-287, aim to compensate for the loss of tau's function by directly stabilizing microtubules.[8][10][22][23][24]

Microtubule_Pathway cluster_0 Normal State cluster_1 Pathological State cluster_2 Therapeutic Intervention Tau_Normal Normal Tau Microtubule_Stable Stable Microtubule Tau_Normal->Microtubule_Stable Stabilizes pTau_Pathological Hyperphosphorylated Tau Microtubule_Unstable Unstable Microtubule pTau_Pathological->Microtubule_Unstable Detaches from MT_Stabilizer Microtubule Stabilizer (e.g., Epothilone D) MT_Stabilizer->Microtubule_Unstable Stabilizes

Caption: Microtubule stabilizers compensate for the loss of tau's stabilizing function.

Conclusion

TPN-101 represents a novel approach to treating neurodegenerative diseases by targeting the LINE-1 retrotransposon. While it has shown promising effects on biomarkers of neurodegeneration and neuroinflammation, the direct, quantitative impact on tau pathology remains to be fully elucidated in publicly available data. In contrast, several other therapeutic strategies directly target various aspects of tau pathobiology, with mixed but in some cases encouraging results in clinical trials. BIIB080, an antisense oligonucleotide, has demonstrated a significant and sustained reduction in CSF tau levels. Tau immunotherapies have shown target engagement by reducing CSF tau, although clinical efficacy has been variable. Other approaches, such as GSK-3β and tyrosine kinase inhibition, have also shown some promise in modulating tau biomarkers.

This comparative guide highlights the diverse and evolving landscape of tau-targeting therapeutics. For researchers and drug developers, the data presented herein underscore the importance of robust biomarker strategies to demonstrate target engagement and downstream effects on pathology. The varied success of different approaches also suggests that a multifaceted strategy, potentially combining different mechanisms of action, may be necessary to effectively combat the complex pathology of tau-related neurodegenerative diseases. Further research and the public dissemination of quantitative biomarker data from ongoing and future clinical trials will be crucial for advancing the field and ultimately developing effective treatments for patients.

References

Comparative Efficacy of Molibresib Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 2, 2025 – A comprehensive analysis of preclinical data on molibresib (GSK525762), a potent pan-BET (Bromodomain and Extra-Terminal) family protein inhibitor, reveals its varied efficacy across a spectrum of cancer cell lines. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of molibresib's activity, detailed experimental protocols, and insights into its mechanism of action.

Molibresib targets the BRD2, BRD3, BRD4, and BRDT proteins, which are critical epigenetic readers that regulate gene expression, including key oncogenes such as MYC. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, molibresib disrupts their interaction with chromatin, leading to the suppression of target gene transcription and subsequent inhibition of cancer cell proliferation and survival. Preclinical studies have demonstrated its anti-proliferative effects in both hematological malignancies and solid tumors.[1][2]

Comparative Anti-proliferative Activity of Molibresib

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Molibresib has demonstrated a wide range of IC50 values across various cancer cell lines, indicating differential sensitivity.

Cancer TypeCell Line(s)Reported IC50 (nM)Reference(s)
General BET Inhibition -32.5 - 42.5[3]
Solid Tumors (Median) Various50 - 1698[4][5]
NUT Midline Carcinoma NMC Cell Lines50[4][5]
Prostate Cancer VCaP, LNCaP, 22RV1, DU145, PC3Data not explicitly quantified in provided search results.[3]
Hematological Malignancies AML, MM, NHL cell linesBroad anti-proliferative activity reported, specific IC50 values not detailed in provided search results.[1]

Note: The broad range of IC50 values in solid tumors suggests that the sensitivity to molibresib is highly context-dependent, likely influenced by the specific genetic and epigenetic landscape of each cancer subtype. The potent activity in NUT midline carcinoma is consistent with the known dependence of this cancer on BRD4-NUT fusion proteins.

Mechanism of Action: Downregulation of the MYC Oncogene

A primary mechanism through which molibresib exerts its anti-cancer effects is the transcriptional suppression of the MYC oncogene.[6] BET proteins, particularly BRD4, are essential for the transcriptional activation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, molibresib effectively silences MYC expression. This leads to cell cycle arrest, senescence, and apoptosis in MYC-dependent cancer cells.

Molibresib_Mechanism_of_Action cluster_cytoplasm Cytoplasm Molibresib Molibresib BET BET Proteins (BRD2, BRD3, BRD4, BRDT) Molibresib->BET Inhibits binding AcetylatedHistones Acetylated Histones on Chromatin BET->AcetylatedHistones Binds to RNA_Pol_II RNA Polymerase II BET->RNA_Pol_II Promotes transcription MYC_Gene MYC Gene AcetylatedHistones->MYC_Gene Recruits BET to MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA RNA_Pol_II->MYC_Gene Transcribes MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation MYC_mRNA->MYC_Protein Cell_Proliferation Cell Proliferation & Survival MYC_Protein->Cell_Proliferation Drives

Caption: Molibresib inhibits BET proteins, preventing them from binding to acetylated histones and transcribing the MYC oncogene.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key assays used to evaluate the efficacy of molibresib are provided below.

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted for assessing the anti-proliferative effects of molibresib on adherent cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Molibresib (GSK525762)

  • DMSO (vehicle control)

  • 96-well clear bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.[3]

  • Incubation: Incubate the plates for 12-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of molibresib in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with vehicle control (DMSO) at the same final concentration as the highest molibresib concentration.

  • Incubation: Incubate the plates for 96 hours.[3]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Calculate IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software such as GraphPad Prism.[3]

Western Blot Analysis for MYC Expression

This protocol outlines the procedure for assessing the levels of MYC protein in cancer cells following treatment with molibresib.

Materials:

  • Cancer cell lines

  • Molibresib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-MYC and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of molibresib for the desired time (e.g., 24-48 hours).

    • Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the MYC protein levels to the loading control.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol describes the detection of apoptosis induced by molibresib using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell lines

  • Molibresib

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with molibresib for a specified duration (e.g., 48-72 hours) to induce apoptosis.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant.

    • For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Experimental_Workflow cluster_assays Endpoint Assays cluster_data Data Analysis start Start: Cancer Cell Lines treatment Treat with Molibresib (GSK525762) (Dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot (e.g., for MYC protein) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ic50 Determine IC50 values viability->ic50 myc_quant Quantify MYC downregulation western->myc_quant apoptosis_quant Quantify apoptotic cell population apoptosis->apoptosis_quant conclusion Comparative Efficacy Analysis ic50->conclusion myc_quant->conclusion apoptosis_quant->conclusion

References

Investigational Drugs for Amyotrophic Lateral Sclerosis: A Head-to-Head Comparison of TPN-101 and Neuroinflammation-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanisms, preclinical data, and clinical trial outcomes of emerging therapies for Amyotrophic Lateral Sclerosis (ALS), with a focus on TPN-101 and selected drugs targeting neuroinflammation.

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle paralysis and eventual death. The complex pathophysiology, involving genetic factors, oxidative stress, and neuroinflammation, has made the development of effective treatments challenging.[1][2][3] This guide provides a comparative analysis of TPN-101, an inhibitor of the LINE-1 reverse transcriptase, against other investigational drugs that primarily target neuroinflammatory pathways: Verdiperstat, Masitinib (B1684524), and Pridopidine (B1678097).

Mechanisms of Action: Divergent Pathways to Neuroprotection

The investigational drugs discussed employ distinct strategies to combat ALS progression. TPN-101 introduces a novel approach by targeting retrotransposon activity, while Verdiperstat, Masitinib, and Pridopidine focus on modulating the immune response and cellular stress within the central nervous system.

TPN-101 (Censavudine): Inhibiting Retrotransposon Activity

TPN-101 is an investigational oral molecule that inhibits the LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase.[4][5][6] In ALS, particularly in cases with C9orf72 gene mutations, the activation of retrotransposons—remnants of viral DNA in the human genome—is thought to trigger an antiviral immune response that leads to neuroinflammation and neuronal death.[6][7] By blocking the LINE-1 reverse transcriptase enzyme, TPN-101 aims to prevent this cascade, thereby reducing neuroinflammation and protecting motor neurons.[5][6][8]

TPN101_MOA cluster_Neuron Motor Neuron C9orf72 C9orf72 Mutation / TDP-43 Pathology LINE1_Activation LINE-1 Retrotransposon Activation C9orf72->LINE1_Activation RT LINE-1 Reverse Transcriptase (RT) LINE1_Activation->RT cDNA LINE-1 cDNA Overproduction RT->cDNA Immune Innate Immune Response cDNA->Immune Inflammation Neuroinflammation & Cell Death Immune->Inflammation TPN101 TPN-101 TPN101->RT Inhibits

Mechanism of Action for TPN-101 in ALS.

Verdiperstat: Myeloperoxidase (MPO) Inhibition

Verdiperstat is an irreversible inhibitor of myeloperoxidase (MPO), an enzyme abundant in activated microglia and other immune cells.[9] In neurodegenerative diseases, MPO catalyzes the production of reactive oxygen species, contributing to oxidative stress and neuroinflammation.[9][10][11] By blocking MPO, Verdiperstat is hypothesized to reduce microglial activation, oxidative damage, and subsequent neuronal cell death.[9][12]

Verdiperstat_MOA cluster_Microglia Activated Microglia MPO Myeloperoxidase (MPO) Enzyme ROS Reactive Oxygen Species (ROS) Production MPO->ROS Stress Oxidative Stress & Neuroinflammation ROS->Stress Death Motor Neuron Degeneration Stress->Death Verdiperstat Verdiperstat Verdiperstat->MPO Inhibits

Mechanism of Action for Verdiperstat.

Masitinib: Tyrosine Kinase Inhibition

Masitinib is a tyrosine kinase inhibitor that targets mast cells and microglia, key players in neuroinflammation.[1][2][13] It primarily inhibits c-Kit, Lyn, and Fyn kinases, which are crucial for mast cell survival and activation.[13][14] Masitinib also inhibits CSF1R, regulating microglial activity.[15] By modulating these immune cells, Masitinib aims to reduce the release of pro-inflammatory cytokines and create a less hostile microenvironment for motor neurons.[1][13]

Masitinib_MOA cluster_Immune Immune Cells Masitinib Masitinib cKit c-Kit, Lyn, Fyn Kinases Masitinib->cKit Inhibits CSF1R CSF1R Masitinib->CSF1R Inhibits Neuroprotection Neuroprotection Masitinib->Neuroprotection Mast Mast Cells Mast->cKit Microglia Microglia Microglia->CSF1R Inflammation Neuroinflammation cKit->Inflammation CSF1R->Inflammation Inflammation->Neuroprotection

Mechanism of Action for Masitinib.

Pridopidine: Sigma-1 Receptor (S1R) Agonism

Pridopidine is an oral small molecule that acts as a potent agonist for the Sigma-1 Receptor (S1R).[16][17] S1R is a protein located at the endoplasmic reticulum-mitochondria interface and is involved in regulating key cellular processes for neuronal health, including protein clearance, energy production, and reducing cellular stress and inflammation.[17][18] By activating S1R, Pridopidine enhances the secretion of neurotrophic factors like BDNF and GDNF, which support the health, growth, and survival of nerve cells.[16][19]

Pridopidine_MOA cluster_Effects Cellular Effects Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Pridopidine->S1R Activates BDNF Upregulates BDNF/GDNF S1R->BDNF ER_Stress Reduces ER Stress S1R->ER_Stress Mito Enhances Mitochondrial Function S1R->Mito Neuroprotection Neuroprotection & Improved Neuronal Function BDNF->Neuroprotection ER_Stress->Neuroprotection Mito->Neuroprotection

Mechanism of Action for Pridopidine.

Clinical Trial Data and Efficacy

The clinical development of these four compounds has yielded varied results, highlighting the complexity of treating ALS. TPN-101 and Pridopidine have shown encouraging signals in specific patient populations, while Verdiperstat failed to show efficacy. Masitinib has produced positive results in a Phase 2/3 trial, leading to a confirmatory Phase 3 study.

Drug Trial Phase Primary Endpoint Key Efficacy Results Biomarker Changes
TPN-101 Phase 2 (C9orf72-ALS/FTD)Safety, Biomarkers, Clinical Outcomes50% less decline in Vital Capacity vs. placebo at 24 weeks (-8.4% vs -16.5%).[4][8] 40% less decline in ALSFRS-R vs. natural history data at 48 weeks.[4]Lowered levels of NfL, NfH, IL-6, neopterin, and osteopontin.[4][5][20]
Verdiperstat Phase 2/3 (HEALEY Platform)Change in ALSFRS-R & SurvivalFailed to meet. No statistical difference from placebo.[21][22] Disease Rate Ratio (DRR) of 0.98 (2% slowing, not significant).[10][21]Not reported to be significant.
Masitinib Phase 2/3 (AB10015)Change in ALSFRS-R at 48 weeksMet. 27% slowing in functional decline (3.4 point difference vs. placebo, p=0.016) in "Normal Progressors".[23]Not a primary focus of reported results.
Pridopidine Phase 2 (HEALEY Platform)Change in ALSFRS-R & SurvivalFailed to meet in overall population. [24] Post-hoc: Significant benefits in early-stage patients on ALSFRS-R, respiratory, and speech measures.[24][25][26]Not reported to be significant.

Long-term Survival Data

  • Masitinib : A long-term follow-up of the AB10015 study (average 75 months) showed a significant survival benefit of 25 months for patients receiving 4.5 mg/kg/day masitinib compared to placebo (median OS 69 vs. 44 months) in a subgroup of patients who started treatment before severe functional impairment.[27][28]

  • Pridopidine : A survival analysis from the HEALEY trial and its open-label extension showed a potential doubling of median survival time (approx. 600 days vs. 300 days) for early-stage patients treated continuously with pridopidine versus those who started on placebo.[25][29][30]

Safety and Tolerability

Safety profiles are a critical component of the overall assessment of these investigational therapies.

Drug Common Adverse Events Serious Adverse Events (SAEs)
TPN-101 Reported to be well-tolerated.[20]Not specified in available results.
Verdiperstat Nausea, insomnia, elevated thyrotropin levels.[10][31]Generally considered safe and well-tolerated.[10]
Masitinib Higher rate of treatment-emergent AEs vs. placebo (88% vs 79%).[23]Higher rate of SAEs vs. placebo (31% vs 18%), though no single event was a major contributor.[23]
Pridopidine Reported to be well-tolerated.[25][29]No serious treatment-related side effects reported.[29]

Experimental Protocols and Trial Design

The rigor of clinical trial design is fundamental to interpreting efficacy and safety data. The HEALEY ALS Platform Trial represents a significant innovation in this area.

HEALEY ALS Platform Trial (Verdiperstat & Pridopidine)

The HEALEY trial is a multicenter, perpetual platform trial designed to accelerate the testing of multiple investigational treatments for ALS simultaneously.[9][10][21]

  • Design : Master protocol with multiple investigational drug regimens tested in parallel. Participants are randomized in a 3:1 ratio to an active drug or a shared placebo group.[10]

  • Population : Adults with clinically possible, probable, or definite ALS.[10]

  • Primary Outcome : A joint model assessing the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival over a 24-week period.[10][31]

  • Workflow : The adaptive design allows for inefficient treatments to be dropped and new ones to be added, making the drug development process more efficient.

HEALEY_Workflow cluster_Arms Treatment Arms (24 Weeks) Start Patient Screening (ALS Diagnosis) Randomize Randomization (3:1) Start->Randomize DrugA Regimen A (e.g., Verdiperstat) Randomize->DrugA DrugB Regimen D (e.g., Pridopidine) Randomize->DrugB DrugC Other Regimens... Randomize->DrugC Placebo Shared Placebo Randomize->Placebo Analysis Primary Endpoint Analysis (ALSFRS-R + Survival) DrugA->Analysis DrugB->Analysis DrugC->Analysis Placebo->Analysis OLE Open-Label Extension Analysis->OLE

Simplified workflow of the HEALEY ALS Platform Trial.

TPN-101 Phase 2a Trial (NCT04993755)

  • Design : A randomized, placebo-controlled, parallel-group, 2-arm study.[4] It included a 24-week double-blind period followed by a 24-week open-label extension (OLE) where all participants received TPN-101.[4][32]

  • Population : 42 participants with ALS and/or FTD carrying the C9orf72 gene mutation.[4][32]

  • Intervention : 400 mg of TPN-101 or placebo.[4]

  • Key Outcomes : Safety, change in ALSFRS-R, vital capacity, and biomarkers (NfL, etc.).[4][8]

Masitinib Phase 2/3 Trial (AB10015)

  • Design : A double-blind, placebo-controlled trial with three treatment arms (1:1:1 randomization).[33]

  • Population : Nearly 400 people with ALS.[33]

  • Intervention : Masitinib 4.5mg/kg/day, Masitinib 3.0mg/kg/day, or placebo, all administered as an add-on to riluzole.[28][33]

  • Primary Outcome : Change in ALSFRS-R at week 48.[33] The primary analysis was prospectively defined for the cohort of patients classified as "Normal Progressors".[23]

Conclusion and Future Directions

The landscape of investigational drugs for ALS is diverse, with therapies targeting distinct but crucial pathological pathways.

  • TPN-101 has shown promising results in a genetically defined patient population (C9orf72), with encouraging effects on both clinical and biomarker endpoints.[4][20] Its novel mechanism targeting retrotransposons marks a new direction in ALS research. The agent has been selected for inclusion in the HEALEY ALS Platform Trial, which will provide more robust data in a broader ALS population.[5][7]

  • Verdiperstat , targeting MPO-driven oxidative stress and neuroinflammation, unfortunately, did not demonstrate clinical efficacy in the HEALEY platform trial, highlighting the challenge of translating preclinical promise into clinical benefit.[21][22]

  • Masitinib has demonstrated a significant benefit in slowing functional decline and improving long-term survival in a subgroup of ALS patients.[23][27] A confirmatory Phase 3 study is underway to validate these findings.[23]

  • Pridopidine , while not meeting its primary endpoint in the overall HEALEY trial population, showed significant and clinically meaningful benefits in post-hoc analyses of early-stage patients, particularly in speech and respiratory function.[24][25][26] These signals are strong enough to warrant a planned Phase 3 study.[26][29]

For researchers and drug developers, this comparison underscores the importance of patient stratification and the use of innovative trial designs like platform trials. While targeting neuroinflammation remains a valid and important strategy, the data from TPN-101 suggests that novel pathways, such as those involving retrotransposons, hold significant therapeutic potential and warrant further investigation. The varied outcomes emphasize that a multi-faceted approach, potentially involving combination therapies that target different aspects of ALS pathology, may ultimately be required to make a substantial impact on this devastating disease.

References

Molibresib: A Comparative Clinical Trial Review of a BET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Molibresib's clinical trial data in comparison to other BET inhibitors, offering researchers and drug development professionals a comprehensive guide to its performance, experimental protocols, and mechanism of action.

Molibresib (GSK525762) is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and BRDT.[1] By competitively binding to the acetylated lysine (B10760008) recognition motifs on the bromodomains of BET proteins, Molibresib disrupts chromatin remodeling and the expression of key oncogenes, most notably c-MYC, leading to cell cycle arrest and inhibition of tumor growth.[1][2] This mechanism has positioned Molibresib and other BET inhibitors as promising therapeutic agents in oncology, with clinical trials investigating their efficacy in a range of solid tumors and hematologic malignancies.

This comparative review synthesizes the available clinical trial data for Molibresib and provides a comparative analysis with other notable BET inhibitors, including Pelabresib (CPI-0610), Mivebresib (ABBV-075), and ZEN-3694.

Mechanism of Action: BET Inhibition

BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, the c-MYC oncogene is highly dependent on BET protein function for its expression. By inhibiting BET proteins, drugs like Molibresib effectively downregulate c-MYC transcription, leading to anti-proliferative effects.[3]

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET Binds to TF Transcription Factors BET->TF Molibresib Molibresib Molibresib->BET Inhibits Binding RNAPII RNA Polymerase II TF->RNAPII cMYC_gene c-MYC Gene RNAPII->cMYC_gene Transcribes DNA DNA cMYC_mRNA c-MYC mRNA cMYC_gene->cMYC_mRNA Transcription Ribosome Ribosome cMYC_mRNA->Ribosome Translation cMYC_protein c-MYC Protein Ribosome->cMYC_protein Proliferation Cell Proliferation & Tumor Growth cMYC_protein->Proliferation Promotes

BET Inhibition Signaling Pathway

Experimental Workflow: A Typical Phase I/II Clinical Trial

The clinical development of Molibresib and its counterparts typically follows a phased approach, beginning with dose-escalation studies to determine safety and the recommended Phase II dose (RP2D), followed by expansion cohorts to assess preliminary efficacy in specific patient populations.

Clinical_Trial_Workflow cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Dose Expansion p1_start Patient Screening & Informed Consent p1_dose1 Dose Cohort 1 (e.g., 3+3 Design) p1_start->p1_dose1 p1_dlt DLT Assessment p1_dose1->p1_dlt p1_decision Dose Escalation Decision p1_dlt->p1_decision p1_decision->p1_dose1 Escalate Dose p1_rp2d Determine RP2D p1_decision->p1_rp2d MTD/RP2D Reached p2_enroll Enrollment in Disease-Specific Cohorts p1_rp2d->p2_enroll p2_treat Treatment at RP2D p2_enroll->p2_treat p2_efficacy Efficacy Assessment (e.g., ORR, PFS) p2_treat->p2_efficacy p2_safety Safety Monitoring p2_treat->p2_safety p2_analysis Data Analysis p2_efficacy->p2_analysis p2_safety->p2_analysis

General Clinical Trial Workflow

Clinical Trial Data: Molibresib in Solid Tumors

Molibresib has been evaluated in a Phase I/II, open-label, dose-escalation study (NCT01587703) in patients with NUT midline carcinoma (NMC) and other advanced solid tumors.[4]

Experimental Protocol (NCT01587703)

  • Study Design: A two-part, Phase I/II, open-label, multicenter, dose-escalation study. Part 1 aimed to determine the safety, tolerability, and RP2D of once-daily oral Molibresib. Part 2 was designed to explore the activity of Molibresib at the RP2D in various solid tumor cohorts.[4]

  • Patient Population: Patients aged 16 years or older with previously treated or treatment-naïve NMC, or other specified solid tumors including small cell lung cancer, colorectal cancer, triple-negative breast cancer, estrogen receptor-positive breast cancer, castration-resistant prostate cancer (CRPC), and MYCN-amplified solid tumors.[4]

  • Dose Escalation: A 3+3 dose-escalation design was employed, with doses ranging from 2 mg to 100 mg once daily.[5]

  • Primary Endpoints: In Part 1, the primary endpoint was the incidence of dose-limiting toxicities (DLTs). In Part 2, the primary endpoint was the overall response rate (ORR).[6]

  • Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and other measures of antitumor activity such as progression-free survival (PFS) and overall survival (OS).[6]

Table 1: Efficacy of Molibresib in Solid Tumors (NCT01587703)

IndicationNumber of PatientsORRStable Disease (SD)PFS (median)OS (median)
NUT Midline Carcinoma194/19 (21%) (confirmed and unconfirmed PR)8/19 (42%)6.7 monthsNot Reported
Castration-Resistant Prostate CancerNot specified1 confirmed PRNot specifiedNot specifiedNot specified

Table 2: Common Treatment-Related Adverse Events (TRAEs) with Molibresib in Solid Tumors (NCT01587703)

Adverse EventAny GradeGrade 3/4
Thrombocytopenia64%Not specified
Nausea43%Not specified
Decreased Appetite37%Not specified

Clinical Trial Data: Molibresib in Hematologic Malignancies

A Phase I/II, open-label study (NCT01943851) investigated Molibresib in patients with relapsed/refractory hematologic malignancies.[7]

Experimental Protocol (NCT01943851)

  • Study Design: A two-part, Phase I/II, open-label study. Part 1 was a dose-escalation phase to determine the RP2D in patients with acute myeloid leukemia (AML), non-Hodgkin lymphoma (NHL), or multiple myeloma (MM). Part 2 was a dose-expansion phase to evaluate safety and efficacy at the RP2D in patients with myelodysplastic syndrome (MDS) and cutaneous T-cell lymphoma (CTCL).[7][8]

  • Patient Population: Adult patients (≥18 years) with a diagnosis of relapsed or refractory AML, NHL, MM, MDS, or CTCL.[7]

  • Dose Escalation: A 3+3 dose-escalation design was used with doses ranging from 5 mg to 120 mg once daily.[9]

  • Primary Endpoints: The primary endpoint for Part 1 was safety. For Part 2, the primary endpoint was the objective response rate (ORR).[8]

Table 3: Efficacy of Molibresib in Hematologic Malignancies (NCT01943851)

IndicationNumber of PatientsComplete Response (CR)Partial Response (PR)Overall Response Rate (ORR)
Part 1 87 3 (2 AML, 1 NHL) 6 (4 AML, 2 NHL) 10%
Part 2 24 3 (MDS) 1 (MDS) 25%
Total 111 6 7 13%

Table 4: Common Grade 3+ Treatment-Related Adverse Events with Molibresib in Hematologic Malignancies (NCT01943851)

Adverse EventPercentage of Patients
Thrombocytopenia37%
Anemia15%
Febrile Neutropenia15%

Comparative Analysis with Other BET Inhibitors

Pelabresib (CPI-0610)

Pelabresib has shown promising results in hematologic malignancies, particularly in myelofibrosis. The Phase III MANIFEST-2 trial (NCT04603495) evaluated Pelabresib in combination with ruxolitinib (B1666119) in JAK inhibitor-naïve myelofibrosis patients.[10]

  • Efficacy: At 24 weeks, 65.9% of patients in the combination arm achieved a spleen volume reduction of ≥35% (SVR35), compared to 35.2% in the placebo plus ruxolitinib arm.[11] A ≥50% reduction in total symptom score (TSS50) was achieved in 52.3% of patients in the combination arm versus 46.3% in the control arm.[11]

  • Safety: The most common Grade 3 or 4 toxicities were thrombocytopenia (12%) and anemia (35%).[12]

Mivebresib (ABBV-075)

Mivebresib has been investigated in a Phase I study (NCT02391480) in patients with relapsed/refractory solid tumors and acute myeloid leukemia.[13]

  • Efficacy (Solid Tumors): Of 61 evaluable patients, 43% had stable disease. The median progression-free survival was 1.8 months.[14]

  • Safety (Solid Tumors): The most common treatment-related adverse events were dysgeusia (49%), thrombocytopenia (48%), and fatigue (26%). The most frequent Grade 3/4 TRAEs were thrombocytopenia (35%) and anemia (6%).[14]

  • Efficacy (AML): In 26 evaluable patients, the median best bone marrow blast change was -20%.[13]

  • Safety (AML): The most common Grade ≥3 adverse events were febrile neutropenia (37%), anemia (34%), and thrombocytopenia (32%).[13]

ZEN-3694

ZEN-3694 has been studied in combination with other agents in various cancers. A Phase Ib/II study (NCT03901469) evaluated ZEN-3694 with talazoparib (B560058) in metastatic triple-negative breast cancer (mTNBC) patients without gBRCA1/2 mutations.[1]

  • Efficacy: The clinical benefit rate (CBR) was 30%, and the objective response rate (ORR) was 22%.[1]

  • Safety: The most common adverse event was thrombocytopenia (55% any grade, 34% Grade 3/4).[1]

Another Phase Ib/IIa study investigated ZEN-3694 with enzalutamide (B1683756) in metastatic castration-resistant prostate cancer (mCRPC).[15]

  • Efficacy: The median radiographic progression-free survival (rPFS) was 9.0 months.[15]

  • Safety: Grade ≥3 toxicities occurred in 18.7% of patients, with Grade 3 thrombocytopenia in 4%.[15]

Table 5: Comparative Overview of BET Inhibitors

DrugKey Indication(s)Key Efficacy EndpointCommon Grade 3/4 Adverse Events
Molibresib NUT Midline Carcinoma, Hematologic MalignanciesORR: 13-25%Thrombocytopenia, Anemia, Febrile Neutropenia
Pelabresib MyelofibrosisSVR35: 65.9% (in combination)Thrombocytopenia, Anemia
Mivebresib Solid Tumors, AMLSD: 43% (Solid Tumors), Median blast change: -20% (AML)Thrombocytopenia, Anemia, Febrile Neutropenia
ZEN-3694 mTNBC, mCRPCCBR: 30% (mTNBC), Median rPFS: 9.0 months (mCRPC)Thrombocytopenia

Conclusion

Molibresib has demonstrated modest single-agent activity in both solid tumors, particularly NUT midline carcinoma, and hematologic malignancies. The primary dose-limiting toxicity across most BET inhibitors, including Molibresib, is thrombocytopenia. Comparative data suggests that while single-agent efficacy may be limited, combination strategies, as seen with Pelabresib in myelofibrosis, may hold greater promise. The varying efficacy and safety profiles across different BET inhibitors and tumor types underscore the importance of patient selection and the potential for biomarker-driven therapeutic approaches. Further research into combination therapies and predictive biomarkers will be crucial to fully realize the therapeutic potential of this class of epigenetic modulators.

References

Safety Operating Guide

Navigating the Safe Disposal of Olisutrigine Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Olisutrigine bromide are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory considerations.

This compound is recognized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is crucial to mitigate potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols[1][2][3].

In the event of an accidental spill, the area should be evacuated, and the spill should be contained to prevent further spread. For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite. Solid spills should be carefully collected to avoid dust generation. All contaminated materials, including the absorbent, must be placed in a sealed, properly labeled container for disposal as hazardous waste[1][2].

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations[1]. The following steps provide a general framework for its proper disposal:

  • Waste Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from non-hazardous waste.

  • Containerization: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound." The date of waste accumulation should also be clearly marked.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials. Storage conditions should be cool and dry[1][4].

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. Do not attempt to dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination[1][2].

Decontamination Procedures

For surfaces and equipment contaminated with this compound, a thorough decontamination process should be followed:

  • Initial Cleaning: Carefully remove any visible solid or liquid contamination using appropriate absorbent materials.

  • Surface Decontamination: The Safety Data Sheet for this compound suggests decontaminating surfaces and equipment by scrubbing with alcohol[1].

  • Rinsate Collection: All materials used for decontamination, including wipes and rinsate, should be collected and disposed of as hazardous waste.

Quantitative Data Summary

While specific quantitative data for disposal protocols are not available, the following table summarizes key hazard and safety information for this compound.

PropertyValueReference
Molecular Formula C25H35BrN2[1]
Molecular Weight 443.46 g/mol [1]
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[1]
Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life)[1]
Chronic Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal cluster_3 Decontamination A This compound Waste Generated (Unused product, contaminated labware, PPE) B Segregate from Non-Hazardous Waste A->B C Place in Designated, Leak-Proof Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' Accumulation Date C->D E Store in Secure, Ventilated Secondary Containment D->E F Arrange for Collection by Licensed Waste Management Contractor E->F I I F->I Final Disposal G Decontaminate Surfaces & Equipment (e.g., with alcohol) H Collect Decontamination Waste (wipes, rinsate) as Hazardous Waste G->H H->C

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Olisutrigine bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Olisutrigine bromide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While specific comprehensive safety data is not fully available, this guide synthesizes known information with best practices for handling similar research-grade chemical compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for operations with a higher risk of dust or splash generation.[2]Protects against airborne particles and accidental splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile) inspected before use.[2][3] Follow proper glove removal technique to avoid skin contact. Double gloving is recommended for high concentrations.[3]Prevents dermal absorption and skin irritation.
Body Protection A laboratory coat should be worn at all times.[3] For larger quantities or where significant exposure is possible, a complete protective suit or impervious clothing may be required.[2]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection For nuisance exposures or when handling small quantities in a well-ventilated area, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2] For operations that may generate dust or aerosols, use a respirator and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] Work should be conducted in a chemical fume hood.[4]Prevents inhalation of harmful dust particles or aerosols.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, preferably within a certified chemical fume hood[4].

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use[4].

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the substance. Do not inhale dust or aerosols.

  • Wash hands and skin thoroughly after handling[1].

  • Do not eat, drink, or smoke in the handling area[1].

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear full PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, carefully sweep or vacuum the material to avoid generating dust.

  • Place the collected material into a suitable, closed, and labeled container for disposal[2].

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination, given the high aquatic toxicity of this compound[1].

1. Waste Segregation:

  • Segregate this compound waste from other laboratory waste.

  • Keep solid waste (contaminated gloves, paper towels, etc.) separate from liquid waste.

2. Containerization and Labeling:

  • Collect all waste in designated, sealed, and clearly labeled containers.

  • The label should include "Waste this compound" and the appropriate hazard symbols.

3. Disposal Method:

  • Dispose of this compound waste and contaminated materials through a licensed hazardous waste disposal company[2].

  • Do not dispose of down the drain or in regular trash.

  • A common method for organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[2].

Visual Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Handle Compound prep_hood->handle_weigh handle_wash Wash Hands After handle_weigh->handle_wash spill_evacuate Evacuate Area handle_weigh->spill_evacuate If Spill Occurs disp_segregate Segregate Waste handle_wash->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_contact Contact Licensed Disposal Service disp_label->disp_contact spill_ppe Wear Full PPE spill_evacuate->spill_ppe spill_contain Contain & Clean Spill spill_ppe->spill_contain spill_dispose Dispose of Spill Waste spill_contain->spill_dispose spill_dispose->disp_contact

Caption: Workflow for safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。